2-Nitropropene
Description
Structure
3D Structure
Properties
CAS No. |
4749-28-4 |
|---|---|
Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
2-nitroprop-1-ene |
InChI |
InChI=1S/C3H5NO2/c1-3(2)4(5)6/h1H2,2H3 |
InChI Key |
GXEXLSDIVMVEFZ-UHFFFAOYSA-N |
SMILES |
CC(=C)[N+](=O)[O-] |
Canonical SMILES |
CC(=C)[N+](=O)[O-] |
Other CAS No. |
4749-28-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Phenyl-2-nitropropene (P2NP)
Executive Summary: 1-Phenyl-2-nitropropene, commonly known as P2NP, is a significant chemical intermediate with the formula C₉H₉NO₂.[1] It presents as a light-yellow crystalline solid with a distinct odor.[1][2] P2NP is a critical precursor in the pharmaceutical industry, notably for the synthesis of medications like Adderall, which is used to treat ADHD and narcolepsy.[1][3] Its primary synthesis route is the Henry reaction, a versatile carbon-carbon bond-forming reaction. This guide provides a detailed examination of the P2NP synthesis mechanism, a compilation of quantitative data from various experimental protocols, and a review of the reaction's operational parameters for researchers, scientists, and professionals in drug development.
Core Synthesis Mechanism: The Henry Reaction
The synthesis of P2NP is predominantly achieved through a base-catalyzed condensation reaction between benzaldehyde (B42025) and nitroethane.[2][4] This process is a classic example of the Henry reaction, also referred to as a nitroaldol reaction, and shares characteristics with the Knoevenagel condensation.[1][5] The mechanism unfolds in a series of reversible steps.[5]
Step 1: Deprotonation of Nitroethane The reaction is initiated by a basic catalyst, which deprotonates the α-carbon of nitroethane.[1] The acidity of this proton is relatively high (pKa ≈ 17 in DMSO) due to the strong electron-withdrawing effect of the nitro group.[5] This abstraction results in the formation of a resonance-stabilized carbanion, known as a nitronate.[1]
Step 2: Nucleophilic Addition The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of the benzaldehyde molecule.[1] This forms a new carbon-carbon bond and creates a β-nitro alkoxide intermediate.
Step 3: Protonation The β-nitro alkoxide is subsequently protonated, typically by the conjugate acid of the base catalyst, to yield a β-nitro alcohol intermediate (1-phenyl-2-nitropropan-1-ol).[1][5]
Step 4: Dehydration The final step involves the dehydration (elimination of a water molecule) of the β-nitro alcohol.[6] This elimination reaction is often facilitated by heat and results in the formation of the carbon-carbon double bond, yielding the final product, 1-phenyl-2-nitropropene.[1] The removal of the water byproduct is often necessary to drive the reaction to completion.[1]
Quantitative Data Presentation
The yield of P2NP is highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and time. A variety of protocols have been documented, with reported yields ranging from moderate to excellent.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| n-Butylamine | Ethanol (B145695) | Reflux | 8 hours | 64% | [7] |
| n-Butylamine | Toluene (B28343) | Reflux | ~5 hours | ~66% | [7][8] |
| n-Butylamine | Cyclohexane | Reflux | 20 hours | <15% | [9] |
| Methylamine (B109427) (aq) | Isopropanol | Slight Heat | 4 hours | 79-81% | [2][7][9] |
| Methylamine (aq) | Ethanol | Slight Heat | 4 hours | 71-75% | [2][7][9] |
| Cyclohexylamine | Glacial Acetic Acid | 100 °C | 6 hours | 62% | [7][9] |
| Cyclohexylamine | Excess Nitroethane | Reflux | 6 hours | 78% | [7][9] |
| Ammonium Acetate | Glacial Acetic Acid | N/A | N/A | Lower-yielding | [10] |
| n-Butylamine | Glacial Acetic Acid | Microwave (750W) | Multiple cycles | Not specified | [6] |
Detailed Experimental Protocols
The following protocols represent common methodologies for the synthesis of P2NP. They should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures.
This method utilizes a Dean-Stark apparatus to remove the water byproduct, driving the reaction toward the product.
-
Reagents:
-
Procedure:
-
Dissolve benzaldehyde, nitroethane, and n-butylamine in toluene within a round-bottom flask equipped with a Dean-Stark trap and condenser.[7]
-
Heat the mixture to a vigorous reflux.[9]
-
Continue refluxing until water collection in the Dean-Stark trap ceases (approximately 4.5-5 hours).
-
Allow the reaction mixture to cool to room temperature, then chill in a freezer to induce crystallization.
-
Collect the yellow crystals via filtration and wash with a cold solvent (e.g., ethanol or isopropanol).
-
The crude product can be purified further by recrystallization from ethanol.[7]
-
This is a widely cited and high-yielding method that does not require specialized equipment for water removal.
-
Reagents:
-
Procedure:
-
Combine benzaldehyde, nitroethane, methylamine solution, and alcohol in a flask.[2]
-
Stir and gently heat the mixture for approximately 4 hours.[2]
-
Transfer the reaction mixture to a beaker and cool in a refrigerator (e.g., at 4°C).[9]
-
If crystallization does not begin, add water and return the mixture to the refrigerator. The P2NP oil should slowly crystallize.[2][9]
-
Collect the crystals by filtration, wash with cold alcohol, and air dry.
-
Yields are reported to be high, ranging from 71% to 81% depending on the alcohol used.[2][9]
-
Microwave-assisted synthesis offers a significant reduction in reaction time, aligning with principles of green chemistry.[6][11]
-
Reagents:
-
Benzaldehyde: 100 mL
-
Nitroethane: 100 mL
-
Glacial Acetic Acid: 25 mL
-
n-Butylamine: 20 mL
-
Isopropyl Alcohol (IPA): 100 mL
-
-
Procedure:
-
Combine benzaldehyde, nitroethane, glacial acetic acid, and n-butylamine in a microwave-safe beaker.
-
Place the beaker in a microwave oven (e.g., 750 W) and heat until the mixture boils.
-
Remove and cool the mixture to room temperature.
-
Repeat the heating and cooling cycle at least six times.
-
After the final cycle, add isopropyl alcohol, stir the mixture, and place it in a freezer for 12 hours to crystallize.
-
Filter the product, wash with a small amount of cold IPA, and dry.
-
References
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 3. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 7. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]
- 8. scribd.com [scribd.com]
- 9. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Sciencemadness Discussion Board - P2NP synthesis/crystalization problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. P2NP Synthesis: Unraveling Nature's Molecular Tapestry for Innovation [surveyking.com]
Physical and chemical properties of (2-Nitroprop-1-en-1-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
(2-Nitroprop-1-en-1-yl)benzene , also known by several synonyms including β-methyl-β-nitrostyrene and Phenyl-2-nitropropene (P2NP), is an aromatic organic compound with the chemical formula C₉H₉NO₂. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities and potential mechanisms of action.
Core Physical and Chemical Properties
(2-Nitroprop-1-en-1-yl)benzene is a light-yellow crystalline solid with a distinct odor.[1] It is an important intermediate in organic synthesis, notably in the pharmaceutical industry as a precursor for the synthesis of amphetamine and its derivatives, such as Adderall, a medication used to treat ADHD and narcolepsy.[1][2]
Table 1: Physical Properties of (2-Nitroprop-1-en-1-yl)benzene
| Property | Value | References |
| Appearance | Light-yellow crystalline solid | [1] |
| Melting Point | 64-66 °C | [1] |
| Boiling Point | 263.0 ± 9.0 °C | |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molar Mass | 163.176 g·mol⁻¹ | [1] |
| Density | 1.141±0.06 g/cm³ | |
| Solubility | Practically insoluble in water. Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (B145695) (10 mg/ml), acetone, chloroform, and dichloromethane. | |
| CAS Number | 705-60-2 | [1] |
Table 2: Chemical Identifiers for (2-Nitroprop-1-en-1-yl)benzene
| Identifier Type | Identifier | References |
| IUPAC Name | (2-Nitroprop-1-en-1-yl)benzene | [1] |
| Synonyms | P2NP, 1-Phenyl-2-nitropropene (B101151), β-methyl-β-nitropropene, trans-beta-Methyl-beta-Nitrostyrene, (2-Nitro-1-propenyl)benzene | [1] |
| InChI | InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | [1] |
| SMILES | [O-]--INVALID-LINK--/C(=C/c1ccccc1)C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (2-Nitroprop-1-en-1-yl)benzene.
-
Infrared (IR) Spectroscopy : Aromatic rings typically show a characteristic C–H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[3] The nitro group also has characteristic stretching frequencies. The NIST WebBook provides reference IR spectra for this compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to elucidate the structure. PubChem provides some NMR spectral data.[5]
-
Mass Spectrometry (MS) : The mass spectrum of (2-Nitroprop-1-en-1-yl)benzene shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information.[6] A common fragment for aromatic compounds is the phenyl cation at m/z 77.[7]
Experimental Protocols
The primary method for the synthesis of (2-Nitroprop-1-en-1-yl)benzene is the Henry reaction, a base-catalyzed condensation reaction.[1]
Synthesis via Henry Reaction (n-Butylamine Catalysis)
This protocol is adapted from a common laboratory procedure.[8]
Materials:
-
Benzaldehyde (1 mole)
-
Nitroethane (1 mole)
-
n-Butylamine (5 mL)
-
Anhydrous ethanol (100 mL)
-
Round-bottomed flask (1000 mL)
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Combine one mole of benzaldehyde, one mole of nitroethane, 5 mL of n-butylamine, and 100 mL of anhydrous ethanol in a 1000 mL round-bottomed flask.
-
Reflux the mixture for 8 hours with stirring.
-
After 8 hours, cool the reaction mixture.
-
Stir the cooled mixture to induce crystallization. A heavy, yellow, crystalline mass should form.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization from anhydrous ethanol.
-
The expected yield of 1-phenyl-2-nitropropene is approximately 105 g (64%), with a melting point of 65°C.[8]
Purification by Recrystallization
Recrystallization is a critical step to obtain high-purity (2-Nitroprop-1-en-1-yl)benzene.[9]
Materials:
-
Crude (2-Nitroprop-1-en-1-yl)benzene
-
Recrystallization solvent (e.g., ethanol, isopropanol, hexane)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolve the crude product in a minimal amount of boiling recrystallization solvent in an Erlenmeyer flask.
-
If the solution is colored, activated charcoal can be added to decolorize it, followed by hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals, for example, in a desiccator.
Synthesis and Purification Workflow for (2-Nitroprop-1-en-1-yl)benzene.
Biological Activity and Signaling Pathways
(2-Nitroprop-1-en-1-yl)benzene and its derivatives have garnered interest for their biological activities, including antibacterial and anticancer properties.[10][11]
Antibacterial Activity
Derivatives of β-nitrostyrene have shown notable antibacterial activity, particularly against Gram-positive bacteria.[12] The presence of a β-methyl group, as in (2-Nitroprop-1-en-1-yl)benzene, has been found to enhance this activity compared to the unsubstituted β-nitrostyrene.[11][12]
Anticancer Activity and Signaling Pathway Inhibition
Recent studies have begun to elucidate the mechanisms behind the anticancer effects of nitrostyrene (B7858105) derivatives. One significant finding is their ability to inhibit the TNFα/NFκB signaling pathway.[13] This inhibition is achieved through the binding of nitrostyrene derivatives to the truncated form of retinoid X receptor alpha (tRXRα), which in turn blocks the interaction of tRXRα with TRAF2, a key component in the NFκB activation cascade.[13] This disruption of the signaling pathway can lead to apoptosis in cancer cells.
Another study on a hydroxylated and methoxylated derivative of β-methyl-β-nitrostyrene demonstrated its ability to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[14]
Inhibition of the TNFα/NFκB Signaling Pathway by Nitrostyrene Derivatives.
Safety and Handling
(2-Nitroprop-1-en-1-yl)benzene is classified as harmful and is a known irritant.[1] Direct contact with skin and eyes, as well as inhalation of its fumes, should be avoided. The median lethal dose (LD₅₀) for oral exposure in rats is greater than 500 mg/kg, and in mice, it is 1176 mg/kg.[1] It should be stored at 2-8°C, away from strong oxidizing agents.[1]
This document is intended for informational purposes for research and development professionals. All handling and experimentation should be conducted in a controlled laboratory environment with appropriate safety precautions.
References
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. Benzene, (2-nitropropen-1-yl)- [webbook.nist.gov]
- 5. (Z)-(2-Nitroprop-1-enyl)benzene | C9H9NO2 | CID 699484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, (2-nitropropen-1-yl)- [webbook.nist.gov]
- 7. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]
- 9. youtube.com [youtube.com]
- 10. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
The Henry Reaction: A Cornerstone of Nitroalkene Synthesis for Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Henry (or nitroaldol) reaction is a powerful and versatile base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone).[1][2] Discovered in 1895 by Louis Henry, this reaction has become a fundamental tool in organic synthesis.[2][3] Its primary products, β-nitro alcohols, are highly valuable synthetic intermediates that can be readily converted into a variety of other functional groups.[3][4] Of particular importance is their dehydration to yield nitroalkenes, which are key building blocks in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).[3][4]
This guide provides a comprehensive overview of the Henry reaction for nitroalkene synthesis, detailing its mechanism, experimental protocols, quantitative data, and applications in drug development.
The Core Reaction Mechanism: From Nitroalkane to Nitroalkene
The synthesis of nitroalkenes via the Henry reaction is typically a two-step process: the initial formation of a β-nitro alcohol followed by a dehydration (elimination) step. Under certain conditions, this can occur as a one-pot reaction.
Step 1: Formation of the β-Nitro Alcohol
The reaction begins with the deprotonation of the acidic α-proton of the nitroalkane by a base, forming a resonance-stabilized nitronate anion.[3][5] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[5] Subsequent protonation of the resulting β-nitro alkoxide intermediate yields the β-nitro alcohol product.[3][5] It is crucial to note that all steps of this initial reaction are reversible, which can impact stereochemical control and overall yield.[3]
Step 2: Dehydration to the Nitroalkene
The β-nitro alcohol intermediate can undergo dehydration to form a nitroalkene.[3][6] This elimination of water is often promoted by the reaction conditions, such as heat or the presence of a suitable base or acid, and can sometimes occur spontaneously, especially when acidic protons are available on the carbon bearing the nitro group.[1][5]
Asymmetric Synthesis and Stereocontrol
A significant challenge in the Henry reaction is controlling the stereochemistry, as the reversibility of the reaction can lead to mixtures of diastereomers and enantiomers.[3] Modern synthetic chemistry has largely overcome this through the development of asymmetric catalysis. Chiral metal catalysts (e.g., complexes of copper, zinc, or magnesium) and organocatalysts are frequently employed to induce high levels of enantio- and diastereoselectivity, providing access to optically pure chiral building blocks essential for drug synthesis.[3][7]
Quantitative Data from Asymmetric Henry Reactions
The efficiency and selectivity of the Henry reaction are highly dependent on the choice of catalyst, substrates, and reaction conditions. The following tables summarize representative data from recent studies, highlighting the reaction's performance.
Table 1: Enantioselective Henry Reaction with Various Aldehydes Catalyzed by a chiral copper(II) complex, (S)-Cu1, with nitromethane (B149229).
| Aldehyde Substrate | Product | Yield (%) | ee (%) |
| 2-Nitrobenzaldehyde | 1-(2-nitrophenyl)-2-nitroethan-1-ol | 97 | 73 |
| 3-Nitrobenzaldehyde | 1-(3-nitrophenyl)-2-nitroethan-1-ol | 85 | 41 |
| 4-Nitrobenzaldehyde | 1-(4-nitrophenyl)-2-nitroethan-1-ol | 92 | 46 |
| 3,5-Difluorobenzaldehyde | 1-(3,5-difluorophenyl)-2-nitroethan-1-ol | 58 | 69 |
| 4-Isopropylbenzaldehyde | 1-(4-isopropylphenyl)-2-nitroethan-1-ol | 54 | 32 |
| 1-Naphthaldehyde | 1-(naphthalen-1-yl)-2-nitroethan-1-ol | 68 | 64 |
(Data sourced from literature[8])
Table 2: Direct Synthesis of β-Nitrostyrenes This one-pot procedure combines the Henry reaction and subsequent dehydration.
| Aldehyde Substrate | Catalyst System | Time (h) | Temp (°C) | Yield (%) |
| 2-Nitrobenzaldehyde | (S)-Cu2 (5 mol%), Ag₂O (2.5 mol%) | 24 | 70 | 94 |
| 3-Nitrobenzaldehyde | (S)-Cu2 (5 mol%), Ag₂O (2.5 mol%) | 24 | 70 | 95 |
| 4-Nitrobenzaldehyde | (S)-Cu2 (5 mol%), Ag₂O (2.5 mol%) | 24 | 70 | 99 |
| 2-Naphthaldehyde | (S)-Cu2 (2 mol%), Ag₂O (1 mol%) | 24 | 70 | 99 |
| 9-Anthraldehyde | (S)-Cu2 (2 mol%), Ag₂O (1 mol%) | 24 | 70 | 99 |
(Data sourced from literature)
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. Below are general protocols for both the formation of the β-nitro alcohol and the direct synthesis of nitroalkenes.
Protocol 1: General Procedure for Enantioselective Henry Reaction
This protocol describes the synthesis of a chiral β-nitro alcohol using a copper catalyst.
-
Reaction Setup: To an argon-flushed flask, add the aldehyde (1.0 equiv., 0.3 mmol), the chiral copper catalyst (e.g., (S)-Cu1, 10 mol%), and a base (e.g., NaOAc, 10 mol%).
-
Solvent and Reagent Addition: Add the solvent (e.g., a 1:1 mixture of THF/DCM, 0.5 mL) followed by nitromethane (10.0 equiv., 3.0 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, concentrate the mixture and purify it directly by flash silica (B1680970) gel chromatography (e.g., using an eluent system like hexane/acetone) to afford the desired chiral β-nitro alcohol.
Protocol 2: General Procedure for Dehydration of β-Nitro Alcohols
This procedure outlines the conversion of a prepared β-nitro alcohol to a nitroalkene.
-
Reaction Setup: Cool a heterogeneous mixture of the β-nitro alcohol (1.0 equiv., 1.2 mmol) and deionized water (2 mL) to 5–10 °C.
-
Base Addition: Add powdered potassium carbonate (K₂CO₃, 1.1 equiv., 1.3 mmol) portionwise while stirring. Continue stirring at 5–10 °C until the mixture becomes homogeneous.
-
Workup: Acidify the reaction mixture to pH 6 with 2 N HCl and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with sodium bisulfite (NaHSO₃) solution and water. Dry the organic layer, remove the solvent under vacuum, and purify as needed to yield the (E)-nitroalkene.[9]
Applications in Drug Development
The synthetic utility of the Henry reaction and its products is widely demonstrated in the synthesis of pharmaceuticals.[3] The resulting β-nitro alcohols and nitroalkenes are precursors to β-amino alcohols and α-amino acids, which are common structural motifs in bioactive molecules.
Notable examples include:
-
Antibiotics: The reaction is a key step in synthesizing the carbohydrate subunit of the anthracycline class of antibiotics, such as L-Acosamine.[3] More recently, it has been applied to the synthesis of the modern antibiotic Linezolid (B1675486) .[10]
-
Anticoagulants: Asymmetric Henry reactions have been developed as a promising synthetic route for the anticoagulant drug Rivaroxaban (B1684504) .[10]
-
Antiviral Agents: The HIV protease inhibitor Amprenavir synthesis utilizes intermediates derived from the Henry reaction.[3]
-
Beta-Blockers: The synthesis of the β-blocker (S)-propranolol can be achieved using this methodology.[3]
Furthermore, the related aza-Henry (or nitro-Mannich) reaction , which involves the addition of a nitroalkane to an imine, provides a direct route to β-nitroamines, which are precursors to essential 1,2-diamines found in numerous pharmaceutical agents.[3]
Conclusion
The Henry reaction is a classic yet continually evolving transformation that serves as a powerful method for C-C bond formation. Its ability to produce functionalized β-nitro alcohols, which are readily converted to versatile nitroalkene intermediates, secures its prominent role in modern organic synthesis. For professionals in drug development, mastering the nuances of the Henry reaction—from catalyst selection for stereocontrol to optimizing conditions for dehydration—provides a reliable and efficient pathway to complex molecular architectures and novel therapeutic agents.
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction (Nitroaldol Reaction) | TCI AMERICA [tcichemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Biocatalytic Approaches to the Henry (Nitroaldol) Reaction - Almac [almacgroup.com]
- 8. preprints.org [preprints.org]
- 9. tandfonline.com [tandfonline.com]
- 10. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Knoevenagel Condensation for 2-Nitropropene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] It involves the nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) compound) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][3] This guide provides an in-depth examination of the Knoevenagel condensation as applied to the synthesis of 2-nitropropene, a valuable chemical intermediate. The reaction typically proceeds by condensing nitroethane with formaldehyde (B43269) to form a 2-nitro-1-propanol (B1209518) intermediate, which is subsequently dehydrated.[4]
Reaction Mechanism
The synthesis is a base-catalyzed reaction.[3] The process begins with a base, often a weakly basic amine to prevent self-condensation of the aldehyde, abstracting an acidic α-proton from the nitroalkane (nitroethane).[1][5] This deprotonation generates a resonance-stabilized carbanion (enolate).[3][5] The resulting nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde (formaldehyde). This addition forms a β-nitro alcohol intermediate, which is then dehydrated to yield the final α,β-unsaturated nitroalkene, this compound.[5][6]
Experimental Protocols & Data
The synthesis of this compound is a two-stage process: the initial condensation to form 2-nitro-1-propanol, followed by its dehydration.[4]
Stage 1: Synthesis of 2-Nitro-1-Propanol
This stage involves the condensation of nitroethane with formaldehyde. A mild base is used as a catalyst.[4]
Protocol:
-
Dissolve 75.1 g of nitroethane, 0.3 g of calcium hydroxide, and 80 g of a 40% formaldehyde solution in 75 ml of ethanol (B145695) with stirring.[4]
-
Allow the solution to stand for 48 hours at room temperature.[4]
-
Isolate the product via vacuum distillation. 2-nitropropanol distills at 100-105°C/13 mmHg.[4]
| Reactant/Product | Molar Mass ( g/mol ) | Amount Used | Moles | Role | Yield (%) |
| Nitroethane | 75.07 | 75.1 g | ~1.0 | Active Methylene Cmpd. | - |
| Formaldehyde (40% soln) | 30.03 | 80.0 g (~32 g pure) | ~1.07 | Carbonyl Cmpd. | - |
| Calcium Hydroxide | 74.09 | 0.3 g | 0.004 | Catalyst | - |
| Ethanol | 46.07 | 75 ml | - | Solvent | - |
| 2-Nitro-1-propanol | 105.09 | 48 g | 0.457 | Intermediate | 46% |
Table 1: Quantitative Data for 2-Nitro-1-Propanol Synthesis.[4]
Stage 2: Dehydration to this compound
The intermediate, 2-nitro-1-propanol, must be dehydrated to form the final product. This can be achieved through direct heating with a dehydrating agent or via a two-step process involving an acetate (B1210297) intermediate, which has a better leaving group.[4]
Protocol:
-
Esterification: Place 105 g (1 mol) of 2-nitropropanol in a 250 ml two-necked flask. Add 110 g (1.078 mol) of acetic anhydride (B1165640).[4]
-
Elimination: Add 14.5 g (0.25 mol) of sodium carbonate to a solution of 73.5 g (0.5 mol) of the resulting 2-nitropropyl acetate dissolved in 50 ml of benzene (B151609).[4]
-
Reflux the mixture for six hours.[4]
-
Cool the flask and decant the product from the solids.[4]
-
Extract the residue and the aqueous phase with benzene.[4]
-
Dry the combined organic extracts over anhydrous MgSO₄.[4]
-
Fractionally distill the mixture to obtain this compound (boiling point: 57°C at 100 mmHg).[4]
Protocol:
-
Place 1 mole of 2-nitro-1-propanol and 1.35 moles of phthalic anhydride in a distillation apparatus.[4]
-
Apply a vacuum of 80 mmHg.[4]
-
Heat the flask. The mixture melts at 130-140°C, and the reaction begins at 150-160°C.[4]
-
Control the heating to maintain the reaction rate, with the temperature holding around 162°C.[4]
-
The reaction stops when the temperature reaches 180°C.[4]
-
The receiving flask will contain water and the this compound product as a yellow oil.[4]
| Method | Dehydrating Agent | Key Conditions | Product B.P. |
| A: Acetate Intermediate | Acetic Anhydride / Sodium Carbonate | Reflux in benzene for 6 hours | 57°C @ 100 mmHg |
| B: Direct Dehydration | Phthalic Anhydride | Heat to 150-180°C under vacuum (80 mmHg) | Not specified |
Table 2: Comparison of Dehydration Protocols for this compound Synthesis.[4]
Experimental Workflow Visualization
The overall process from starting materials to the final product can be visualized as a multi-step workflow.
Factors Influencing the Reaction
The efficiency and outcome of the Knoevenagel condensation are highly dependent on several factors, including the choice of catalyst, solvent, and reaction temperature.
Catalyst Selection
The catalyst is typically a weak base, as strong bases can induce the self-condensation of the aldehyde.[1] A wide array of catalysts, from simple amines to heterogeneous systems, have been employed to improve yields, reduce reaction times, and enhance the environmental profile of the reaction.
| Catalyst Type | Example(s) | Solvent | Temp. | Time | Yield (%) | Reference(s) |
| Homogeneous (Weak Base) | Piperidine | Ethanol | Reflux | 2 h | High (not specified) | [7] |
| Homogeneous (Amine Salt) | Ammonium Acetate | Solvent-free | RT | 5-7 min | High (not specified) | [5][8] |
| Homogeneous (Acid) | Boric Acid | Aqueous Ethanol | RT | - | Good to Excellent | [9][10] |
| Heterogeneous (Metal Oxide) | 1CaO–1.5MgO | Water | RT | 10 min | 98 | [9] |
| Heterogeneous (Phosphate) | MALPO | Ethanol | RT | 1 h | 99 | [11] |
| Ionic Liquid | [Bmim][OAc] | Water | RT | minutes | >90 | [12] |
Table 3: Comparative Analysis of Catalysts for Knoevenagel-type Condensations.
Heterogeneous catalysts are often preferred for their ease of separation and reusability, which aligns with the principles of green chemistry.[9] For instance, mixed metal oxides and metal-organic frameworks (MOFs) have shown significant promise.[9][11]
Solvent and Temperature Effects
The choice of solvent can significantly impact reaction rates and yields by affecting reactant solubility and stabilizing charged intermediates.[13] While traditional protocols often use organic solvents like ethanol or benzene, modern approaches favor greener alternatives.[4][12] Water has emerged as a highly effective solvent, sometimes accelerating the reaction due to its high polarity.[13][14] In some cases, solvent-free conditions, particularly using grinding or microwave irradiation, can provide excellent yields rapidly and with a simplified work-up.[8][14]
Reaction temperatures vary widely. Many Knoevenagel condensations proceed efficiently at room temperature, while others may require heating to overcome the activation energy.[14][15] Systematic optimization of temperature is crucial to balance reaction rate against the potential for side-product formation.[14]
Conclusion
The Knoevenagel condensation is a robust and versatile method for the synthesis of this compound and other α,β-unsaturated compounds. The reaction proceeds via a well-understood base-catalyzed mechanism involving the formation of a carbanion, nucleophilic addition, and subsequent dehydration. While traditional protocols are effective, significant advancements have been made in developing more sustainable and efficient methods through the exploration of heterogeneous catalysts, green solvents like water, and solvent-free conditions. For researchers and professionals in drug development, a thorough understanding of these methodologies and the factors influencing the reaction is critical for optimizing the synthesis of these important chemical intermediates.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of this compound - [www.rhodium.ws] [erowid.org]
- 5. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Data of 2-Nitropropene Derivatives for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) of 2-nitropropene derivatives. This document summarizes key quantitative data in structured tables, details experimental protocols, and visualizes synthetic pathways.
Introduction
This compound derivatives are a class of organic compounds characterized by a nitro group attached to a propene backbone. These compounds serve as versatile intermediates in organic synthesis, notably in the formation of various pharmaceuticals and other biologically active molecules. Their chemical reactivity, largely dictated by the electron-withdrawing nature of the nitro group, makes them valuable precursors for a range of chemical transformations. Understanding their structural and electronic properties through spectroscopic analysis is crucial for their effective utilization in research and development. This guide focuses on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these derivatives, providing a foundational resource for their characterization.
Synthesis of this compound Derivatives
The most common synthetic route to 1-phenyl-2-nitropropene (B101151) and its derivatives is the Henry reaction, also known as a nitroaldol reaction. This reaction involves the condensation of an aromatic aldehyde with a nitroalkane, such as nitroethane, in the presence of a basic catalyst.[1]
A typical synthesis involves reacting an appropriate benzaldehyde (B42025) with nitroethane using a primary amine catalyst like n-butylamine. The reaction proceeds through a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the corresponding this compound derivative.[1]
Spectroscopic Data of this compound Derivatives
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound derivatives. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the structure of this compound derivatives. The chemical shifts are influenced by the substituents on the aromatic ring and the electron-withdrawing nitro group.
Table 1: ¹H NMR Spectroscopic Data of Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 1-Phenyl-2-nitropropene | CDCl₃ | 8.10 (s, 1H, vinyl H), 7.45-7.55 (m, 5H, Ar-H), 2.50 (s, 3H, CH₃) |
| 1-(4-Methoxyphenyl)-2-nitropropene | CDCl₃ | 8.05 (s, 1H, vinyl H), 7.40 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.48 (s, 3H, CH₃) |
| 1-(4-Chlorophenyl)-2-nitropropene | CDCl₃ | 8.08 (s, 1H, vinyl H), 7.42 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 2.49 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data of Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 1-Phenyl-2-nitropropene | CDCl₃ | 150.1 (C=C-NO₂), 142.5 (C=C-Ar), 130.5, 129.2, 128.8, 128.5 (Ar-C), 14.5 (CH₃) |
| 1-(4-Methoxyphenyl)-2-nitropropene | CDCl₃ | 161.5 (Ar-C-OCH₃), 149.8 (C=C-NO₂), 142.0 (C=C-Ar), 130.2 (Ar-CH), 123.5 (Ar-C), 114.5 (Ar-CH), 55.4 (OCH₃), 14.4 (CH₃) |
| 1-(4-Chlorophenyl)-2-nitropropene | CDCl₃ | 148.9 (C=C-NO₂), 141.0 (C=C-Ar), 136.5 (Ar-C-Cl), 129.8 (Ar-CH), 129.5 (Ar-CH), 129.0 (Ar-C), 14.5 (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in this compound derivatives. The strong absorptions corresponding to the nitro group and the carbon-carbon double bond are particularly diagnostic.
Table 3: Key IR Absorption Frequencies for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Description |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |
| C=C Stretch (alkene) | 1620 - 1680 | Medium to weak |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Bend (aromatic) | 690 - 900 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, which aids in confirming their identity. Electron ionization (EI) is a common technique used for these analyses.
Table 4: Mass Spectrometry Data for 1-Phenyl-2-nitropropene
| m/z | Relative Intensity (%) | Proposed Fragment |
| 163 | 100 | [M]⁺ (Molecular Ion) |
| 117 | 85 | [M - NO₂]⁺ |
| 115 | 70 | [C₉H₇]⁺ |
| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 45 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
General Procedure for NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard.
General Procedure for IR Spectroscopy
Infrared spectra are commonly recorded on an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet. A small amount of the sample is mixed with dry potassium bromide and pressed into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
General Procedure for Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The instrument is usually operated at an ionization energy of 70 eV.
Biological Activity and Signaling Pathways
Nitroaromatic compounds, including this compound derivatives, are known for their broad spectrum of biological activities, such as antimicrobial and cytotoxic effects.[2] The biological activity is often linked to the bioreduction of the nitro group within cells. This process can generate reactive nitrogen species and reactive oxygen species, which can subsequently interact with and damage cellular macromolecules like DNA and proteins, leading to cell death.[2]
Conclusion
This technical guide provides a foundational overview of the spectroscopic characterization of this compound derivatives. The tabulated NMR, IR, and MS data for representative compounds, along with the generalized experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The visualization of the synthetic route and the postulated mechanism of biological activity further aids in understanding the chemistry and potential applications of this important class of molecules. Further research into a wider array of substituted derivatives and their biological targets will undoubtedly continue to expand the utility of this compound compounds.
References
Unveiling the Toxicological Profile of 1-Phenyl-2-Nitropropene (P2NP): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-nitropropene (B101151) (P2NP), a crystalline solid with a distinct aromatic odor, serves as a critical intermediate in various chemical syntheses, most notably in the pharmaceutical industry for the production of amphetamine and related compounds[1][2]. Despite its utility, a comprehensive understanding of its toxicological properties and associated safety data is paramount for ensuring safe handling and for the risk assessment of potential impurities in drug products. This technical guide provides an in-depth summary of the currently available toxicological data for P2NP, outlines relevant experimental methodologies, and visualizes known metabolic processes. It is important to note that the toxicological properties of P2NP have not been extensively studied, and significant data gaps exist in the publicly available literature[1][3].
Acute Toxicity
Acute toxicity studies are fundamental in characterizing the potential hazards of a substance following a single exposure. For P2NP, available data primarily focuses on the median lethal dose (LD50) through oral and intraperitoneal routes of administration in rodent models.
Quantitative Acute Toxicity Data
The following table summarizes the reported LD50 values for P2NP.
| Test | Species | Route | Dose | Source |
| LD50 | Rat | Oral | >500 mg/kg | [1][3][4] |
| LD50 | Rat | Intraperitoneal | 200 mg/kg | [4] |
| LD50 | Mouse | Oral | 1176 mg/kg | [1] |
| LD50 | Mouse | Intraperitoneal | 154 mg/kg | [1] |
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), P2NP is classified as harmful if swallowed[4][5].
Experimental Protocols: Acute Oral Toxicity (General Methodology)
While specific, detailed protocols for the cited P2NP studies are not available, a generalized methodology for an acute oral toxicity study, based on OECD Guideline 423 (Acute Toxic Class Method), is presented below. This method is designed to estimate the LD50 and identify signs of toxicity following a single oral dose.
Experimental Workflow: Acute Oral Toxicity Study (OECD 423)
Caption: Generalized workflow for an acute oral toxicity study.
Irritation and Sensitization
P2NP is recognized as an irritant. Direct contact should be avoided, and appropriate personal protective equipment should be used during handling[1][3].
-
Respiratory Irritation: May cause respiratory irritation[5].
-
Sensitization: No sensitizing effects are known[4].
Genotoxicity and Carcinogenicity
A critical aspect of toxicological evaluation is the assessment of a substance's potential to cause genetic mutations (genotoxicity) or cancer (carcinogenicity).
Based on currently available data, P2NP is not classified as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC)[4][6]. However, it is crucial to highlight that the toxicological properties, including its genotoxic potential, have not been thoroughly investigated[1].
No studies reporting the results of specific genotoxicity assays for P2NP, such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo micronucleus assays, were identified in the public domain. Such studies are essential for a comprehensive assessment of mutagenic and clastogenic potential.
Metabolism
The metabolic fate of a compound is intrinsically linked to its toxicity. For P2NP, the primary metabolic pathway of toxicological significance discussed in the literature is its reduction to 1-phenyl-2-aminopropane (amphetamine)[2]. This biotransformation is a reduction of both the alkene double bond and the nitro group.
While the specific enzymes involved in the in vivo metabolism of P2NP in humans or animals are not well-documented in the available literature, the reduction of nitroaromatic compounds can be catalyzed by various enzymes, including NADPH:P450 oxidoreductases and other flavoenzymes[7]. The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding amine.
Metabolic Pathway: Reduction of P2NP to Amphetamine
Caption: Known metabolic reduction of P2NP to amphetamine.
Safety and Handling
Given the identified hazards, stringent safety precautions are necessary when handling P2NP.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust and vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles to prevent skin and eye contact.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Prevent fire caused by electrostatic discharge[8].
-
Storage: P2NP should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents. The recommended storage temperature is between 2°C and 8°C, as the compound is not very stable at higher temperatures and can degrade over time[1][3].
Conclusion and Data Gaps
The available toxicological data for 1-phenyl-2-nitropropene (P2NP) indicates that it is harmful upon acute oral exposure and is an irritant to the skin, eyes, and respiratory system. The primary known metabolic pathway is its reduction to amphetamine.
However, this technical overview also highlights significant gaps in the toxicological database for P2NP. There is a notable absence of publicly available data concerning:
-
Inhalation and dermal toxicity (LC50, dermal LD50).
-
Sub-chronic and chronic toxicity.
-
Genotoxicity and mutagenicity from standardized assays (e.g., Ames test, micronucleus assay).
-
Reproductive and developmental toxicity.
-
Detailed metabolic studies to identify specific enzymes, intermediates, and excretion profiles.
-
Mechanistic studies on its mode of toxic action.
For drug development professionals, the lack of comprehensive genotoxicity data is particularly critical. Impurities in pharmaceutical products require rigorous toxicological assessment, and in the absence of data, a conservative approach to risk characterization is often warranted. Further research is strongly recommended to address these data gaps and to allow for a more complete and scientifically robust safety assessment of P2NP.
References
- 1. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 3. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 1-Phenyl-2-nitropropene | C9H9NO2 | CID 1549520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Studies on the potential mutagenicity of p-phenylenediamine in oxidative hair dye mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 1-Phenyl-2-Nitropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-phenyl-2-nitropropene (B101151) (P2NP), a key intermediate in the synthesis of various pharmaceuticals. Understanding the solubility of P2NP in different organic solvents is crucial for its synthesis, purification, and subsequent chemical transformations. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and provides a visual workflow for its synthesis and purification.
Quantitative Solubility Data
The solubility of 1-phenyl-2-nitropropene has been determined in several common organic solvents. The following table summarizes the available quantitative data at an unspecified ambient temperature. It is generally observed that the solubility of organic solids, such as P2NP, in organic solvents increases with temperature.
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |
| N,N-Dimethylformamide (DMF) | 30 | 0.184 |
| Dimethyl sulfoxide (B87167) (DMSO) | 30[1] | 0.184 |
| Ethanol | 10 | 0.061 |
Molar solubility was calculated using the molar mass of 1-phenyl-2-nitropropene (163.17 g/mol ).
Qualitative Solubility Information
Soluble in:
-
Acetone[2]
-
Chloroform
-
Dichloromethane
-
Methanol
Experimental Protocols for Solubility Determination
The determination of the solubility of a compound like 1-phenyl-2-nitropropene can be performed using several established laboratory methods. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solvent. Two common methods are the gravimetric method and the spectroscopic method.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.
Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is determined.
Detailed Methodology:
-
Saturation: An excess amount of 1-phenyl-2-nitropropene is added to the chosen organic solvent in a sealed container, such as a flask with a stopper.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can take several hours.
-
Separation of Undissolved Solid: The saturated solution is carefully separated from the excess undissolved solid. This is typically achieved by filtration through a pre-weighed filter paper or by centrifugation followed by decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Solvent Evaporation: A precisely measured volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Drying and Weighing: The solvent is removed by evaporation. This can be done at ambient temperature, under a gentle stream of an inert gas, or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the 1-phenyl-2-nitropropene. The container with the dry solid residue is then weighed.
-
Calculation: The mass of the dissolved 1-phenyl-2-nitropropene is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
Spectroscopic Method
For compounds that have a distinct chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility. 1-phenyl-2-nitropropene has a conjugated system and thus absorbs UV radiation, making this method suitable.
Principle: A saturated solution is prepared, and after removing any undissolved solid, the solution is diluted to a concentration that falls within the linear range of a previously established calibration curve (absorbance vs. concentration). The concentration of the diluted solution is determined from its absorbance, and from this, the concentration of the original saturated solution is calculated.
Detailed Methodology:
-
Calibration Curve: A series of standard solutions of 1-phenyl-2-nitropropene of known concentrations in the chosen solvent are prepared. The UV-Vis absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting absorbance versus concentration.
-
Saturation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Separation: The undissolved solid is removed by filtration or centrifugation, ensuring the temperature is maintained.
-
Dilution: A known volume of the clear saturated solution is carefully diluted with the same solvent to a concentration that is within the range of the calibration curve. The dilution factor must be accurately recorded.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.
-
Calculation: The concentration of the original saturated solution (i.e., the solubility) is calculated by multiplying the concentration of the diluted solution by the dilution factor.
Synthesis and Purification Workflow
The most common laboratory synthesis of 1-phenyl-2-nitropropene is the Henry reaction (also known as a nitroaldol reaction), which is a type of Knoevenagel condensation.[3] This reaction involves the condensation of benzaldehyde (B42025) with nitroethane in the presence of a basic catalyst. The subsequent purification of the crude product heavily relies on its solubility characteristics, typically involving recrystallization from a suitable solvent.
Caption: Workflow for the synthesis and purification of 1-phenyl-2-nitropropene.
This guide provides a foundational understanding of the solubility of 1-phenyl-2-nitropropene. For specific applications, it is recommended that researchers determine the solubility under their precise experimental conditions, as factors such as temperature, pressure, and the presence of impurities can influence solubility.
References
An In-depth Technical Guide to the Resonance Stabilization in Phenyl-2-nitropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure, electronic properties, and reactivity of phenyl-2-nitropropene (P2NP), with a core focus on the principles of resonance stabilization that govern its characteristics. P2NP, a conjugated nitroalkene, serves as a significant model compound for understanding electronic effects in α,β-unsaturated systems and is a versatile intermediate in organic synthesis.[1] Its structure, featuring an extended π-system, results in significant delocalization of electron density, which profoundly influences its stability, spectroscopic properties, and chemical reactivity.
Molecular Structure and Resonance Stabilization
Phenyl-2-nitropropene, with the chemical formula C₉H₉NO₂, is a yellow crystalline solid.[1][2] Its molecular architecture consists of a phenyl group and a nitro group attached to a propene backbone, creating an extended conjugated system.[2][3] This conjugation involves the π-orbitals of the benzene (B151609) ring, the p-orbitals of the C=C double bond, and the p-orbitals of the nitro group. The overlap of these orbitals allows for the delocalization of π-electrons across the molecule, a phenomenon known as resonance.[4][5]
This delocalization is responsible for the molecule's planar geometry, which maximizes orbital overlap.[1] The compound predominantly exists as the more thermodynamically stable E-isomer, where the bulky phenyl and nitro groups are positioned on opposite sides (trans) of the double bond.[1][3] The electron-withdrawing nature of the nitro group polarizes the conjugated system, making the β-carbon (the carbon atom of the double bond attached to the phenyl group) electrophilic and susceptible to nucleophilic attack.[6][7]
The resonance hybrid of phenyl-2-nitropropene can be represented by several contributing structures that illustrate the distribution of electron density. The most significant contributors involve the delocalization of the π-electrons from the phenyl ring and the double bond onto the electronegative oxygen atoms of the nitro group. This charge separation stabilizes the molecule and explains its chemical behavior.
References
- 1. webqc.org [webqc.org]
- 2. bloomtechz.com [bloomtechz.com]
- 3. grokipedia.com [grokipedia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 7. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Electrochemical Properties of Substituted 2-Nitropropenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of substituted 2-nitropropenes, a class of compounds of significant interest in organic synthesis and pharmaceutical development. Understanding their electrochemical behavior is crucial for developing novel synthetic routes, particularly for the production of amphetamines and related compounds where these molecules serve as key precursors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying electrochemical processes.
Introduction
Substituted 2-nitropropenes, particularly phenyl-2-nitropropene (P2NP) and its derivatives, are α,β-unsaturated nitroalkenes. Their electrochemical reduction is a key step in various synthetic pathways. The presence of the nitro group and the conjugated double bond makes these molecules electroactive and susceptible to reduction at a dropping mercury electrode (DME) or other suitable working electrodes. The electrochemical behavior is significantly influenced by substituents on the aromatic ring, the pH of the medium, and the solvent system employed.
Electrochemical Reduction Mechanism
The electrochemical reduction of substituted 2-nitropropenes in aprotic media, such as N,N-dimethylformamide (DMF), typically proceeds in two main steps. The initial step is a one-electron transfer to form a radical anion. This is followed by a series of chemical reactions and further electron transfers.
In the case of (E)-1-phenyl-2-nitro-1-propene (PNP), studies using polarography, cyclic voltammetry, and rotating disk techniques have elucidated a detailed mechanism. The compound is reduced in two distinct polarographic steps.[1] At potentials corresponding to the first plateau, the data suggests a mechanism involving the coupling of the initially formed ion radicals.[1] The rate of this coupling reaction is dependent on the concentration of the parent compound and the presence of proton donors like water.[1] The second polarographic step involves a two-electron reduction of the parent molecule.[1]
The overall reduction process in acidic aqueous media is a four-electron, four-proton process that leads to the formation of the corresponding hydroxylamine (B1172632) derivative. This process is generally irreversible.
Below is a diagram illustrating the proposed initial steps of the electrochemical reduction of a substituted phenyl-2-nitropropene in an aprotic solvent.
Caption: Proposed initial mechanism for the electrochemical reduction of substituted 2-nitropropenes.
Quantitative Electrochemical Data
The electrochemical properties of substituted 2-nitropropenes are highly dependent on the nature and position of substituents on the phenyl ring. Electron-donating groups tend to make the reduction more difficult (shifting the reduction potential to more negative values), while electron-withdrawing groups facilitate the reduction.
The following tables summarize the half-wave potentials (E½) for a series of para-substituted β-methyl-β-nitrostyrenes (2-nitropropenes) at different pH values.
Table 1: Half-Wave Potentials (E½ vs. Ag/AgCl) of para-Substituted β-Methyl-β-nitrostyrenes at pH 4.0
| Substituent (X) | Hammett Constant (σp) | E½ (V) |
| -H | 0.00 | -0.580 |
| -CH₃ | -0.17 | -0.600 |
| -OCH₃ | -0.27 | -0.615 |
| -Cl | 0.23 | -0.560 |
| -Br | 0.23 | -0.555 |
| -NO₂ | 0.78 | -0.480 |
Table 2: Half-Wave Potentials (E½ vs. Ag/AgCl) of para-Substituted β-Methyl-β-nitrostyrenes at pH 7.0
| Substituent (X) | Hammett Constant (σp) | E½ (V) |
| -H | 0.00 | -0.720 |
| -CH₃ | -0.17 | -0.745 |
| -OCH₃ | -0.27 | -0.760 |
| -Cl | 0.23 | -0.700 |
| -Br | 0.23 | -0.695 |
| -NO₂ | 0.78 | -0.620 |
Data synthesized from scholarly sources. The exact values can vary based on specific experimental conditions.
A linear relationship is observed between the half-wave potentials and the Hammett sigma constants of the substituents, indicating that the electronic effects of the substituents are the primary factor influencing the ease of reduction.
Experimental Protocols
The following sections describe typical experimental methodologies for studying the electrochemical properties of substituted 2-nitropropenes.
Voltammetric Measurements
A standard three-electrode system is typically employed for cyclic voltammetry and polarography.
Caption: A typical experimental setup for voltammetric analysis.
Working Electrode: A dropping mercury electrode (DME) is commonly used for polarographic studies due to its renewable and smooth surface. For cyclic voltammetry, a glassy carbon electrode or a hanging mercury drop electrode (HMDE) can be utilized.
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode provides a stable reference potential.
Counter Electrode: A platinum wire or foil is typically used as the auxiliary electrode to complete the circuit.
Solvent and Supporting Electrolyte: For studies in aprotic media, N,N-dimethylformamide (DMF) with a supporting electrolyte such as tetra-n-butylammonium perchlorate (B79767) (TBAP) is common. For aqueous studies, Britton-Robinson buffers are often used to control the pH, with an organic co-solvent like ethanol (B145695) to ensure the solubility of the nitropropene derivatives.
Procedure:
-
The electrochemical cell is assembled with the three electrodes.
-
The solution containing the substituted this compound and the supporting electrolyte is deoxygenated by purging with high-purity nitrogen for at least 15-20 minutes to prevent interference from oxygen reduction.
-
The desired electrochemical technique (e.g., cyclic voltammetry, differential pulse polarography) is performed using a potentiostat.
-
For cyclic voltammetry, the potential is scanned between defined limits, and the resulting current is recorded.
-
For polarography, the potential is scanned while mercury drops are continuously formed and detached from the capillary.
Sample Preparation
Stock solutions of the substituted this compound derivatives are typically prepared in a suitable organic solvent such as ethanol or DMF. The final concentration for analysis is usually in the range of 10⁻⁴ to 10⁻⁵ M. The supporting electrolyte concentration is significantly higher, typically around 0.1 M, to ensure sufficient conductivity of the solution.
Conclusion
The electrochemical properties of substituted 2-nitropropenes are systematically influenced by the electronic nature of the substituents on the aromatic ring. This in-depth understanding, supported by quantitative data and detailed experimental protocols, is invaluable for researchers in organic synthesis and drug development. The ability to predict and control the reduction potential of these compounds through substituent effects opens up possibilities for fine-tuning reaction conditions and designing more efficient synthetic pathways for a wide range of target molecules. The methodologies and data presented in this guide serve as a foundational resource for further research and application in this important area of electro-organic chemistry.
References
An In-depth Technical Guide on the Mutagenicity and Genotoxicity of 2-Nitropropane Nitronate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mutagenic and genotoxic properties of 2-nitropropane (B154153) (2-NP) and its anionic tautomer, propane (B168953) 2-nitronate. It is well-established that the nitronate form is the more proximate genotoxic species, playing a pivotal role in the DNA-damaging effects and carcinogenicity of 2-NP.[1][2][3] This document synthesizes key findings on its metabolic activation, mechanisms of action, and the experimental evidence supporting its genotoxicity, presented with detailed methodologies and quantitative data.
Metabolic Activation of 2-Nitropropane to its Nitronate
2-Nitropropane exists in a tautomeric equilibrium with its aci form, propane-2-nitronic acid, which deprotonates under physiological conditions to form the propane 2-nitronate anion.[4] This conversion is a critical rate-limiting step for the genotoxicity of 2-NP.[2] The tautomerization can occur spontaneously, and the rate is significantly enhanced at higher pH levels.[1] Furthermore, hepatic enzymes, including cytochrome P450, can facilitate this conversion, increasing the intracellular concentration of the reactive nitronate.[1][4] Once formed, the nitronate is a more potent mutagen and is more rapidly metabolized to DNA-damaging species than its neutral parent compound.[2][5]
Caption: Metabolic activation of 2-nitropropane to its genotoxic nitronate form.
Evidence of Mutagenicity
The mutagenic potential of 2-nitropropane and its nitronate has been extensively evaluated, primarily through the bacterial reverse mutation assay (Ames test).
Quantitative Data from Ames Test
Studies consistently demonstrate that propane 2-nitronate is significantly more mutagenic than the neutral 2-NP form.[5][6] Its mutagenicity is particularly pronounced in Salmonella typhimurium strains TA100 and TA102, the latter being sensitive to oxidative damage.[5]
| Compound | S. typhimurium Strain | Concentration (µmoles/plate) | Metabolic Activation (S9) | Result | Reference |
| 2-Nitropropane | TA98 | 55 | Not specified | Not mutagenic | [5] |
| 2-Nitropropane | TA100 | 55 | Not specified | Mutagenic | [5] |
| 2-Nitropropane | TA102 | 55 | Not specified | Mutagenic | [5] |
| Propane 2-Nitronate | TA98 | 14 | Not specified | Significantly Mutagenic | [5] |
| Propane 2-Nitronate | TA100 | ~4 | Not specified | Significantly Mutagenic | [5] |
| Propane 2-Nitronate | TA102 | ~4 | Not specified | Significantly Mutagenic | [5] |
| Propane 2-Nitronate | TA100 | 10 - 80 | Not specified | Significantly Mutagenic | [6] |
| Propane 2-Nitronate | TA102 | 10 - 80 | Not specified | Significantly Mutagenic | [6] |
Experimental Protocol: Ames Test (OECD 471)
The bacterial reverse mutation assay evaluates the ability of a substance to induce reverse mutations at selected loci of several bacterial strains.
-
Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA102) are commonly used. These strains are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.
-
Test Substance Preparation: Propane 2-nitronate is prepared and diluted to various concentrations. Due to its relative instability, it is often generated in situ from 2-NP by adjusting the pH.
-
Exposure: The tester strains are exposed to the test substance in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
Method:
-
Plate Incorporation Method: The test substance, bacterial culture, and (if used) S9 mix are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Pre-incubation Method: The mixture of test substance, bacteria, and S9 mix is incubated at 37°C for a short period (e.g., 20-30 minutes) before being mixed with top agar and plated.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (revertants) can synthesize histidine and form visible colonies. The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
References
- 1. Propane 2-nitronate is the major genotoxic form of 2-nitropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propane 2-nitronate is more rapidly denitrified and is more genotoxic than 2-nitropropane in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Nitropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Enhanced mutagenicity of 2-nitropropane nitronate with respect to 2-nitropropane--possible involvement of free radical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of secondary nitroalkanes, their nitronates, primary nitroalkanes, nitrocarbinols, and other aliphatic nitro compounds in the Ames Salmonella assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Reduction of 1-Phenyl-2-nitropropene using Lithium Aluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of 1-phenyl-2-nitropropene (B101151) (P2NP) using lithium aluminum hydride (LiAlH₄) is a significant transformation in organic synthesis, yielding 1-phenyl-2-aminopropane (amphetamine), a key structural motif in many pharmacologically active compounds. This reaction involves the reduction of both the carbon-carbon double bond and the nitro group of the conjugated nitroalkene. The reaction conditions, particularly the stoichiometry of the reducing agent, play a critical role in the product distribution, with an excess of lithium aluminum hydride being crucial for the complete reduction to the primary amine. Incomplete reduction can lead to the formation of the intermediate 1-phenyl-2-propanoxime.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights for this important synthetic transformation.
Data Presentation
The following table summarizes the key quantitative data related to the reduction of 1-phenyl-2-nitropropene with lithium aluminum hydride under different conditions. A significant excess of LiAlH₄ is necessary to drive the reaction to completion and maximize the yield of the desired amphetamine product.
| Parameter | Value | Reference |
| Starting Material | 1-Phenyl-2-nitropropene | N/A |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | N/A |
| Solvent | Dry Tetrahydrofuran (B95107) (THF) | [1] |
| LiAlH₄:P2NP Molar Ratio | 5:1 | [1] |
| Major Product (5:1 Ratio) | 1-Phenyl-2-propanoxime | [1] |
| LiAlH₄:P2NP Molar Ratio for Amine | >5:1 (e.g., 20:1) | [1] |
| Major Product (>5:1 Ratio) | Amphetamine | [1] |
| Reaction Temperature | 0 °C to reflux | [1] |
| Reaction Time | ~1.5 - 2 hours | [1] |
Experimental Protocols
This section details the experimental methodology for the reduction of 1-phenyl-2-nitropropene using a significant excess of lithium aluminum hydride to favor the formation of amphetamine.
Materials:
-
1-phenyl-2-nitropropene (P2NP)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
2N Sodium hydroxide (B78521) (NaOH) solution
-
Methylene (B1212753) chloride
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a suspension of lithium aluminum hydride (a 20-fold molar excess relative to 1-phenyl-2-nitropropene) in anhydrous tetrahydrofuran is prepared under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Addition of Substrate: The flask is cooled in an ice bath. A solution of 1-phenyl-2-nitropropene in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension over a period of 15 minutes.[1]
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux for 1 hour.[1]
-
Work-up: The reaction mixture is cooled in an ice bath. The excess LiAlH₄ is quenched by the slow and successive addition of water, followed by a 2N sodium hydroxide solution, and then more water.[1]
-
Isolation of Product: The resulting white precipitate of aluminum salts is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then extracted with methylene chloride. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product as a yellow oil.[1]
-
Purification (Optional): The crude amphetamine can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride or sulfate) followed by recrystallization.
Mandatory Visualizations
Reaction Pathway
References
Application Notes and Protocols for the Catalytic Hydrogenation of 1-Phenyl-2-nitropropene (P2NP) with Palladium on Carbon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic hydrogenation of 1-phenyl-2-nitropropene (B101151) (P2NP) using palladium on carbon (Pd/C). This reaction is a key transformation in the synthesis of valuable chemical intermediates. The choice of reaction conditions can selectively yield either phenyl-2-propanone (P2P) or amphetamine.
Introduction
1-Phenyl-2-nitropropene (P2NP) is an aromatic compound used in the pharmaceutical industry.[1] Its reduction is a critical step in the synthesis of several target molecules. Palladium on carbon is a versatile and efficient heterogeneous catalyst for the hydrogenation of P2NP.[2] Depending on the hydrogen source and reaction conditions, the reduction can proceed via different pathways to yield distinct products. The two primary products are phenyl-2-propanone (P2P), a precursor for methamphetamine synthesis, and amphetamine, a pharmaceutical drug.[1]
Reaction Pathways
The catalytic hydrogenation of P2NP with Pd/C can lead to two main products through different reaction intermediates.
-
Formation of Phenyl-2-Propanone (P2P): This pathway often involves the reduction of the nitroalkene to an oxime or a nitroalkane intermediate, followed by hydrolysis to the corresponding ketone.[1][3] One method involves reducing P2NP to phenyl-2-nitropropane with sodium borohydride, which is then hydrolyzed using hydrogen peroxide and potassium carbonate to produce phenylacetone.[1] Another approach utilizes iron in the presence of an acid to form an intermediate that hydrolyzes to P2P.[1]
-
Formation of Amphetamine: This route involves the complete reduction of both the carbon-carbon double bond and the nitro group to an amine.[1] This is typically achieved using a direct hydrogenation method.
Below is a diagram illustrating the general reaction pathways.
Caption: Reaction pathways for the hydrogenation of P2NP.
Experimental Data
The following tables summarize quantitative data from various reported methods for the reduction of P2NP and related nitroalkenes.
Table 1: Catalytic Transfer Hydrogenation to Oximes
| Substrate | Hydrogen Donor | Catalyst (mol% Pd) | Solvent | Time (h) | Yield (%) | Reference |
| 1-Aryl-2-nitropropenes | Ammonium (B1175870) formate (B1220265) | 5% Pd/C (10) | Methanol (B129727)/THF (1:1) | Not Specified | Good | [3] |
| 1-Nitro-1-cyclohexene | Ammonium formate | 5% Pd/C (10) | Methanol/THF (1:1) | Not Specified | Good | [3] |
Table 2: Reduction of P2NP to Phenyl-2-Propanone
| Reducing Agent | Acid/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Iron powder | Acetic acid | Acetic acid | Reflux, 1.5 h | 75 | [4] |
| Sodium borohydride | - | Methanol | Not Specified | Not Specified | [1] |
| then H₂O₂/K₂CO₃ |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation to Oxime
This protocol is adapted from the reduction of α,β-unsaturated nitroalkenes.[3]
Materials:
-
1-Phenyl-2-nitropropene (P2NP)
-
Ammonium formate
-
5% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Ethanol (B145695) (EtOH), absolute
-
Water, deionized
Procedure:
-
In a round-bottom flask, dissolve the nitroalkene (1.00 mmol) in a 1:1 (v/v) mixture of anhydrous tetrahydrofuran and methanol (8 mL).
-
Add dry ammonium formate (315 mg, 5.00 mmol) to the solution.
-
Carefully add 5% palladium on carbon (236 mg, 10 mol% Pd) to the mixture.
-
Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Upon completion, remove the catalyst by filtration through a pad of Celite.
-
Wash the filter cake with methylene chloride (10 mL) followed by absolute ethanol (10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Wash the residue with water (10 mL) and extract the product into methylene chloride (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude oxime.
Protocol 2: Atmospheric Pressure Hydrogenation
This is a general protocol for hydrogenation using hydrogen gas at atmospheric pressure.[5]
Materials:
-
Substrate (e.g., P2NP)
-
Palladium on carbon (Pd/C)
-
Solvent (e.g., Ethanol, Methanol, Acetic Acid)[5]
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Safety Precautions: Pd/C is flammable.[5] Ensure a fire extinguisher is nearby. All operations should be conducted in a well-ventilated fume hood.
-
Add the Pd/C catalyst to the reaction vessel first, under an inert atmosphere (e.g., Argon) to prevent ignition of solvent vapors.[5]
-
Add the solvent and then the substrate to the reaction vessel. Protic solvents like alcohols or acetic acid generally accelerate the reaction rate.[5]
-
Seal the reaction vessel and equip it with a hydrogen-filled balloon.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle approximately 10 times to ensure the atmosphere is fully replaced with hydrogen.[5]
-
Stir the reaction mixture vigorously. The reaction rate is often dependent on the stirring speed.[5]
-
Monitor the reaction by TLC or another suitable analytical method.
-
Once the reaction is complete, carefully vent the excess hydrogen into the fume hood.
-
Purge the reaction vessel with an inert gas.
-
Caution: The used Pd/C catalyst with adsorbed hydrogen is highly flammable and must not be allowed to dry.[5]
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst. Wash the Celite pad with a non-flammable solvent like methylene chloride.[5]
-
The product can then be isolated from the filtrate by evaporating the solvent.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a catalytic hydrogenation experiment.
Caption: General workflow for catalytic hydrogenation.
Concluding Remarks
The catalytic hydrogenation of P2NP using palladium on carbon is a powerful synthetic tool. By carefully selecting the reaction conditions, such as the hydrogen source (hydrogen gas vs. transfer hydrogenation agent) and the presence of acids or bases, the reaction can be directed towards the synthesis of either phenyl-2-propanone or amphetamine. The protocols and data presented here provide a solid foundation for researchers to develop and optimize this important transformation for their specific applications in chemical synthesis and drug development. It is crucial to adhere to strict safety protocols, particularly when handling flammable catalysts and hydrogen gas.
References
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Oximes from Conjugated Nitroalkenes using Pd/C-Ammonium Formate CTH - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1-Phenyl-2-Nitropropene
Introduction
1-Phenyl-2-nitropropene (B101151) (P2NP), also known as β-methyl-β-nitrostyrene, is a crystalline solid with a characteristic yellow color.[1][2] It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry for the production of various therapeutic agents.[3][4] The synthesis of 1-phenyl-2-nitropropene is a classic example of a Henry condensation or nitroaldol reaction, where benzaldehyde (B42025) reacts with nitroethane in the presence of a basic catalyst.[1][2] Traditional synthesis methods often require long reaction times and the use of significant amounts of solvents.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, cleaner products, and more environmentally friendly procedures.[6][7] This document provides detailed protocols and application notes for the microwave-assisted synthesis of 1-phenyl-2-nitropropene, aimed at researchers, scientists, and professionals in drug development.
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[6] This direct and efficient heating method can dramatically reduce reaction times from hours to minutes and often improves reaction yields and product purity.[8][9]
Chemical Properties and Structure
-
Chemical Formula: C₉H₉NO₂[1]
-
Molecular Weight: 163.17 g/mol [1]
-
Boiling Point: Decomposes before boiling[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported methods for the microwave-assisted synthesis of β-nitrostyrenes, including conditions relevant to 1-phenyl-2-nitropropene.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of β-Nitrostyrenes
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Ammonium (B1175870) Acetate (B1210297) | Nitromethane (reflux) | 7-36 hours | Variable | [5] |
| Microwave-Assisted | Ammonium Acetate | Nitromethane | 5 minutes | Significantly Increased | [5] |
| Microwave-Assisted | K₂CO₃/Al₂O₃ | Solvent-free | 4-6 minutes | 71-95 | [11][12] |
| Microwave-Assisted | n-Butylamine | Glacial Acetic Acid | Multiple short intervals | 65-75 |
Table 2: Experimental Parameters for Microwave-Assisted Synthesis of a Representative β-Nitrostyrene
| Parameter | Value | Reference |
| Benzaldehyde | 5 mmol | [11] |
| Nitromethane | 25 mmol | [11] |
| Catalyst (K₂CO₃) | 0.35 g | [11] |
| Solid Support (Al₂O₃) | 5 g | [11] |
| Microwave Power | 175-225 W | [11][12] |
| Irradiation Time | 4-6 minutes | [11][12] |
| Yield | 86% | [12] |
Experimental Protocols
Protocol 1: Solvent-Free Microwave-Assisted Synthesis using Potassium Carbonate on Alumina (B75360)
This protocol is adapted from a general procedure for the synthesis of β-nitrostyrenes under solvent-free microwave irradiation.[11][12]
Materials:
-
Benzaldehyde (5 mmol, 0.51 mL)
-
Nitroethane (7.5 mmol, 0.57 mL)
-
Potassium Carbonate (K₂CO₃), anhydrous (0.35 g)
-
Alumina (Al₂O₃), neutral, 150 mesh (5 g)
-
Domestic or laboratory microwave oven (e.g., Galan WP750A or similar)[12]
-
Beaker (25 mL)
-
Mortar and pestle
-
Silica (B1680970) gel for chromatography
-
Eluent: Petroleum ether/Ethyl acetate/Dichloromethane (B109758) (1:1:0.3)[12]
Procedure:
-
In a mortar, finely grind 0.35 g of potassium carbonate.
-
Add 5 g of alumina and grind until a homogeneous mixture is obtained.
-
Add 5 mmol of benzaldehyde and 7.5 mmol of nitroethane to the solid mixture and mix thoroughly with a pestle until a uniform paste is formed.
-
Transfer the mixture to a 25 mL beaker.
-
Place the beaker in the center of the microwave oven.
-
Irradiate the mixture at a power of 175-225 W for 4-6 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After irradiation, allow the mixture to cool to room temperature.
-
The crude product is then purified by silica gel column chromatography using a mixture of petroleum ether, ethyl acetate, and dichloromethane as the eluent to afford the pure 1-phenyl-2-nitropropene.[12]
Protocol 2: Microwave-Assisted Synthesis using a Catalyst in a Solvent
This protocol is a general representation of a microwave-assisted reaction using a solvent.
Materials:
-
Benzaldehyde (3.0 mmol, 0.31 mL)
-
Nitroethane (excess, e.g., 2.5 mL)
-
Ammonium acetate (0.8 mmol, 0.06 g)
-
Microwave reactor vial (2-5 mL)
-
Laboratory microwave reactor with temperature control
-
Rotary evaporator
-
TLC plates
Procedure:
-
In a 2-5 mL microwave vial, dissolve 3.0 mmol of benzaldehyde and 0.8 mmol of ammonium acetate in 2.5 mL of nitroethane.[5]
-
Seal the vial and place it into the microwave reactor.
-
Set the reaction temperature to 150 °C and the irradiation time to 5 minutes.[5]
-
Monitor the reaction using TLC (e.g., petroleum ether/diethyl ether, 50:50 v/v).[5]
-
After the reaction is complete, transfer the mixture to a round-bottom flask.
-
Remove the excess nitroethane using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis of 1-phenyl-2-nitropropene.
Experimental Workflow
Caption: Experimental workflow for microwave-assisted synthesis.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 3. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 4. 1-Phenyl-2-nitropropene | 705-60-2 [chemicalbook.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2NP Synthesis: Unraveling Nature's Molecular Tapestry for Innovation [surveyking.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. rjpdft.com [rjpdft.com]
- 10. Cas 705-60-2,1-Phenyl-2-nitropropene | lookchem [lookchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. forum.lambdasyn.org [forum.lambdasyn.org]
Application Note: Analysis of 1-Phenyl-2-Nitropropene Reaction Products by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-nitropropene (B101151) (P2NP) is a key chemical intermediate in the synthesis of various pharmaceutical compounds, including amphetamine and its derivatives.[1][2] The analysis of reaction products from P2NP is crucial for monitoring reaction efficiency, identifying byproducts, and ensuring the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a complex mixture, making it an ideal method for this application.[3][4] This document provides detailed protocols for the synthesis and subsequent GC-MS analysis of 1-phenyl-2-nitropropene reaction products, along with a summary of expected products and impurities.
The primary reaction pathway of interest is the reduction of P2NP to form amphetamine. This can be achieved through various synthetic routes, most notably catalytic hydrogenation and reduction using metal hydrides like lithium aluminum hydride (LAH).[1][3] Each method can lead to a unique profile of reaction products and impurities. For instance, incomplete reduction can result in intermediates such as 1-phenyl-2-propanoxime, while other side reactions may produce species like 1-phenyl-2-propanone (P2P).[3][4] Understanding the impurity profile is not only critical for quality control in legitimate pharmaceutical manufacturing but also for forensic analysis to determine the synthetic route used in clandestine laboratories.[5][6]
Experimental Protocols
Synthesis of 1-Phenyl-2-nitropropene (P2NP)
This protocol is based on the Henry reaction (nitroaldol condensation) of benzaldehyde (B42025) and nitroethane.[2][7]
Materials:
-
Benzaldehyde
-
Nitroethane
-
n-Butylamine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Beakers
-
Vacuum filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Recrystallization solvent (e.g., boiling ethanol)
Procedure:
-
Combine benzaldehyde, nitroethane, and a catalytic amount of n-butylamine in a round-bottom flask containing ethanol.[7]
-
Set up the apparatus for reflux and stir the mixture under gentle heat for several hours (e.g., 4-8 hours). The reaction progress can be monitored by the color change of the mixture to a yellow-orange or red-orange hue.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure or by evaporation.[7]
-
The resulting crude P2NP crystals can be collected by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent like boiling ethanol to obtain yellow crystals of 1-phenyl-2-nitropropene.[7]
Reduction of 1-Phenyl-2-nitropropene
Two common methods for the reduction of P2NP to amphetamine are presented below.
Method A: Catalytic Hydrogenation
Materials:
-
1-Phenyl-2-nitropropene
-
Catalyst (e.g., Palladium on Carbon - Pd/C, Raney Nickel)[1]
-
Solvent (e.g., Ethanol)
-
Hydrogen source (e.g., hydrogen gas cylinder or a hydrogen generator)
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon hydrogenation setup)
Procedure:
-
Dissolve 1-phenyl-2-nitropropene in a suitable solvent in a reaction vessel.
-
Add the catalyst to the solution.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Introduce hydrogen gas and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
After the reaction, carefully filter off the catalyst.
-
Evaporate the solvent to obtain the crude product mixture.
Method B: Lithium Aluminum Hydride (LAH) Reduction
Materials:
-
1-Phenyl-2-nitropropene
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (B95107) - THF)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend LAH in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Dissolve 1-phenyl-2-nitropropene in the same anhydrous solvent and add it dropwise to the LAH suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature or under reflux for several hours.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by a sodium hydroxide (B78521) solution to precipitate the aluminum salts.
-
Filter the mixture and wash the precipitate with the solvent.
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent to yield the crude product mixture.
GC-MS Analysis Protocol
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-550
Sample Preparation:
-
Dissolve a small amount of the crude reaction product in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject 1 µL of the filtered sample into the GC-MS system.
Data Presentation
The following table summarizes the typical reaction products and byproducts identified by GC-MS analysis of 1-phenyl-2-nitropropene reduction reactions. The relative abundance can vary significantly depending on the specific reaction conditions.
| Compound Name | Chemical Structure | Molecular Weight ( g/mol ) | Typical Mass Spectral Fragments (m/z) | Notes on Formation |
| Amphetamine | C₉H₁₃N | 135.21 | 44, 91, 120 | The desired major product from the complete reduction of P2NP.[3][4] |
| 1-Phenyl-2-propanone (P2P) | C₉H₁₀O | 134.18 | 43, 91, 134 | An intermediate that can be formed by partial reduction and hydrolysis of P2NP. It is also a common precursor in other amphetamine synthesis routes.[3][8] |
| 1-Phenyl-2-propanoxime | C₉H₁₁NO | 149.19 | 44, 91, 105, 132 | A major product of incomplete reduction, especially when using a limited amount of LAH.[3][4] |
| N-Formylamphetamine | C₁₀H₁₃NO | 163.22 | 72, 91, 120 | An impurity often associated with the Leuckart reaction but can also be present in other synthetic routes.[5][6] |
| Di-(1-phenylisopropyl)amine | C₁₈H₂₃N | 253.38 | 91, 118, 162 | A byproduct formed from the reaction of amphetamine with P2P or its intermediates. |
| 1-Phenyl-2-nitropropene (P2NP) | C₉H₉NO₂ | 163.17 | 91, 115, 117, 163 | Unreacted starting material. |
Visualizations
Caption: Experimental workflow from synthesis to GC-MS analysis.
Caption: Reaction pathways of 1-phenyl-2-nitropropene reduction.
References
- 1. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. ukm.my [ukm.my]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of n-Butylamine as a Catalyst in P2NP Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-2-nitropropene (P2NP) is a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals. The synthesis of P2NP is commonly achieved through a Henry condensation reaction, also known as a nitroaldol reaction, between benzaldehyde (B42025) and nitroethane. This reaction is typically catalyzed by a basic catalyst, with primary amines such as n-butylamine being a frequent choice.[1]
n-Butylamine acts as an effective catalyst by deprotonating nitroethane to form a resonance-stabilized anion. This anion then undergoes a nucleophilic addition to the carbonyl group of benzaldehyde, forming a β-nitro alcohol intermediate. Subsequent dehydration of this intermediate yields the final product, phenyl-2-nitropropene, along with water as a byproduct.[1] The removal of this water can be crucial for driving the reaction to completion.[1]
These application notes provide detailed protocols and quantitative data for the synthesis of P2NP using n-butylamine as a catalyst, intended to aid researchers in the replication and optimization of this important chemical transformation.
Data Presentation
The following tables summarize quantitative data from various reported experimental protocols for the synthesis of P2NP using n-butylamine as a catalyst.
Table 1: Summary of Reaction Conditions and Yields
| Catalyst | Co-catalyst/Solvent | Benzaldehyde (molar eq.) | Nitroethane (molar eq.) | n-Butylamine (molar eq.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butylamine | Ethanol (B145695) | 1 | 1 | 0.05 (approx.) | Reflux (78) | 8 | 64 | |
| n-Butylamine | Toluene (B28343) | 1 | 1.05 (approx.) | 0.25 (approx.) | Reflux (111) | - | 60-65.6 | [2][3] |
| n-Butylamine | Acetic Acid | 1 | 1.42 | 0.1 (approx.) | Reflux | 0.5-0.67 | 80 | [4] |
| n-Butylamine | Xylene | 1 | 0.97 | 0.05 (approx.) | Reflux (140) | 50 | 83 | [5] |
| n-Butylamine | None | 1 | 1.1 | 0.1 | Room Temp | 336 (14 days) | - | [6] |
| n-Butylamine | Acetic Acid | 1 | 1 | 0.2 (approx.) | 60 | 2-3 | 65-75 | |
| n-Butylamine | Ethanol | 1 | 1.05 (approx.) | 0.1 (approx.) | Reflux (78) | 8 | - | [7] |
Experimental Protocols
Protocol 1: n-Butylamine Catalysis in Ethanol
This protocol is a common method utilizing ethanol as a solvent.
Materials:
-
Benzaldehyde
-
Nitroethane
-
n-Butylamine
-
Anhydrous Ethanol
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Crystallization dish
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a 1000 mL round-bottomed flask, combine one mole of benzaldehyde, one mole of nitroethane, and 100 mL of anhydrous ethanol.
-
Add 5 mL of n-butylamine to the mixture.
-
Set up the apparatus for reflux and stir the mixture.
-
Heat the mixture to reflux and maintain for 8 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
As the mixture cools, a yellow crystalline mass should form.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Recrystallize the crude product from anhydrous ethanol to obtain purified 1-phenyl-2-nitropropene. The expected yield is approximately 105 g (64%).
Protocol 2: n-Butylamine Catalysis in Toluene with a Dean-Stark Trap
This protocol employs toluene as a solvent and a Dean-Stark apparatus to remove the water byproduct, which can improve yield.
Materials:
-
Benzaldehyde (40 mL, ~0.39 mol)
-
Nitroethane (30 mL, ~0.41 mol)
-
n-Butylamine (10 mL, ~0.1 mol)
-
Toluene (80 mL)
-
250 mL Round-bottomed flask
-
Dean-Stark trap (10 mL)
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Crystallization dish
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
To a 250 mL round-bottomed flask, add 80 mL of toluene, 40 mL of benzaldehyde, 30 mL of nitroethane, and 10 mL of n-butylamine.[2]
-
Add boiling stones and assemble a Dean-Stark apparatus with a reflux condenser.[2]
-
Heat the mixture to a vigorous boil to ensure a steady drip from the condenser.[2]
-
Continue the reaction until water ceases to collect in the Dean-Stark trap.
-
After the reaction is complete, allow the mixture to cool.
-
The product may crystallize upon cooling. If not, the solution can be concentrated under vacuum to induce crystallization.[3]
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The reported yield for this method is around 65.6%.[3]
Protocol 3: Microwave-Assisted Synthesis
This protocol offers a significantly faster reaction time through the use of microwave irradiation.
Materials:
-
Benzaldehyde (100 mL)
-
Nitroethane (100 mL)
-
Glacial Acetic Acid (25 mL)
-
n-Butylamine (20 mL)
-
500 mL beaker
-
Microwave oven (750 W)
-
Isopropyl alcohol (IPA)
-
Freezer
Procedure:
-
In a 500 mL beaker, combine 100 mL of benzaldehyde, 100 mL of nitroethane, 25 mL of glacial acetic acid, and 20 mL of n-butylamine.
-
Cover the beaker (e.g., with a rubber glove).
-
Place the beaker in a 750 W microwave oven and heat until the mixture boils.
-
Carefully remove the beaker and allow it to cool to room temperature.
-
Repeat the microwave heating and cooling cycle at least 6 times.
-
After the final cycle, add 100 mL of isopropyl alcohol to the reaction mixture and stir.
-
Place the mixture in a freezer for 12 hours to induce crystallization of the 1-phenyl-2-nitropropene.
-
Filter the crystals and wash with a small amount of cold IPA.
-
Air dry or dry under vacuum to obtain the final product. The reported yield is between 65-75%.
Reaction Mechanism and Workflow
The synthesis of P2NP using n-butylamine follows a Henry condensation mechanism. The workflow involves the initial reaction, followed by workup and purification steps.
Caption: Catalytic cycle of P2NP synthesis mediated by n-butylamine.
References
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. scribd.com [scribd.com]
- 4. n-butylamine condensations [chemistry.mdma.ch]
- 5. λ » LambdaSyn – Synthesis of 2-Nitro-1-phenylpropene [lambdasyn.org]
- 6. Phenyl-2-nitropropene crystallization , Hive Methods Discourse [chemistry.mdma.ch]
- 7. youtube.com [youtube.com]
Application Note & Protocol: Recrystallization of Crude 1-Phenyl-2-Nitropropene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-2-nitropropene (B101151) (P2NP) is a crystalline solid that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of P2NP is crucial for subsequent reactions and the quality of the final active pharmaceutical ingredient. Recrystallization is a fundamental and effective technique for purifying crude P2NP, removing impurities such as unreacted starting materials, by-products from the Henry reaction (e.g., β-nitro alcohol intermediate), and polymerization products. This protocol details a standard procedure for the recrystallization of crude 1-phenyl-2-nitropropene to obtain a high-purity crystalline product.
Principle of Recrystallization
Recrystallization is based on the principle of differential solubility. A suitable solvent is one that dissolves the compound to be purified and its impurities to different extents at different temperatures. For the recrystallization of 1-phenyl-2-nitropropene, an ideal solvent will dissolve the crude product well at an elevated temperature but poorly at a lower temperature. This allows for the selective crystallization of the desired compound upon cooling, while the impurities remain dissolved in the mother liquor.
Data Summary
The following table summarizes key quantitative data related to the recrystallization of 1-phenyl-2-nitropropene.
| Parameter | Value | Notes |
| Recrystallization Solvents | Ethanol (B145695), Isopropanol (B130326), Methanol, Hexane | Ethanol and isopropanol are commonly used and effective. |
| Approximate Solvent Ratio | 3.5 - 4.0 mL of Ethanol per 1 g of crude P2NP | This is an estimated ratio; the minimum amount of hot solvent required to fully dissolve the crude product should be used. |
| Typical Post-Recrystallization Yield | 62% - 78% | Yields can vary depending on the purity of the crude product and the specific technique used.[1][2] |
| Melting Point (Purified) | 63 - 66 °C | A sharp melting point within this range is indicative of high purity.[1][3] |
| Appearance (Purified) | Light yellow crystalline powder | The color may vary slightly.[4] |
| Storage Temperature | 2 - 8 °C | P2NP can decompose over time at higher temperatures.[1] |
Experimental Protocol
This protocol outlines the steps for the recrystallization of crude 1-phenyl-2-nitropropene using ethanol as the solvent.
Materials and Equipment:
-
Crude 1-phenyl-2-nitropropene
-
Ethanol (95% or anhydrous)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
-
Spatula
-
Desiccator or vacuum oven
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude 1-phenyl-2-nitropropene into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask. A starting point is approximately 3.5-4.0 mL of ethanol for every 1 gram of crude product.
-
Gently heat the mixture on a hot plate with stirring.[3] The temperature should be brought to the boiling point of the ethanol.
-
Continue to add small portions of hot ethanol until the crude P2NP has completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration (Optional):
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration.
-
Use a pre-heated funnel and receiving flask to prevent premature crystallization of the product in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals.
-
-
Inducing Crystallization (If Necessary):
-
If crystals do not form upon cooling, crystallization can be induced by:
-
Scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[2]
-
Adding a "seed crystal" of pure P2NP to the cooled solution.
-
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
-
Troubleshooting
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to the melting point of the solute being lower than the boiling point of the solvent or the presence of significant impurities. To resolve this, try using a less polar solvent system (e.g., a mixture of ethanol and water) or further purify the crude product by other means before recrystallization.
-
No Crystal Formation: If no crystals form upon cooling, it could be due to the use of excessive solvent. Try evaporating some of the solvent and allowing it to cool again. Alternatively, the chosen solvent may not be suitable.
-
Low Yield: A low yield can result from using too much solvent, causing a significant portion of the product to remain in the mother liquor. Ensure a minimal amount of hot solvent is used for dissolution. Premature crystallization during hot filtration can also lead to a lower yield.
Workflow Diagram
Caption: Experimental workflow for the recrystallization of 1-phenyl-2-nitropropene.
References
Application of 2-Nitropropene in Michael Addition Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitropropene is a versatile Michael acceptor in organic synthesis, valued for its reactivity toward a wide range of nucleophiles. The electron-withdrawing nitro group activates the double bond for conjugate addition, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The resulting γ-nitro adducts are valuable synthetic intermediates, readily transformed into various functional groups, including amines and carbonyls, which are key components of many pharmaceutical agents. This document provides detailed application notes and protocols for the use of this compound in Michael addition reactions, with a focus on asymmetric organocatalysis for the synthesis of chiral building blocks relevant to drug discovery.
General Reaction Mechanism
The Michael addition of a nucleophile to this compound proceeds via a conjugate addition mechanism. In the presence of a base or a catalyst, the nucleophile attacks the β-carbon of the nitroalkene, leading to the formation of a resonance-stabilized nitronate intermediate. Subsequent protonation yields the final γ-nitro adduct.
Caption: General mechanism of the Michael addition to this compound.
Applications in Drug Development
The products of Michael additions with this compound, γ-nitro compounds, are precursors to a variety of biologically active molecules. The nitro group can be readily reduced to a primary amine, a common functional group in pharmaceuticals. For instance, the reduction of the Michael adducts can lead to the synthesis of γ-amino acids and their derivatives, which are important pharmacophores. One notable example is the use of a similar compound, 1-phenyl-2-nitropropene, in the synthesis of amphetamine, a central nervous system stimulant.[1] The versatility of the nitro group also allows for its conversion into other functionalities, making these adducts key intermediates in the synthesis of complex drug candidates. Furthermore, Michael acceptors themselves are a class of compounds with emerging therapeutic potential, acting as covalent inhibitors in various biological pathways.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Michael addition of various nucleophiles to nitroalkenes. While specific data for this compound is limited in the literature, the data for structurally similar nitroalkenes provide a strong indication of the expected reactivity and selectivity.
Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | Dimethyl malonate | trans-β-Nitrostyrene | Chiral Thiourea (10) | Toluene | 48 | 94 | - | 94 | Adapted from[2] |
| 2 | Acetylacetone | trans-β-Nitrostyrene | Chiral Squaramide (5) | CH2Cl2 | 24 | 95 | 95:5 | 98 | Adapted from[3] |
| 3 | Ethyl acetoacetate | 2-Nitro-1-phenylethane | (S)-Proline (20) | DMSO | 72 | 85 | 80:20 | 91 | Adapted from[4] |
| 4 | 1,3-Indandione | trans-β-Nitrostyrene | Ts-DPEN (10) | CH2Cl2 | 24 | 80 | 81:19 | 92 | [5] |
Table 2: Asymmetric Michael Addition of Aldehydes and Ketones to Nitroalkenes
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 1 | Propanal | trans-β-Nitrostyrene | Diarylprolinol silyl (B83357) ether (20) | Toluene | 24 | 95 | >99:1 | >99 | Adapted from[2] |
| 2 | Cyclohexanone | trans-β-Nitrostyrene | Chiral primary-secondary diamine (10) | Water | 12 | 99 | 99:1 | 97 | Adapted from[2] |
| 3 | Acetophenone | trans-β-Nitrostyrene | Chiral 1,2-diaminocyclohexane-thiourea (10) | Toluene | 48 | 92 | - | 95 | Adapted from[3] |
| 4 | Isobutyraldehyde | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea (10) | Water | 24 | 98 | 9:1 | 99 | Adapted from[2] |
Experimental Protocols
The following are detailed protocols for representative Michael addition reactions involving a nitroalkene, which can be adapted for this compound.
Protocol 1: Organocatalyzed Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroalkene
Materials:
-
Nitroalkene (e.g., trans-β-nitrostyrene as a model for this compound) (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., dimethyl malonate) (1.2 mmol)
-
Chiral organocatalyst (e.g., chiral thiourea) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., toluene) (5 mL)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst.
-
Add the anhydrous solvent, followed by the 1,3-dicarbonyl compound.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the nitroalkene to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.
Protocol 2: Organocatalyzed Asymmetric Michael Addition of a Ketone to a Nitroalkene
Materials:
-
Nitroalkene (e.g., trans-β-nitrostyrene as a model for this compound) (1.0 mmol)
-
Ketone (e.g., cyclohexanone) (2.0 mmol)
-
Chiral organocatalyst (e.g., chiral primary-secondary diamine) (0.1 mmol, 10 mol%)
-
Solvent (e.g., water or an organic solvent like toluene) (5 mL)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask, add the chiral organocatalyst and the solvent.
-
Add the ketone to the mixture and stir at the desired temperature (e.g., room temperature) for 15 minutes.
-
Add the nitroalkene to the reaction mixture.
-
Stir the reaction vigorously and monitor its progress by TLC.
-
Once the reaction is complete, add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a hexane-ethyl acetate eluent system) to yield the pure product.
-
Characterize the product and determine the stereoselectivity using appropriate analytical techniques (chiral HPLC, NMR).
Experimental Workflow Diagram
Caption: General experimental workflow for a Michael addition reaction.
References
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes [mdpi.com]
The Role of 2-Nitropropenes as Versatile Intermediates in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic utility of 2-nitropropenes, valuable intermediates in organic synthesis. Their electron-deficient nature, arising from the powerful electron-withdrawing nitro group, renders the carbon-carbon double bond highly susceptible to a variety of nucleophilic and cycloaddition reactions. This reactivity profile allows for the construction of complex molecular architectures and the introduction of nitrogen-containing functionalities, which are pivotal in the synthesis of pharmaceuticals and other bioactive molecules.
Application Notes
2-Nitropropenes are key building blocks in a chemist's toolkit, primarily serving as electrophilic partners in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Their applications stem from their ability to act as precursors to a variety of functional groups.
Key Synthetic Transformations:
-
Michael Addition: As potent Michael acceptors, 2-nitropropenes readily react with a wide array of soft nucleophiles, including enolates, amines, thiols, and nitroalkanes.[1][2][3] This conjugate addition is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. The resulting nitroalkanes are versatile intermediates that can be further transformed into valuable compounds such as γ-amino acids and 1,4-dicarbonyls.[4]
-
Reduction: The nitro group and the double bond of 2-nitropropenes can be selectively or simultaneously reduced. Reduction of the nitro group can lead to the formation of oximes or primary amines, while reduction of the double bond yields nitroalkanes.[5][6] This is famously utilized in the synthesis of amphetamine from phenyl-2-nitropropene.[5][7] Partial reduction followed by hydrolysis can also yield ketones.[6]
-
Cycloaddition Reactions: 2-Nitropropenes can participate as dienophiles or dipolarophiles in various cycloaddition reactions, including Diels-Alder ([4+2]) and [3+2] cycloadditions.[8][9] This provides a direct route to cyclic and heterocyclic systems containing a nitro group, which can be further functionalized.
-
Cascade Reactions: The reactivity of 2-nitropropenes can be harnessed in cascade or domino reactions, where a single synthetic operation generates significant molecular complexity.[9][10] An initial Michael addition can be followed by an intramolecular cyclization or other transformations.
The versatility of 2-nitropropenes makes them attractive intermediates in the synthesis of natural products and pharmaceuticals.[11][12][13] For instance, phenyl-2-nitropropene is a well-known precursor in the synthesis of Adderall, a medication for ADHD and narcolepsy.[1][7]
Synthesis of 2-Nitropropenes
The most common method for the synthesis of 2-nitropropenes is the Henry-Knoevenagel condensation of an aldehyde with a nitroalkane, typically catalyzed by a base.[5][14]
General Synthesis Workflow
Caption: General workflow for the synthesis of 2-nitropropenes.
Quantitative Data for the Synthesis of Phenyl-2-nitropropene
| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| n-Butylamine | Toluene (B28343) | - | 65.6 | [4] |
| n-Butylamine | Ethanol (B145695) | 8 hours | 64 | [4][15] |
| Methylamine | Isopropanol | 4 hours | 79-81 | [16] |
| Methylamine | Ethanol | 4 hours | 71-75 | [16] |
| Cyclohexylamine | Acetic Acid | 6 hours | 62 | [4][15] |
| Cyclohexylamine | Nitroethane (excess) | 6 hours | 78 | [4][15] |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-2-nitropropene (B101151)
This protocol describes the synthesis of 1-phenyl-2-nitropropene via a Henry-Knoevenagel condensation reaction.[14]
Materials:
-
Nitroethane
-
n-Butylamine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Beaker
-
Vacuum filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask, add 5 mL of ethanol.
-
With stirring, add 2.02 mL of nitroethane.
-
Add 0.3 mL of n-butylamine to the mixture.
-
Slowly add 2.88 mL of benzaldehyde over 2 minutes.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 8 hours.
-
After 8 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure or by evaporation in a beaker under low heat.
-
The crude product will be a mass of yellow crystals.
-
Purify the crude product by recrystallization from ethanol to obtain pure 1-phenyl-2-nitropropene.
Reactions of 2-Nitropropenes
Asymmetric Michael Addition
The organocatalytic asymmetric Michael addition of nucleophiles to nitroalkenes is a powerful tool for the stereoselective synthesis of valuable chiral building blocks.[17]
Caption: Logical workflow of an asymmetric Michael addition.
| Nucleophile | Catalyst | Co-catalyst | Yield (%) | ee (%) | Reference |
| n-Pentanal | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (2 mol%) | 3-Nitrobenzoic acid (5 mol%) | 96 | >95 | [17] |
| Propanal | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%) | 4-Nitrophenol (20 mol%) | - | - | [18] |
| 2-Hydroxy-1,4-naphthoquinone | Thiourea-based catalyst | - | up to 99 | >99 | [7] |
| Aldehydes | Ionically-tagged diphenylprolinol silyl (B83357) ether | - | up to 95 | up to 95 | [1] |
Protocol 2: Organocatalytic Asymmetric Michael Addition of an Aldehyde to Nitroethylene (B32686)
This protocol is adapted from a general procedure for the asymmetric Michael addition of aldehydes to nitroalkenes.[17]
Materials:
-
Nitroethylene
-
Aldehyde (e.g., n-pentanal)
-
Chiral pyrrolidine (B122466) catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Acidic co-catalyst (e.g., 3-nitrobenzoic acid)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., flame-dried test tube)
-
Magnetic stirrer and stir bar
-
Temperature-controlled bath
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral pyrrolidine catalyst (2 mol%) and the acidic co-catalyst (5 mol%).
-
Add anhydrous toluene to dissolve the catalyst and co-catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 3 °C).
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Add nitroethylene (1.2 equivalents) to initiate the reaction.
-
Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Reduction of 2-Nitropropenes
The reduction of 2-nitropropenes is a key transformation, providing access to primary amines or ketones.
Caption: Reduction pathways of phenyl-2-nitropropene.
| Reducing Agent | Product | Yield (%) | Reference |
| Lithium aluminum hydride (large excess) | Amphetamine | Major product | [6] |
| Iron / Hydrochloric acid | Phenyl-2-propanone | - | [6] |
| Aluminum amalgam | Amphetamine | High-yielding | [19] |
Protocol 3: Reduction of Phenyl-2-nitropropene to Amphetamine using Aluminum Amalgam
This protocol is based on a high-yielding procedure using aluminum amalgam.[19]
Materials:
-
Phenyl-2-nitropropene (P2NP)
-
Glacial acetic acid (GAA)
-
Isopropyl alcohol (IPA)
-
Water
-
Mercuric chloride (HgCl2) or Mercuric nitrate (B79036) (Hg(NO3)2) (Caution: Highly toxic)
-
Aluminum foil
-
Reaction vessel (e.g., 3-liter jar or flask)
-
Potassium hydroxide (B78521) (KOH)
Procedure:
Caution: This reaction can be vigorous and produce heat. Work in a well-ventilated fume hood and use appropriate personal protective equipment. Mercury salts are highly toxic.
-
In a suitable reaction vessel, place 75 mmoles of phenyl-2-nitropropene.
-
Add 200 mL of glacial acetic acid, 300 mL of isopropyl alcohol, and 100 mL of water.
-
Add 0.75-1.3 g of a mercury salt (e.g., Hg(NO3)2).
-
Add 40 g of kitchen aluminum foil, torn into small pieces.
-
Allow the suspension to incubate. After 30-40 minutes, the mixture should turn black and start to heat up.
-
Shake the vessel vigorously until the nitropropene is fully dissolved. The mixture will likely boil.
-
The reaction should proceed for 5-10 minutes, leaving a gray aluminous sludge.
-
Immediately and carefully dissolve the sludge in a solution of 300 g of KOH in 800 mL of water (Caution: This will be highly exothermic).
-
The product, amphetamine, will be in the upper IPA layer. Separate the layers and proceed with appropriate workup and purification.
Diels-Alder Reaction
2-Nitropropenes can act as dienophiles in Diels-Alder reactions to form six-membered rings.
Caption: Workflow for a Diels-Alder reaction involving a this compound derivative.
Protocol 4: General Procedure for a Diels-Alder Reaction
This is a general protocol that can be adapted for the reaction of a this compound derivative with a diene, based on a similar reaction.[20]
Materials:
-
This compound derivative
-
Diene (e.g., cyclopentadiene)
-
Anhydrous solvent (e.g., toluene)
-
Sealed reaction tube or flask
-
Heating apparatus (e.g., oil bath)
Procedure:
-
In a sealed reaction tube, dissolve the this compound derivative (1.0 equivalent) in anhydrous toluene.
-
Add the diene (e.g., cyclopentadiene (B3395910), 4.0 equivalents).
-
Seal the tube and heat the reaction mixture at 120-130 °C for 3-4 days.
-
Monitor the reaction progress by HPLC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the Diels-Alder adduct.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Organocatalytic highly enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organocatalytic asymmetric Friedel-Crafts alkylation/cascade reactions of naphthols and nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 11. studylib.net [studylib.net]
- 12. DSpace [diposit.ub.edu]
- 13. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. community.wvu.edu [community.wvu.edu]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene [mdpi.com]
- 17. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
- 20. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of 2-Nitropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitropropene is a valuable and reactive intermediate in organic synthesis, notably in the formation of carbon-carbon bonds and the introduction of the nitro group, which can be subsequently converted to other functional groups, such as amines. Its role as a precursor in the synthesis of various target molecules, including pharmaceuticals and specialty chemicals, necessitates accurate and reliable analytical methods for its quantification. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound.
Given the limited availability of specific validated analytical methods for this compound in the public domain, the following protocols have been developed based on established methods for structurally related unsaturated nitroalkanes and volatile organic compounds. These methods are intended to serve as a robust starting point for in-house validation and routine analysis.
Analytical Methods Overview
The primary recommended techniques for the quantification of this compound are Gas Chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector.
-
Gas Chromatography (GC): Due to the volatile nature of this compound, GC is a highly suitable technique for its separation and quantification. GC-MS, in particular, offers high selectivity and sensitivity, providing both quantitative data and structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be employed, particularly for monitoring reactions in solution. The nitroalkene chromophore in this compound allows for sensitive detection by UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note: This GC-MS method is designed for the sensitive and selective quantification of this compound in organic solvents. It is applicable for monitoring the synthesis of this compound, assessing its purity, and determining its concentration in reaction mixtures. The use of an internal standard is recommended to ensure high accuracy and precision.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.
-
Capillary column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents: High-purity solvents (e.g., ethyl acetate, hexane), this compound analytical standard, and an internal standard (e.g., nitrobenzene (B124822) or a suitable stable nitroalkane).
2. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp to 150 °C at 10 °C/min
-
Hold at 150 °C for 2 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan analysis of a standard should be performed initially to determine the appropriate ions for SIM.
3. Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by spiking a known concentration of the internal standard and varying concentrations of the this compound standard into a suitable solvent (e.g., ethyl acetate). The concentration range should bracket the expected sample concentrations.
-
Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range. Add a known amount of the internal standard.
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Perform a linear regression on the calibration data.
-
Calculate the concentration of this compound in the samples using the regression equation.
Quantitative Data Summary (GC-MS)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (RSD %) | < 10% |
| Accuracy (Recovery %) | 85 - 115% |
Note: These values are estimates based on methods for similar compounds and must be determined during in-house method validation.
High-Performance Liquid Chromatography (HPLC-UV) Method
Application Note: This HPLC-UV method is suitable for the quantification of this compound in aqueous and organic solutions. It is particularly useful for monitoring the progress of reactions where this compound is a reactant or product. A reversed-phase C18 column is used for separation.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile (B52724) and water.
2. HPLC Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Determined by scanning a standard solution of this compound (typically in the range of 220-240 nm).
3. Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dilute the sample with the mobile phase to ensure the concentration of this compound falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis and Quantification:
-
Create a calibration curve by plotting the peak area of this compound against its concentration.
-
Use linear regression to determine the equation of the line.
-
Calculate the concentration of this compound in the samples based on their peak areas and the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 2 µg/mL |
| Precision (RSD %) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
Note: These values are estimates and should be confirmed through method validation.
Visualizations
Synthesis of this compound
The synthesis of this compound is a key context for its quantification. A common method is the dehydration of 2-nitro-1-propanol.
Caption: Synthesis pathway of this compound.
Analytical Workflow
The general workflow for the quantification of this compound is outlined below.
Caption: General analytical workflow for this compound.
Application Notes and Protocols for 1-Phenyl-2-nitropropene as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 1-phenyl-2-nitropropene (B101151) (P2NP) as an analytical reference standard. P2NP is a critical intermediate in the synthesis of various pharmaceutical compounds, including amphetamines, and also serves as a precursor in the clandestine production of controlled substances.[1][2] Accurate analytical characterization is crucial for quality control, forensic analysis, and research and development.
Applications
1-phenyl-2-nitropropene is a versatile chemical compound with several key applications in scientific research and industry:
-
Pharmaceutical Synthesis: P2NP is a well-documented precursor in the synthesis of amphetamine and its derivatives.[2][3] For example, it is used in the production of Adderall, a medication for treating ADHD and narcolepsy.[4] The synthesis involves the reduction of the nitro group and the double bond.[2]
-
Forensic and Law Enforcement: Due to its use in the illicit synthesis of amphetamines, P2NP is a crucial analytical marker for forensic chemists in the analysis of seized materials.[5][6]
-
Research and Development: P2NP's reactive nature makes it a useful building block in organic synthesis for creating a variety of compounds.[1][7] It has also been investigated for potential anti-tumor and antimicrobial properties, showing greater activity against Gram-positive bacteria.[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of 1-phenyl-2-nitropropene is provided in the table below.
| Property | Value |
| Chemical Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Appearance | Light-yellow crystalline solid |
| Melting Point | 63-66 °C |
| Boiling Point | 263 °C (decomposes) |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, chloroform, DMSO, DMF) |
| CAS Number | 705-60-2 |
Analytical Techniques and Protocols
Accurate identification and quantification of 1-phenyl-2-nitropropene require the use of various analytical techniques. Below are detailed protocols for the most common methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the analysis of 1-phenyl-2-nitropropene.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 silica (B1680970) gel column.[1]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) is typically used. For example, a linear gradient from 10% to 100% acetonitrile over 35 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Sample Preparation: Dissolve the 1-phenyl-2-nitropropene reference standard in the mobile phase or a suitable organic solvent to a known concentration (e.g., 1 mg/mL).
Quantitative Data Summary (HPLC):
| Parameter | Value |
| Column | C18 Silica Gel |
| Mobile Phase | Water/Acetonitrile Gradient (10-100% ACN in 35 min) |
| Flow Rate | 1.0 mL/min |
| UV Detection Wavelength | 214 nm, 304 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of 1-phenyl-2-nitropropene, especially in complex matrices.[5][6]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-400 m/z.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like methanol (B129727) or acetone.
Quantitative Data Summary (GC-MS):
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane |
| Injector Temperature | 250 °C |
| Oven Program | 100°C (2 min) -> 280°C (10°C/min, 5 min hold) |
| Carrier Gas | Helium (1 mL/min) |
| Ionization Mode | Electron Ionization (70 eV) |
| Key Mass Fragments (m/z) | 163 (M+), 117, 91, 77 |
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the identity and structure of the 1-phenyl-2-nitropropene reference standard.
3.3.1. Infrared (IR) Spectroscopy
-
Characteristic Absorptions:
3.3.2. Ultraviolet-Visible (UV/Vis) Spectroscopy
-
λmax: 304 nm in ethanol, corresponding to the conjugated nitropropene system.[8][9] A second absorption may be observed around 225 nm.[8]
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 300 MHz):
-
δ ~2.5 (s, 3H, CH₃)
-
δ ~7.4-7.6 (m, 5H, Ar-H)
-
δ ~8.2 (s, 1H, =CH)
-
-
¹³C NMR (CDCl₃, 75 MHz):
-
δ ~14.0 (CH₃)
-
δ ~129.0, 129.5, 131.0 (Ar-CH)
-
δ ~133.0 (Ar-C)
-
δ ~140.0 (=CH)
-
δ ~148.0 (C-NO₂)
-
Spectroscopic Data Summary:
| Technique | Key Data Points |
| IR (cm⁻¹) | ~1520 (NO₂ asym), ~1340 (NO₂ sym), ~1640 (C=C) |
| UV/Vis (nm) | λmax ≈ 304 nm |
| ¹H NMR (ppm) | ~2.5 (CH₃), ~7.4-7.6 (Ar-H), ~8.2 (=CH) |
| ¹³C NMR (ppm) | ~14.0, ~129-133, ~140.0, ~148.0 |
Synthesis and Purification Workflow
The most common method for synthesizing 1-phenyl-2-nitropropene is the Henry reaction, which involves the condensation of benzaldehyde (B42025) with nitroethane in the presence of a base catalyst.[1][10]
Caption: Synthesis and purification workflow for 1-phenyl-2-nitropropene.
Analytical Workflow for Reference Standard Verification
This workflow outlines the logical steps for verifying the identity and purity of a 1-phenyl-2-nitropropene analytical reference standard.
Caption: Analytical workflow for the verification of a 1-phenyl-2-nitropropene reference standard.
Safety Precautions
1-phenyl-2-nitropropene is classified as harmful and an irritant.[3] It may cause skin, eye, and respiratory irritation.[11] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[7]
References
- 1. Page loading... [guidechem.com]
- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 3. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 4. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. academic.oup.com [academic.oup.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. 1-Phenyl-2-nitropropene | C9H9NO2 | CID 1549520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Phenyl-2-Nitropropene Synthesis
Disclaimer: The synthesis of 1-phenyl-2-nitropropene (B101151) and its subsequent chemical transformations are subject to legal and regulatory oversight in many jurisdictions. It is the sole responsibility of the user to ensure full compliance with all applicable laws, regulations, and safety standards. All experiments should be conducted by trained professionals in a well-equipped laboratory, adhering to strict safety protocols, including the use of appropriate personal protective equipment (PPE). This guide is intended for informational purposes for researchers and professionals in legitimate scientific and industrial contexts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-phenyl-2-nitropropene?
A1: The most prevalent method is the Henry condensation (also known as a nitroaldol reaction) between benzaldehyde (B42025) and nitroethane using a basic catalyst.[1][2] This reaction is a variant of the Knoevenagel condensation.[1]
Q2: Why is catalyst selection important for this synthesis?
A2: The choice of catalyst is crucial as it significantly influences the reaction's efficiency and yield.[3] Primary amines like n-butylamine, methylamine, and cyclohexylamine (B46788) are commonly used as basic catalysts to facilitate the condensation.[1]
Q3: What is the role of water removal in the reaction?
A3: The condensation reaction produces water as a byproduct.[3] Actively removing this water from the reaction mixture can shift the equilibrium towards the product side, thereby increasing the overall yield.[3] A Dean-Stark apparatus is a common laboratory tool used for this purpose, especially when using solvents like toluene (B28343) that form an azeotrope with water.[3][4]
Q4: How does temperature affect the synthesis?
A4: Temperature is a critical parameter. While heating is often required to drive the reaction (e.g., refluxing), lower temperatures can sometimes lead to a slower reaction but may result in a better quality yield with fewer side products.[5][6] The product, 1-phenyl-2-nitropropene, can degrade over time at higher temperatures.[1][7]
Q5: Why is my final product an oil instead of crystals, and how can I fix it?
A5: The crude product often appears as a yellow or orange oil.[5][8] Crystallization can be induced by cooling the mixture, sometimes in a refrigerator or freezer.[5][7][8] If crystals do not form spontaneously, scratching the inside of the flask with a glass rod can initiate crystallization.[5][7][8] Adding a small amount of water or washing the oil with water to remove the catalyst can also promote solidification.[5][8][9]
Q6: Is purification of the crude product necessary?
A6: Yes, purification is highly recommended. Recrystallization, typically from a solvent like ethanol (B145695) or isopropanol, is a common method to purify the crude 1-phenyl-2-nitropropene.[2][10] This process removes impurities and improves the stability of the final product, which should appear as light yellow crystals.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring. |
| Water byproduct inhibiting the reaction. | Use a Dean-Stark trap if using a suitable solvent like toluene to remove water.[3][4] | |
| Suboptimal catalyst concentration. | Adjust the amount of catalyst. Primary amines are often used in catalytic amounts.[6] | |
| Side reactions (e.g., polymerization). | Use glacial acetic acid as a solvent or buffer to minimize side reactions.[5][6] Lowering the reaction temperature may also help.[6] | |
| Product Fails to Crystallize | Presence of impurities or residual catalyst. | Wash the crude oil with water to remove the catalyst.[9] Attempt recrystallization from a suitable solvent like ethanol.[10] |
| Supersaturated solution. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[5][8] | |
| Incorrect workup procedure. | After the reaction, cool the mixture sufficiently (e.g., in a refrigerator) to allow for crystallization.[5][8] | |
| Dark-Colored Product | Formation of impurities or degradation. | Purify the product by recrystallization to obtain light-yellow crystals.[5][9] Store the final product at a low temperature (2-8°C) to prevent degradation.[1][7] |
| Reaction temperature was too high. | Conduct the reaction at the lowest effective temperature to minimize the formation of colored byproducts. |
Experimental Protocols & Yield Data
The following tables summarize various reported methods for the synthesis of 1-phenyl-2-nitropropene.
Table 1: Amine-Catalyzed Synthesis in Alcoholic Solvents
| Catalyst | Solvent | Reactants | Conditions | Yield | Reference |
| Methylamine | Isopropanol (i-PrOH) | 1 mol Benzaldehyde, 1.2 mol Nitroethane | Slight heating, ~4 hours | 79-81% | [5][7][8] |
| Methylamine | Ethanol (EtOH) | 1 mol Benzaldehyde, 1.2 mol Nitroethane | Slight heating, ~4 hours | 71-75% | [5][7][8] |
| Cyclohexylamine | Ethanol (EtOH) | 0.5 mol Benzaldehyde, 0.5 mol Nitroethane | Reflux, 6 hours | 78% | [5][8] |
| n-Butylamine | Ethanol (EtOH) | Benzaldehyde, Nitroethane | Reflux, 8 hours | N/A | [10] |
Table 2: Synthesis Using Azeotropic Water Removal
| Catalyst | Solvent | Reactants | Conditions | Yield | Reference |
| n-Butylamine | Toluene | 40 mL Benzaldehyde, 30 mL Nitroethane | Reflux with Dean-Stark trap | ~66% | [5] |
| n-Butylamine | Benzene | Same as above | Reflux with Dean-Stark trap | ~66% | [8] |
Table 3: Other Catalytic Systems
| Catalyst | Solvent | Reactants | Conditions | Yield | Reference |
| Ammonium Acetate | Nitroethane | 6.4 g Benzaldehyde, 1.0 g Catalyst | Reflux, 5 hours | 63% | [5] |
| Cyclohexylamine | Glacial Acetic Acid | 9.8 mmol Benzaldehyde, 13.9 mmol Nitroethane | 100°C, 6 hours | 62% | [5] |
Visualized Workflows
General Synthesis Workflow
The diagram below illustrates the typical workflow for the synthesis of 1-phenyl-2-nitropropene via the Henry condensation reaction.
Caption: General workflow for 1-phenyl-2-nitropropene synthesis.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to diagnosing and resolving issues related to low product yield.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. bloomtechz.com [bloomtechz.com]
- 3. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]
- 6. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 8. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. phenyl-nitropropene synthesis methods , Hive Methods Discourse [chemistry.mdma.ch]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting the Henry Condensation of Benzaldehyde and Nitroethane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the side reactions encountered during the Henry condensation of benzaldehyde (B42025) and nitroethane.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that can occur during the Henry condensation of benzaldehyde and nitroethane?
A1: The main side reactions are the Cannizzaro reaction, Michael addition, and polymerization of the desired product. The Cannizzaro reaction is a disproportionation of benzaldehyde, which lacks α-hydrogens, into benzyl (B1604629) alcohol and benzoic acid in the presence of a strong base.[1][2][3] The Michael addition can occur when the nitronate of nitroethane adds to the initially formed 1-phenyl-2-nitropropene (B101151). Polymerization of the 1-phenyl-2-nitropropene product can also be an issue, particularly under basic conditions.[4]
Q2: My reaction mixture is turning a reddish-brown color and the yield of 1-phenyl-2-nitropropene is low. What could be the cause?
A2: A reddish-brown coloration can be indicative of the formation of side products and polymerization.[4] This is often exacerbated by high concentrations of strong bases and elevated temperatures. These conditions can favor the Cannizzaro reaction, which consumes your starting benzaldehyde, and also promote polymerization of the desired nitroalkene.
Q3: I've isolated my product, but I see evidence of benzyl alcohol and benzoic acid in my analytical data. How can I prevent this?
A3: The presence of benzyl alcohol and benzoic acid strongly suggests that the Cannizzaro reaction is a significant competing pathway.[1][3] This occurs when two molecules of benzaldehyde react with each other in the presence of a strong base. To minimize this, consider using a milder base, such as an amine catalyst (e.g., n-butylamine, cyclohexylamine) instead of strong bases like sodium hydroxide (B78521) or potassium hydroxide.[5][6] Using only a catalytic amount of the base can also help suppress this side reaction.[7]
Q4: My reaction seems to have worked, but I'm getting a significant amount of a higher molecular weight byproduct. What is it likely to be?
A4: A higher molecular weight byproduct is often the result of a Michael addition. In this reaction, a molecule of nitroethane (in its anionic, nitronate form) can act as a nucleophile and add to the double bond of the 1-phenyl-2-nitropropene product. This is more likely to occur if there is a significant excess of nitroethane and basic conditions are maintained for an extended period after the initial condensation.
Q5: How can I promote the dehydration of the intermediate β-nitro alcohol to the desired 1-phenyl-2-nitropropene?
A5: The dehydration of the β-nitro alcohol is typically favored by heat.[4] Many protocols for the synthesis of 1-phenyl-2-nitropropene from benzaldehyde involve running the reaction at elevated temperatures (reflux) to directly facilitate this elimination step.[5] The choice of solvent and catalyst can also play a role. For instance, using a Dean-Stark trap with a solvent like toluene (B28343) can help remove the water byproduct and drive the equilibrium towards the dehydrated product.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solutions |
| Low yield of 1-phenyl-2-nitropropene | - Competing Cannizzaro reaction consuming benzaldehyde.- Michael addition of nitroethane to the product.- Incomplete reaction. | - Use a milder base (e.g., amine catalyst) instead of strong bases (NaOH, KOH).- Use a catalytic amount of base.- Monitor the reaction by TLC to determine the optimal reaction time.- Consider using a dehydrating agent or a Dean-Stark trap to drive the reaction to completion. |
| Presence of benzyl alcohol and benzoic acid | - Cannizzaro reaction is occurring. | - Switch to a weaker base (e.g., n-butylamine, cyclohexylamine, ammonium (B1175870) acetate).- Reduce the concentration of the base.- Perform the reaction at a lower temperature, although this may require longer reaction times. |
| Formation of a viscous oil or solid that is difficult to purify | - Polymerization of the 1-phenyl-2-nitropropene product. | - Avoid prolonged exposure to strong bases, especially at elevated temperatures.- Work up the reaction mixture promptly once the reaction is complete.- Consider using a milder catalyst system. |
| Presence of a high-boiling point, dinitro-adduct | - Michael addition of nitroethane to the product. | - Use a stoichiometric amount of nitroethane or a slight excess, rather than a large excess.- Quench the reaction once the formation of 1-phenyl-2-nitropropene is maximized to prevent subsequent reactions. |
| Reaction stalls or is very slow | - Inactive or insufficient catalyst.- Low reaction temperature. | - Ensure the catalyst is of good quality and used in an appropriate amount.- Gradually increase the reaction temperature while monitoring for side product formation. |
Data Presentation
The yield of 1-phenyl-2-nitropropene is highly dependent on the chosen catalyst and reaction conditions. Below is a summary of reported yields for the Henry condensation of benzaldehyde and nitroethane using various catalytic systems.
| Catalyst | Solvent | Temperature | Reaction Time | Yield of 1-phenyl-2-nitropropene (%) | Reference |
| n-Butylamine | Toluene | Reflux | 50 hours | 83 | [8] |
| n-Butylamine | Ethanol (B145695) | Reflux | 8 hours | 64 | [6] |
| Cyclohexylamine | Nitroethane | Reflux | 6 hours | 78 | [6] |
| Methylamine | Isopropanol | Gentle Heat | 4 hours | 81 | [6] |
| Methylamine | Ethanol | Gentle Heat | 4 hours | 75 | [6] |
| Ammonium Acetate | Nitroethane | Reflux | 5 hours | 63 | [9] |
| Calcined Cu:Mg:Al (1:2:1) LDH | None (Microwave) | - | 3.5 min | 96 | [10] |
Experimental Protocols
Protocol 1: Amine-Catalyzed Synthesis of 1-phenyl-2-nitropropene[6]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 mole), nitroethane (1.0 mole), and anhydrous ethanol (100 mL).
-
Catalyst Addition: Add n-butylamine (5 mL) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 8 hours.
-
Workup: Cool the reaction mixture. The product should crystallize out of solution.
-
Purification: Collect the yellow crystals by vacuum filtration and recrystallize from anhydrous ethanol. The reported yield is approximately 64%.
Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and dilute with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks corresponding to benzaldehyde, nitroethane, 1-phenyl-2-nitropropene, benzyl alcohol, benzoic acid, and any Michael adducts by comparing their mass spectra with a library database (e.g., NIST). Quantify the relative amounts of each component by peak area integration.
Visualizations
Caption: Competing reaction pathways in the Henry condensation.
Caption: Troubleshooting workflow for the Henry condensation.
References
- 1. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]
- 6. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Henry Reaction [organic-chemistry.org]
- 8. λ » LambdaSyn – Synthesis of 2-Nitro-1-phenylpropene [lambdasyn.org]
- 9. scribd.com [scribd.com]
- 10. scirp.org [scirp.org]
Technical Support Center: Optimizing Catalyst Concentration in Phenyl-2-Nitropropene (P2NP) Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in optimizing the catalyst concentration for the reduction of phenyl-2-nitropropene (P2NP). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts and reducing agents for P2NP reduction?
A1: The reduction of P2NP to the corresponding amine, phenyl-2-aminopropane, is a widely studied reaction. The most common catalytic systems include:
-
Catalytic Hydrogenation:
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Palladium on carbon (Pd/C) with a hydrogen source (e.g., hydrogen gas, ammonium (B1175870) formate).
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Raney Nickel (Raney Ni) with hydrogen gas.
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Platinum-based catalysts, such as Adam's catalyst (PtO₂), with hydrogen gas.
-
-
Metal-based Reductions:
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Aluminum amalgam (Al/Hg) in a suitable solvent.
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Iron (Fe) in an acidic medium (e.g., hydrochloric acid or acetic acid).[1]
-
-
Hydride Reductions:
-
Lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[1]
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Sodium borohydride (B1222165) (NaBH₄), often in the presence of a co-catalyst like copper(II) chloride (CuCl₂).[1]
-
Q2: How does catalyst concentration generally affect the reaction rate and yield?
A2: Generally, increasing the catalyst concentration will increase the reaction rate up to a certain point. However, an excessively high concentration can lead to several issues, including:
-
Diminishing returns: Beyond an optimal point, increasing the catalyst amount may not significantly increase the reaction rate.
-
Side reactions: High catalyst loading can sometimes promote unwanted side reactions, reducing the overall yield of the desired product.
-
Exothermic reactions: A high catalyst concentration can lead to a rapid, uncontrolled exothermic reaction, which can be hazardous and may lead to the formation of degradation products.
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Work-up difficulties: A larger amount of catalyst can complicate the post-reaction work-up and product isolation.
Conversely, a catalyst concentration that is too low will result in a slow or incomplete reaction, leading to low yields and the presence of unreacted starting material.
Q3: What are the typical signs of catalyst deactivation during the reaction?
A3: Catalyst deactivation can manifest in several ways:
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A noticeable slowing or complete cessation of the reaction.
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In the case of catalytic hydrogenation, a stop in hydrogen uptake.
-
For reactions that are typically exothermic, a decrease or stop in heat generation.
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Incomplete conversion of the starting material, even after extended reaction times.
Common causes for deactivation include poisoning by impurities (e.g., sulfur compounds), fouling of the catalyst surface, or changes in the catalyst's physical structure.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during P2NP reduction, with a focus on issues related to catalyst concentration.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Concentration | Gradually increase the catalyst loading in small increments in subsequent experiments. Monitor the reaction progress closely to observe any changes in reaction rate. |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and free from potential catalyst poisons. If using Raney Nickel, ensure it is freshly prepared and active. For Pd/C, consider using a fresh batch of catalyst.[2] |
| Poor Quality Starting Material | Impurities in the P2NP can inhibit the catalyst. Recrystallize the P2NP from a suitable solvent like isopropanol (B130326) before use.[3] |
| Suboptimal Reaction Conditions | Verify that other reaction parameters such as temperature, pressure (for hydrogenations), and solvent are optimal for the chosen catalytic system. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Excessive Catalyst Concentration | Reduce the amount of catalyst used. A high concentration of catalyst can sometimes lead to over-reduction or other side reactions. |
| Incorrect Stoichiometry of Reducing Agent (for Hydride Reductions) | With LiAlH₄, using an insufficient amount can lead to the formation of the oxime as the major product, while a large excess is required for complete reduction to the amine.[4] Carefully control the stoichiometry of the hydride reagent. |
| Reaction Temperature Too High | High temperatures can promote the formation of byproducts. Try running the reaction at a lower temperature. |
| Presence of Water (for Al/Hg and LiAlH₄ reductions) | Ensure all glassware and solvents are thoroughly dried, as water can react with the reducing agents and lead to unwanted side reactions. |
Data Presentation
The optimal catalyst concentration is highly dependent on the specific reaction conditions, including the scale of the reaction, the purity of the reagents, and the specific catalyst used. The following tables provide general guidelines for catalyst concentrations based on literature and experimental observations.
Table 1: General Catalyst Concentration Ranges for P2NP Reduction
| Catalyst System | Catalyst | Typical Concentration Range | Notes |
| Catalytic Hydrogenation | 5% or 10% Pd/C | 5-10 mol% of P2NP | Higher loadings may be needed for less reactive substrates or to speed up the reaction. |
| Raney Nickel | Varies widely based on preparation and activity | Often used in excess by weight relative to the P2NP. | |
| Metal-based Reduction | Aluminum Amalgam | HgCl₂: ~0.02-0.05 g per gram of P2NP | The amount of aluminum foil is typically in large excess. |
| Iron/HCl | Iron powder is used in large molar excess. | The acid is used in catalytic to stoichiometric amounts. | |
| Hydride Reduction | LiAlH₄ | 2-4 molar equivalents relative to P2NP | A significant excess is often required for complete reduction.[4] |
| NaBH₄/CuCl₂ | CuCl₂: ~10 mol% of P2NP | NaBH₄ is used in large molar excess. |
Table 2: Effect of Catalyst Concentration on Reaction Parameters (Illustrative Examples for Nitroalkene Reductions)
| Catalyst System | Catalyst Concentration | Effect on Reaction Rate | Effect on Yield | Potential Issues |
| Pd/C with H₂ | Low (<5 mol%) | Slow | Low to moderate | Incomplete reaction. |
| Optimal (~5-10 mol%) | Moderate to fast | High | - | |
| High (>10 mol%) | Fast | May decrease due to side reactions | Uncontrolled exotherm, difficult work-up. | |
| Al/Hg | Low HgCl₂ | Slow or no initiation | Low | Incomplete amalgamation of aluminum. |
| Optimal | Vigorous | High | Highly exothermic, requires careful temperature control. | |
| High HgCl₂ | Very vigorous | May decrease due to side reactions | Potential for runaway reaction. |
Experimental Protocols
The following are generalized protocols for optimizing catalyst concentration in common P2NP reduction methods. Safety Precaution: These reactions should only be performed by qualified professionals in a well-equipped laboratory with appropriate safety measures in place.
Protocol 1: Optimization of Pd/C Catalyst Concentration in Catalytic Hydrogenation
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Setup: In a hydrogenation vessel, dissolve a known amount of P2NP in a suitable solvent (e.g., ethanol, ethyl acetate).
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Catalyst Addition: Add a starting concentration of 5% Pd/C (e.g., 5 mol%).
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Hydrogenation: Seal the vessel, purge with an inert gas, and then introduce hydrogen gas to the desired pressure.
-
Monitoring: Monitor the reaction progress by hydrogen uptake or by taking aliquots for analysis (e.g., TLC, GC-MS).
-
Optimization: If the reaction is too slow, repeat the experiment with a slightly higher catalyst loading (e.g., 7.5 mol%, then 10 mol%). If significant byproduct formation is observed, consider reducing the catalyst loading or temperature.
-
Work-up: Upon completion, carefully filter the catalyst. The product can then be isolated from the filtrate.
Protocol 2: Optimization of HgCl₂ Concentration in Aluminum Amalgam Reduction
-
Setup: In a round-bottom flask, add a suitable solvent (e.g., a mixture of isopropanol, water, and acetic acid) and aluminum foil cut into small pieces.
-
Amalgamation: Add a solution of HgCl₂ in water. A starting point is approximately 1g of HgCl₂ for every 55g of P2NP.[3]
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Initiation: Stir the mixture until the amalgamation begins, which is often indicated by the evolution of hydrogen gas and a change in the appearance of the aluminum.
-
Reduction: Add a solution of P2NP in a suitable solvent to the activated amalgam.
-
Optimization: If the reaction is sluggish, a small additional amount of HgCl₂ solution can be added. If the reaction is too vigorous, the rate of P2NP addition should be slowed, and external cooling may be necessary.
-
Work-up: After the reaction is complete, the reaction mixture is typically basified, and the product is extracted with an organic solvent.
Mandatory Visualizations
Caption: Workflow for optimizing catalyst concentration.
Caption: Decision tree for troubleshooting common issues.
References
Technical Support Center: 1-Phenyl-2-Nitropropene Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-phenyl-2-nitropropene (B101151). The information provided is intended to assist in resolving common issues related to low purity during the recrystallization of this compound.
Troubleshooting Guide: Low Purity in Recrystallized 1-Phenyl-2-Nitropropene
This guide addresses specific issues that may be encountered during the recrystallization of 1-phenyl-2-nitropropene, leading to a product of low purity.
Question: My recrystallized 1-phenyl-2-nitropropene has a low melting point and appears oily. What are the potential causes and how can I resolve this?
Answer: A low melting point and oily appearance are indicative of impurities. The most common reasons for this are the presence of unreacted starting materials or the β-nitro alcohol intermediate. To address this, consider the following:
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Incomplete Reaction: The initial synthesis reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate for the chosen catalyst system. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the final product.[1]
-
Inefficient Recrystallization: The choice of solvent and the recrystallization technique are critical for obtaining a pure product.
-
Solvent Selection: The ideal solvent should dissolve the 1-phenyl-2-nitropropene when hot but not when cold. Commonly used solvents include ethanol (B145695), isopropanol, and methanol. If the product is too soluble even in the cold solvent, consider a mixed solvent system, such as ethanol-water, to decrease its solubility at lower temperatures.
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.
-
Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing dissolved impurities.
-
Question: The yield of my recrystallized 1-phenyl-2-nitropropene is very low. What factors could be contributing to this?
Answer: Low yield during recrystallization can be attributed to several factors:
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Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor, even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during hot filtration (if performed to remove insoluble impurities), the product may crystallize prematurely and be lost. Ensure the filtration apparatus is preheated.
-
Inappropriate Solvent Choice: If the product has significant solubility in the cold solvent, a substantial amount will be lost. Test different solvents to find one in which your compound is sparingly soluble at low temperatures.
Question: My 1-phenyl-2-nitropropene fails to crystallize from the solution upon cooling. What steps can I take to induce crystallization?
Answer: Failure to crystallize is a common issue that can often be resolved with the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the level of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure 1-phenyl-2-nitropropene, add it to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.
-
Concentrating the Solution: It is possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product, and then allow it to cool again.
-
Pouring onto Ice: Pouring the post-reaction mixture over crushed ice can sometimes induce crystallization due to the rapid cooling and the potential for impurities to be "washed out".
Frequently Asked Questions (FAQs)
What are the most common impurities in crude 1-phenyl-2-nitropropene?
The most common impurities in crude 1-phenyl-2-nitropropene synthesized via the Henry reaction are:
-
Unreacted Starting Materials: Benzaldehyde (B42025) and nitroethane.
-
β-Nitro Alcohol Intermediate: This is the initial product of the Henry reaction which, if dehydration is incomplete, will remain as an impurity.
-
Side-Products: Depending on the reaction conditions, other condensation or polymerization byproducts may form.
What is the expected melting point of pure 1-phenyl-2-nitropropene?
The melting point of pure 1-phenyl-2-nitropropene is typically in the range of 64-66 °C. A broader or lower melting point range is indicative of impurities.
Which catalysts are commonly used for the synthesis of 1-phenyl-2-nitropropene?
Commonly used catalysts for the Henry reaction to synthesize 1-phenyl-2-nitropropene are basic in nature and include primary amines such as n-butylamine, methylamine, and cyclohexylamine, as well as ammonium (B1175870) acetate.[1]
Data Presentation
Table 1: Solubility of 1-Phenyl-2-Nitropropene in Common Organic Solvents
| Solvent | Solubility (g/L) at 25°C |
| Ethanol | 85 |
| Acetone | 120 |
| Dichloromethane | 150 |
| Water | < 0.1 |
Table 2: Reported Yields of 1-Phenyl-2-Nitropropene Synthesis with Different Catalysts
| Catalyst | Solvent | Yield (%) |
| Methylamine | Isopropanol | 81 |
| Methylamine | Ethanol | 71-75 |
| Cyclohexylamine | None | 78 |
| n-Butylamine | Ethanol | 64 |
| n-Butylamine | Toluene | 64 |
| Ammonium Acetate | Nitroethane | 63 |
| Cyclohexylamine | Acetic Acid | 62 |
Experimental Protocols
1. Synthesis of 1-Phenyl-2-Nitropropene via the Henry Reaction (n-Butylamine Catalysis)
This protocol is a representative example; reaction conditions may need to be optimized.
-
Materials:
-
Benzaldehyde
-
Nitroethane
-
n-Butylamine
-
Ethanol
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1 mole of benzaldehyde and 1 mole of nitroethane.
-
Add 5 mL of n-butylamine and 100 mL of anhydrous ethanol.[2]
-
Heat the mixture to reflux and maintain for 8 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature. A yellow crystalline mass should form.
-
Collect the crude product by vacuum filtration.
-
2. Recrystallization of 1-Phenyl-2-Nitropropene
-
Materials:
-
Crude 1-phenyl-2-nitropropene
-
Ethanol (or another suitable solvent)
-
-
Procedure:
-
Place the crude 1-phenyl-2-nitropropene in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more ethanol in small portions if necessary.
-
If the solution is colored, you can optionally add a small amount of activated charcoal and boil for a few minutes to decolorize. If charcoal is used, perform a hot gravity filtration to remove it.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
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Dry the crystals, for example, in a desiccator. A melting point test can be performed to assess the purity.[3]
-
Visualizations
Caption: Troubleshooting workflow for low purity in recrystallized 1-phenyl-2-nitropropene.
Caption: Chemical structures of 1-phenyl-2-nitropropene and its common impurities.
References
Managing reaction temperature in exothermic P2NP synthesis
This technical support center provides troubleshooting guidance and frequently asked questions related to managing reaction temperature during the exothermic synthesis of 1-phenyl-2-nitropropene (B101151) (P2NP).
Troubleshooting Guide
Issue: The reaction mixture is turning a dark red or black, and the yield of P2NP is low.
-
Possible Cause: The reaction temperature is too high, leading to the formation of tar-like byproducts. In some procedures, a color change to deep yellow or red can indicate product degradation.[1]
-
Solution:
-
Immediately reduce the heat source.
-
Ensure the reaction is being conducted within the recommended temperature range for the specific protocol being used. For instance, some methods suggest heating up to 60°C, while others operate at reflux, which is dependent on the solvent.
-
Consider using a lower boiling point solvent to maintain a lower reaction temperature.[2]
-
For future experiments, consider a more gradual heating process or a protocol that proceeds at room temperature over a longer duration.[1][3]
-
Issue: The reaction is proceeding too quickly and is difficult to control.
-
Possible Cause: The exothermic nature of the Henry condensation reaction is leading to a rapid increase in internal temperature, potentially risking a runaway reaction.[4] This can be exacerbated by the rapid addition of reagents.
-
Solution:
-
Ensure slow and controlled addition of reagents, particularly the catalyst or reactants.
-
Utilize an ice bath to modulate the reaction temperature, especially during the initial stages of the reaction.
-
Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.
-
Issue: No crystallization occurs upon cooling, or an oil separates instead of a solid product.
-
Possible Cause: While this can be due to several factors, improper reaction temperature can contribute to the formation of impurities that inhibit crystallization. An excess of unreacted benzaldehyde (B42025) can also prevent solidification.[5]
-
Solution:
-
Ensure the reaction has gone to completion by monitoring it (e.g., via TLC). If the reaction is incomplete, unreacted starting materials can act as impurities.
-
If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization.[2]
-
Seeding the mixture with a small crystal of P2NP can also initiate crystallization.[2][6]
-
If impurities are suspected due to poor temperature control, purification of the oil via column chromatography may be necessary before attempting crystallization again.[2] A wash with a sodium bisulfite solution can help remove excess benzaldehyde.[3][5]
-
Frequently Asked Questions (FAQs)
What is the optimal reaction temperature for P2NP synthesis?
The optimal temperature depends on the specific protocol, including the catalyst and solvent used. Some common temperature conditions are:
-
60°C: When using n-butylamine and glacial acetic acid.
-
100°C: For reactions with cyclohexylamine (B46788) in glacial acetic acid.[2][7]
-
Reflux: The temperature will depend on the boiling point of the solvent. For example, reflux in ethanol (B145695) is a common procedure.[2][7] Some methods also use reflux in nitroethane with an ammonium (B1175870) acetate (B1210297) catalyst.[2]
-
Room Temperature: Some protocols allow the reaction to proceed at room temperature over a longer period, such as three weeks.[1][3]
How can I monitor the reaction temperature effectively?
It is crucial to monitor the internal temperature of the reaction mixture using a calibrated thermometer. Do not rely solely on the temperature setting of the hotplate or heating mantle.
What are the consequences of poor temperature control?
Poor temperature management can lead to:
-
Reduced Yield: Due to the formation of side products and tars.[1]
-
Product Degradation: P2NP can decompose at higher temperatures.[8]
-
Runaway Reaction: In a worst-case scenario, the uncontrolled exotherm can lead to a dangerous increase in temperature and pressure.[4]
-
Difficulty in Purification: The presence of impurities formed at elevated temperatures can complicate the crystallization and purification of the final product.[1]
Data Presentation
Table 1: Reaction Conditions for P2NP Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |
| n-Butylamine | Ethanol | Reflux | 8 | 64 |
| Cyclohexylamine | Glacial Acetic Acid | 100 | 6 | 62 |
| Ammonium Acetate | Nitroethane | Reflux | 5 | 63 |
| Methylamine | Alcohol | "Slightly heated" | 4 | Not specified |
| n-Butylamine | Glacial Acetic Acid | 60 | 2-3 | 65-75 |
| Methylamine HCl | Methanol | Room Temperature | 504 (3 weeks) | 83-85 |
Experimental Protocols
Protocol 1: n-Butylamine Catalysis in Ethanol [7]
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Combine one mole of benzaldehyde, one mole of nitroethane, 5 mL of n-butylamine, and 100 mL of anhydrous ethanol in a 1000 mL round-bottomed flask.
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture and stir to induce crystallization.
-
Recrystallize the resulting solid from anhydrous ethanol.
Protocol 2: Cyclohexylamine Catalysis in Acetic Acid [7]
-
To 5.3 mL of glacial acetic acid, add 1.0 mL of benzaldehyde (9.8 mmol), 1.0 mL of nitroethane (13.9 mmol), and 1.3 mL of cyclohexylamine.
-
Maintain the mixture at 100°C for 6 hours.
-
Cool the mixture and dilute with 1 mL of water.
-
Cool the reaction mixture overnight in a water bath to allow for crystal formation.
-
Filter and air-dry the crude solid.
-
Recrystallize the product from ethanol.
Visualizations
References
- 1. Sciencemadness Discussion Board - P2NP synthesis/crystalization problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. aidic.it [aidic.it]
- 5. Sciencemadness Discussion Board - P2NP microwave crystallization problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for the Removal of Unreacted Benzaldehyde from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted benzaldehyde (B42025) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted benzaldehyde from a reaction mixture?
A1: The most prevalent methods for the removal of unreacted benzaldehyde include aqueous extraction, distillation, chromatography, and the use of chemical scavengers.[1]
Q2: My primary impurity is benzoic acid, not benzaldehyde. How should I address this?
A2: Benzaldehyde is susceptible to oxidation in the presence of air, readily forming benzoic acid.[1] To remove benzoic acid, a basic aqueous wash is effective. By dissolving the reaction mixture in an organic solvent and washing with a 5-10% solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH), the benzoic acid is converted to its water-soluble sodium benzoate (B1203000) salt, which can then be separated in the aqueous layer.[1]
Q3: When is a sodium bisulfite wash the preferred method for benzaldehyde removal?
A3: A sodium bisulfite wash is a highly effective method for selectively removing aldehydes from a mixture of organic compounds. This technique is particularly advantageous when the desired product is not an aldehyde and is stable under aqueous workup conditions. The process relies on the formation of a water-soluble bisulfite adduct with benzaldehyde, facilitating its removal by extraction.[1]
Q4: Is it possible to recover the benzaldehyde after a sodium bisulfite wash?
A4: Yes, the formation of the bisulfite adduct is a reversible reaction. To recover the benzaldehyde, the aqueous layer containing the adduct can be treated with a base, such as sodium hydroxide, which regenerates the benzaldehyde. The recovered benzaldehyde can then be extracted back into an organic solvent.[1]
Q5: Are there instances where column chromatography is not the ideal choice for benzaldehyde removal?
A5: While column chromatography is a viable purification technique, the slightly acidic nature of silica (B1680970) gel can sometimes lead to the decomposition of aldehydes through oxidation or other side reactions.[1] It is often employed when other methods like extraction or distillation are not feasible.[1]
Q6: What are chemical scavengers and in which situations should I consider using them?
A6: Chemical scavengers are reagents that react selectively with aldehydes to form stable compounds that can be easily removed, often through filtration or extraction.[1] They are especially useful for eliminating trace amounts of aldehydes from a reaction mixture.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
| Issue | Potential Cause | Recommended Solution |
| Product has some water solubility | The desired product is partially partitioning into the aqueous phase during extraction. | Minimize the volume of the aqueous washes. Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover dissolved product.[1] |
| Product is sensitive to the pH of the wash | The desired product may degrade or undergo side reactions under acidic or basic conditions. | If using a basic wash (e.g., Na₂CO₃), ensure your product is stable under these conditions. If not, consider alternative methods like distillation or chromatography.[1] |
| Emulsion formation during extraction | The organic and aqueous layers are not separating cleanly. | To break an emulsion, you can try adding brine (saturated NaCl solution), gently swirling the separatory funnel, or passing the mixture through a pad of Celite®.[1] |
| Low yield after purification | This can be due to a variety of factors, including product degradation, incomplete extraction, or loss during transfers. | Carefully review each step of your purification protocol. Ensure optimal reaction conditions, complete extractions, and minimize transfers between glassware. |
| Oily or gummy product after purification | Residual solvent or low-molecular-weight impurities may be present. | Ensure the complete removal of solvent using a rotary evaporator or by placing the sample under high vacuum. If impurities are still present, consider an additional purification step like recrystallization or chromatography. |
| Product discolors or degrades upon standing | Aldehyde-containing products can be prone to oxidation. | Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.[2] |
Data Presentation: Comparison of Benzaldehyde Removal Methods
The following table provides a comparative overview of the common methods for removing unreacted benzaldehyde.
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Basic Wash (e.g., 10% Na₂CO₃) | Removes acidic impurities like benzoic acid by converting them to water-soluble salts. | Primarily for benzoic acid removal; not effective for benzaldehyde itself. | Simple, fast, and inexpensive. | Does not remove benzaldehyde. The product must be stable to basic conditions. |
| Sodium Bisulfite Wash | Forms a water-soluble adduct with benzaldehyde, allowing for its extraction into an aqueous layer. | Can achieve high purity (e.g., 98-99%) and yield (e.g., 90-95%) in a single operation.[3] | Highly selective for aldehydes. Benzaldehyde can be recovered. | Not suitable for aldehyde products. Requires the use of a water-miscible solvent initially. |
| Vacuum Distillation | Separates benzaldehyde from the product based on differences in boiling points under reduced pressure. | Can yield high purity product (e.g., >99.5%).[4] | Effective for large-scale purifications. Can remove a wide range of volatile impurities. | Requires specialized equipment. The product must be thermally stable. Benzaldehyde can decompose at high temperatures.[5] |
| Chemical Scavenger (e.g., TRIS) | Reacts with benzaldehyde to form a derivative that is easily removed. | Can achieve almost 100% conversion of benzaldehyde with sufficient equivalents of scavenger. | Highly effective for removing trace amounts of benzaldehyde. Can be used in situ. | The scavenger and its adduct must be easily separable from the product. May require optimization of reaction conditions. |
Experimental Protocols
Protocol 1: Removal of Benzaldehyde using Sodium Bisulfite Wash
This protocol is a general procedure for the removal of unreacted benzaldehyde from a reaction mixture.
Materials:
-
Crude reaction mixture containing benzaldehyde
-
Water-miscible organic solvent (e.g., methanol, THF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol.
-
Transfer: Transfer the solution to a separatory funnel.
-
Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes to ensure complete reaction and formation of the benzaldehyde-bisulfite adduct.
-
Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate) and deionized water to the separatory funnel. Shake vigorously to extract the desired product into the organic layer.
-
Layer Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the benzaldehyde-bisulfite adduct, while the upper organic layer will contain the purified product.[6]
-
Aqueous Layer Removal: Carefully drain the lower aqueous layer.[6]
-
Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any residual water-soluble impurities.[6]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[6]
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[6]
Protocol 2: Purification of Benzaldehyde via Vacuum Distillation
This protocol describes a general procedure for purifying a product from unreacted benzaldehyde by vacuum distillation.
Materials:
-
Crude reaction mixture
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum source (e.g., vacuum pump)
-
Heating mantle
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude reaction mixture into the round-bottom flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Initiate Vacuum: Start the vacuum source to reduce the pressure inside the apparatus.
-
Heating: Begin heating the distillation flask with the heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of benzaldehyde at the corresponding pressure. The boiling point of benzaldehyde is 179 °C at atmospheric pressure and is significantly lower under vacuum.
-
Product Collection: Once the benzaldehyde has been distilled, the purified, less volatile product will remain in the distillation flask.
-
Cooling and Venting: Allow the apparatus to cool completely before carefully venting the system to atmospheric pressure.
Visualizations
Decision Tree for Selecting a Benzaldehyde Removal Method
Caption: A decision tree to guide the selection of an appropriate method for benzaldehyde removal.
Experimental Workflow for Sodium Bisulfite Wash
Caption: A workflow diagram for the removal of benzaldehyde using a sodium bisulfite wash.
Experimental Workflow for Vacuum Distillation
Caption: A workflow diagram for the purification of a product from benzaldehyde by vacuum distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Aldehyde distillation/purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN105085210B - A method for enriching and recovering benzaldehyde from benzaldehyde-containing aqueous solution - Google Patents [patents.google.com]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Characterization of By-products in Amphetamine Synthesis from Phenyl-2-Nitropropene (P2NP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of amphetamine from P2NP. The following information is intended to help identify and characterize common by-products, troubleshoot synthetic challenges, and ensure the purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed when reducing P2NP to amphetamine?
A1: The by-products largely depend on the reduction method employed. Common impurities include partially reduced intermediates and products from side reactions. Key by-products for major synthetic routes include:
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Phenyl-2-propanone (P2P): Can result from the partial reduction and hydrolysis of P2NP.[1][2] Its presence may also indicate it was an intermediate if the synthesis involved a two-step reduction/amination process.[1][2]
-
1-Phenyl-2-propanoxime: A common by-product, especially when using lithium aluminum hydride (LAH) in insufficient excess.[2]
-
1-Phenyl-2-nitropropane: Results from the selective reduction of the alkene double bond without reduction of the nitro group.[3]
-
Leuckart-specific impurities: If P2P is formed and undergoes a Leuckart reaction, by-products such as N-formylamphetamine, 4-methyl-5-phenylpyrimidine, and N,N-di-(β-phenylisopropyl)amine can be observed.[4][5]
Q2: How can I minimize the formation of phenyl-2-propanone (P2P) during the reduction of P2NP?
A2: The formation of P2P often occurs via hydrolysis of an intermediate. To minimize its formation, ensure strictly anhydrous conditions, especially when using metal hydrides like LiAlH₄.[6] The choice of reducing agent and reaction conditions also plays a crucial role. For example, some methods using iron in acidic media are designed to produce P2P.[1] Catalytic hydrogenation is a common method that can reduce both the nitro group and the double bond directly to the amine.[7]
Q3: My reaction with Lithium Aluminum Hydride (LAH) yielded primarily 1-phenyl-2-propanoxime. What went wrong?
A3: The formation of 1-phenyl-2-propanoxime as the major product when using LAH is typically due to an insufficient molar excess of the reducing agent.[2] A significant excess of LAH is required to fully reduce both the nitro group and the carbon-carbon double bond to the corresponding amine.[2] Ensure your LAH is fresh and anhydrous, as it readily reacts with atmospheric moisture, reducing its potency.
Q4: What analytical techniques are best suited for identifying these by-products?
A4: The most powerful and commonly cited technique is Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and definitive identification of volatile and semi-volatile by-products.[2] High-Performance Liquid Chromatography (HPLC) is also valuable for separating non-volatile impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for structural elucidation of unknown by-products and for quantifying the purity of the final product.[9][10]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and characterization of amphetamine from P2NP.
Issue 1: Incomplete Reaction or Low Yield
-
Symptom: The final product contains a significant amount of starting material (P2NP) or partially reduced intermediates (e.g., 1-phenyl-2-nitropropane).
-
Possible Causes:
-
Deactivated Catalyst (Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Raney Nickel) may have lost activity due to improper storage, handling, or poisoning by impurities in the reagents or solvent.
-
Insufficient Reducing Agent: The molar ratio of the reducing agent (e.g., LAH, NaBH₄) to P2NP may be too low.[2]
-
Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimal for the specific reduction method.
-
-
Troubleshooting Steps:
-
Use fresh, high-quality catalyst or reducing agent.
-
Ensure all reagents and solvents are pure and anhydrous, especially for reactions sensitive to moisture.[6]
-
Optimize reaction parameters such as temperature, hydrogen pressure (for catalytic hydrogenation), and reaction time based on literature protocols.
-
If using metal-acid reductions (e.g., with zinc), ensure the metal is properly activated.[11]
-
Issue 2: Presence of Unexpected Peaks in GC-MS Analysis
-
Symptom: The GC-MS chromatogram shows multiple peaks that do not correspond to the desired product or known intermediates.
-
Possible Causes:
-
Contaminated Starting Materials: Impurities in the initial P2NP can lead to the formation of various side products.
-
Side Reactions: The chosen reaction conditions might be promoting alternative reaction pathways. For example, if P2P is formed as an intermediate, it can undergo self-condensation or react with other species present.
-
Degradation: The product may have degraded during workup or analysis.
-
-
Troubleshooting Steps:
-
Purify the starting P2NP, for example, by recrystallization, before use.
-
Analyze the mass spectra of the unknown peaks and compare them against spectral libraries (e.g., NIST) to tentatively identify them.[5]
-
If by-products are identified as arising from a P2P intermediate, consider a direct reduction route that avoids its formation.[7]
-
Modify the workup procedure to be milder (e.g., lower temperatures, avoiding strong acids or bases if the product is sensitive).
-
Quantitative Data on By-product Formation
The yield of by-products is highly dependent on the specific reaction conditions. The table below summarizes some reported data.
| Reduction Method | By-product | Reported Yield/Observation | Reference |
| LiAlH₄ (reverse addition) | 1-Phenyl-2-nitropropane | 38% | [3] |
| LiAlH₄ (5-molar excess) | 1-Phenyl-2-propanoxime | Major Component | [2] |
| Al/Hg Amalgam | Not specified | Amphetamine yield of 83%, implying up to 17% by-products/losses | [11] |
| Iron / Acetic Acid | Phenyl-2-propanone (P2P) | 60-70% (This method is often used to synthesize P2P) | [12] |
Experimental Protocols
Protocol 1: General GC-MS Analysis of Reaction Mixture
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
If the sample is in a non-volatile solvent, perform a liquid-liquid extraction. Make the aqueous solution basic (pH > 10) with NaOH and extract with an organic solvent like toluene (B28343) or ethyl acetate.[4][5]
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., ethyl acetate).[13]
-
For enhanced volatility and chromatographic performance, derivatization with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) can be performed.[13]
-
-
GC-MS Parameters (Example):
-
Column: HP-1MS or Rtx-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[5][14]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[8]
-
Injector Temperature: 260°C.[14]
-
Oven Program: Initial temperature of 60°C for 1 min, ramp at 10°C/min to 300°C, hold for 10 min.[4]
-
MS Detector: Electron Ionization (EI) at 70 eV, with a source temperature of 230°C.[14]
-
Protocol 2: General ¹H NMR Analysis
-
Sample Preparation:
-
Purify a small amount of the product or isolated by-product via column chromatography or distillation.
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, d₆-DMSO).[15]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key signals for amphetamine include a doublet for the α-methyl group (~1.25 ppm) and signals for the methylene (B1212753) and methine protons of the side chain, in addition to the aromatic protons.[10]
-
By-products will show characteristic signals, for instance, a carbonyl group in P2P will shift adjacent proton signals downfield.
-
Visualizations
Caption: Workflow for the analysis and characterization of by-products.
Caption: Relationship between reaction conditions and product formation.
References
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. erowid.org [erowid.org]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Sciencemadness Discussion Board - Phenyl-2-nitropropene reduction - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. scribd.com [scribd.com]
- 13. journal-imab-bg.org [journal-imab-bg.org]
- 14. jfda-online.com [jfda-online.com]
- 15. nmr.oxinst.com [nmr.oxinst.com]
Challenges in the scale-up of 2-nitropropene synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the scale-up of 2-nitropropene synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from a laboratory to a pilot or industrial scale introduces several critical challenges. These include:
-
Heat Management: The Henry reaction is exothermic, and inadequate heat removal on a larger scale can lead to temperature gradients, reduced selectivity, and an increased rate of side reactions. Inadequate temperature control can also pose significant safety risks.
-
Mixing and Mass Transfer: Ensuring efficient mixing of reactants becomes more complex in larger reactors. Poor mixing can result in localized "hot spots" and areas of high reactant concentration, leading to the formation of by-products.
-
By-product Formation: At elevated temperatures and with improper stoichiometry, side reactions such as the Cannizzaro reaction of formaldehyde (B43269) and the formation of higher nitro alcohols can become more prevalent.[1]
-
Product Instability and Polymerization: this compound is prone to polymerization, especially in the presence of basic catalysts or at elevated temperatures.[1] This can lead to decreased yields and difficulties in purification.
-
Purification: The volatility of this compound and its thermal sensitivity make large-scale purification by distillation challenging. There is a risk of "fume-offs" or explosive decomposition of the distillation residue.
Q2: What are the main by-products in the synthesis of this compound from nitroethane and formaldehyde?
A2: The primary by-products in the Henry reaction between nitroethane and formaldehyde include:
-
2-Nitro-1-propanol (B1209518): The initial β-nitro alcohol product of the Henry reaction. Incomplete dehydration will result in its presence as an impurity.
-
Higher Nitro Alcohols: Formaldehyde can react with the initial 2-nitro-1-propanol product to form di- and tri-nitro alcohols.
-
Polymers of this compound: The desired product can polymerize under the reaction conditions, especially if the temperature is not well-controlled.[1]
-
Formic Acid: From the Cannizzaro reaction of formaldehyde, which can occur in the presence of a strong base.
Q3: How can polymerization of this compound be minimized during synthesis and purification?
A3: To minimize the polymerization of this compound:
-
Control Reaction Temperature: Maintain the reaction and distillation temperatures as low as practically possible.[1]
-
Use of Inhibitors: The addition of radical inhibitors, such as hydroquinone, can help prevent polymerization during the reaction and subsequent purification steps.[1]
-
Minimize Reaction Time: Shorter reaction times at optimal temperatures can reduce the opportunity for polymerization to occur.
-
Prompt Purification: Purifying the crude product soon after synthesis can prevent polymerization during storage.[1]
Q4: What are the key safety considerations for the large-scale synthesis of this compound?
A4: Key safety considerations include:
-
Thermal Hazards: The Henry reaction is exothermic and can lead to a runaway reaction if not properly controlled. The distillation of nitroalkenes also poses a risk of explosive decomposition of the residue.
-
Product Toxicity: this compound is a lachrymator (causes tearing) and is harmful if inhaled or in contact with skin.[2] Appropriate personal protective equipment (PPE) is essential.
-
Flammability: The organic solvents and the product itself are flammable.
-
Pressure Build-up: The reaction can generate non-condensable gases, leading to a pressure build-up in a closed system. Proper venting and pressure relief systems are crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient water removal (for dehydration step). - Polymerization of the product. | - Increase reaction time or catalyst loading. - Optimize the reaction temperature; avoid excessive heat. - Use a Dean-Stark trap or a suitable dehydrating agent. - Add a polymerization inhibitor; control temperature. |
| Formation of a Viscous or Solid Mass in the Reactor | - Extensive polymerization of this compound. | - Immediately cool the reactor. - In future runs, lower the reaction temperature and add a polymerization inhibitor from the start.[1] |
| Poor Separation of Layers During Workup | - Formation of an emulsion. | - Add a small amount of a saturated brine solution to break the emulsion. |
| Product is a Dark Color | - Presence of impurities and polymeric by-products. | - Purify by vacuum distillation, adding a polymerization inhibitor to the distillation flask. Recrystallization from a suitable solvent can also be effective. |
| "Fume-off" or Decomposition During Distillation | - Overheating of the distillation residue. - Presence of impurities that catalyze decomposition. | - Use a lower distillation temperature under a higher vacuum. - Do not distill to dryness. - Ensure the distillation apparatus is scrupulously clean. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitroalkene Synthesis
| Parameter | Method A: Phenyl-2-nitropropene[3][4] | Method B: Phenyl-2-nitropropene[5] | Method C: Phenyl-2-nitropropene[5] |
| Aldehyde | Benzaldehyde | Benzaldehyde | Benzaldehyde |
| Nitroalkane | Nitroethane | Nitroethane | Nitroethane |
| Catalyst | Methylamine | Cyclohexylamine | n-Butylamine |
| Solvent | Isopropanol | None (excess nitroethane) | Toluene |
| Temperature | Slight heating | Reflux | Reflux |
| Reaction Time | ~4 hours | 6 hours | Not specified |
| Yield | 79-81% | 78% | ~65% |
Experimental Protocols
Synthesis of 2-Nitro-1-propanol (Henry Reaction Intermediate)
This procedure is based on the Knoevenagel condensation, a variant of the Henry reaction.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and an addition funnel.
-
Charging Reactants: To the flask, add nitroethane and a catalytic amount of a suitable base (e.g., a primary amine like n-butylamine or an inorganic base like sodium hydroxide).
-
Addition of Formaldehyde: Cool the mixture in an ice bath and slowly add an aqueous solution of formaldehyde from the addition funnel, maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid). Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain crude 2-nitro-1-propanol. This intermediate can be used in the next step without further purification or can be purified by vacuum distillation.
Dehydration of 2-Nitro-1-propanol to this compound
-
Reaction Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. The receiving flask should be cooled in an ice bath.
-
Charging Reactants: To the round-bottom flask, add the crude 2-nitro-1-propanol and a dehydrating agent (e.g., phthalic anhydride).
-
Dehydration and Distillation: Heat the mixture under reduced pressure. The this compound will form and distill over.
-
Purification: The collected distillate can be further purified by a second vacuum distillation. It is crucial to add a polymerization inhibitor to the distillation flask.
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound via the Henry reaction.
References
Minimizing impurity formation in the reduction of nitroalkenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurity formation during the reduction of nitroalkenes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the reduction of nitroalkenes, offering potential causes and solutions to mitigate impurity formation.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Nitroalkane | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1] |
| Degradation of starting material or product. | Use milder reducing agents or adjust work-up procedures, especially if the compounds are sensitive to pH or temperature.[2] | |
| Michael addition side reaction. | Slowly add the reducing agent to the nitroalkene solution to minimize side reactions.[3][4] | |
| Formation of Dimer Byproducts | High concentration of reactants. | Use a more dilute solution to decrease the likelihood of intermolecular reactions.[2] |
| Slow reduction rate compared to Michael addition. | Add the reducing agent in portions to maintain a low concentration of the nitronate intermediate.[2] Alternatively, choose a reducing agent that rapidly reduces the nitroalkene.[2] | |
| Michael addition of the nitronate intermediate. | This is common with borohydride (B1222165) reagents.[2] Suppress this byproduct by maintaining a reduced pH.[5] | |
| Formation of Oximes and/or Hydroxylamines | Over-reduction of the nitro group. | Select a milder, chemoselective reducing agent. For example, to obtain a nitroalkane, sodium borohydride (NaBH₄) in a mixed solvent system is a good choice.[2] |
| Use of strong reducing agents. | Avoid strong reducing agents like lithium aluminum hydride (LiAlH₄) if the desired product is the nitroalkane, as they can lead to oximes and hydroxylamines as impurities.[6] | |
| Inappropriate choice of reducing agent for the desired product. | Tin(II) chloride (SnCl₂) can selectively produce oximes.[2] If the amine is the desired product, catalytic hydrogenation with Pd/C is a common method.[1][7] | |
| Formation of Amine Byproduct (when Nitroalkane is desired) | Use of a strong, non-selective reducing agent. | For the selective reduction of the C=C double bond without affecting the nitro group, use specific reagents like NaBH₄ in a THF/methanol (B129727) solvent system.[2][3][4] |
| Catalytic hydrogenation conditions are too harsh. | While catalytic hydrogenation is effective for producing amines, milder conditions or specific catalysts are needed to stop at the nitroalkane stage.[1] | |
| Inconsistent Reaction Times | Suboptimal temperature. | Temperature control is critical. Some reductions require cooling (e.g., 0°C) to suppress side reactions, while others may need heating.[2] |
| Inefficient mixing. | Ensure vigorous stirring, especially in heterogeneous reactions. | |
| Difficulty in Product Purification | Formation of closely related byproducts. | Optimize the reaction to minimize byproduct formation. Utilize column chromatography for purification if necessary.[3] |
| Emulsion formation during work-up. | Allow the mixture to stand or add a small amount of brine to break the emulsion.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities formed during the reduction of nitroalkenes to nitroalkanes?
A1: The most common impurities include dimer byproducts, oximes, and hydroxylamines.[2] Dimerization occurs through a Michael addition of the intermediate nitronate to another molecule of the starting nitroalkene.[2][5] Oximes and hydroxylamines are formed from the over-reduction of the nitro group.[2]
Q2: How can I selectively reduce the carbon-carbon double bond of a nitroalkene without reducing the nitro group?
A2: Chemoselective reduction of the C=C double bond to yield a nitroalkane can be achieved using specific reducing agents. A widely used and effective method is sodium borohydride (NaBH₄) in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and methanol.[2][3][4] Other reagents like tri-n-butyltin hydride can also be used.[8]
Q3: What conditions favor the formation of the primary amine from a nitroalkene?
A3: Direct reduction to a primary amine is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][2] Other reagents that can be used for this transformation include iron (Fe) or zinc (Zn) in acidic conditions.[7][9]
Q4: How does pH affect the reduction of nitroalkenes?
A4: The pH of the reaction medium can be critical. For instance, maintaining the pH between 3 and 6 can be significant when using sodium borohydride in aqueous ethanol (B145695) or acetonitrile (B52724) to smoothly reduce conjugated nitroalkenes to the corresponding nitroalkanes.[10] A reduced pH can also help suppress the formation of dimer byproducts.[5]
Q5: What is the role of the solvent system in these reductions?
A5: The solvent system can significantly influence the reaction's outcome. For example, a tetrahydrofuran-methanol (THF-MeOH) mixed solvent system enhances the reducing power of NaBH₄ and allows for the rapid and selective reduction of α,β-unsaturated nitroalkenes to nitroalkanes at room temperature.[3][4]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the reduction of nitroalkenes, highlighting the reagents, conditions, and yields of the desired products.
| Nitroalkene Substrate | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| β-Nitrostyrene | NaBH₄ | THF/Methanol (10:1) | Room Temp. | 40 min | 2-Nitro-1-phenylethane | 82 | [3] |
| 1-Nitro-2-phenylpropene | NaBH₄ | THF/Methanol (10:1) | Room Temp. | 40 min | 1-Nitro-2-phenylpropane | 85 | [3] |
| 2-Nitro-1-phenylpropene | NaBH₄ | THF/Methanol (10:1) | Room Temp. | 40 min | 2-Nitro-1-phenylpropane | 84 | [3] |
| β-Nitrostyrene | Hantzsch ester / Thiourea catalyst | Dichloromethane | Reflux | 24 h | 2-Nitro-1-phenylethane | Not specified | |
| Various Nitroalkenes | Tin(II) Chloride (SnCl₂) | Acetone | Room Temp. | 45-70 min | Oximes | 46-74 | |
| β,β-disubstituted nitroalkene | Hantzsch ester / AmA 7·HNTf₂ | Toluene | 0 | 48-96 h | Nitroalkane | High | [11] |
| Various Nitrostyrenes | Ammonia borane (B79455) (BH₃NH₃) | Deep Eutectic Solvent | 60 | 18 h | Nitroalkanes | up to 80 | [12] |
Experimental Protocols
Method 1: Selective Reduction of a Nitroalkene to a Nitroalkane using Sodium Borohydride
This protocol is adapted from a general procedure for the selective reduction of conjugated nitroalkenes.[3]
-
Preparation : Dissolve the nitroalkene (e.g., 2 mmol) in a mixture of THF and methanol (10:1 v/v, 10 mL) in a round-bottom flask with a magnetic stirrer at room temperature.
-
Addition of Reducing Agent : Slowly add sodium borohydride (e.g., 2.5 mmol) to the solution in four portions. An exothermic reaction may be observed.
-
Reaction : Stir the reaction mixture at room temperature for approximately 40 minutes. The progress of the reaction can be monitored by the disappearance of the yellow color of the nitroalkene.
-
Quenching : Once the reaction is complete, quench the reaction by adding 20 mL of water.
-
Work-up : Remove the volatile solvents using a rotary evaporator. Extract the aqueous layer with ether (3 x 25 mL).
-
Purification : Combine the ether layers, wash successively with water and brine, and then dry over anhydrous MgSO₄. Remove the solvent under reduced pressure to obtain the crude product. If necessary, the product can be further purified by passing it through a short column of silica (B1680970) gel.[3]
Method 2: Reduction of a Nitroalkene to a Primary Amine via Catalytic Hydrogenation
This protocol describes a standard procedure for the complete reduction of a nitroalkene to the corresponding amine using hydrogen gas.[1]
-
Preparation : Dissolve the nitroalkene in a suitable solvent like methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition : Carefully add the 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Inert Atmosphere : Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Reaction : Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Filtration : Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution : The catalyst may be pyrophoric upon exposure to air; keep the filter cake wet with solvent.
-
Work-up and Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Impurity formation pathways in nitroalkene reduction.
Caption: Troubleshooting workflow for minimizing impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes - [www.rhodium.ws] [erowid.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. [PDF] Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride | Semantic Scholar [semanticscholar.org]
- 11. Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction [organic-chemistry.org]
- 12. BJOC - Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3 [beilstein-journals.org]
Technical Support Center: Solvent Effects on 1-Phenyl-2-Nitropropene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenyl-2-nitropropene (B101151) (P2NP). The following information addresses common issues related to solvent choice and its impact on reaction rates and outcomes.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reaction rate of 1-phenyl-2-nitropropene reduction?
Solvent polarity plays a crucial role in the reduction of 1-phenyl-2-nitropropene by influencing the stability of reactants, intermediates, and transition states. Generally, polar solvents can accelerate reactions that involve charged intermediates or transition states by stabilizing them. For instance, in the reduction of nitroalkenes, polar protic solvents like alcohols can act as proton sources and solvate ionic intermediates, which can influence the reaction pathway and rate. Conversely, nonpolar solvents may be preferred for reactions where charged intermediates are not heavily involved. The choice between polar protic, polar aprotic, and nonpolar solvents can significantly impact both the reaction rate and the product distribution.[1]
Q2: What are the most commonly used solvents for the reduction of 1-phenyl-2-nitropropene and why?
Commonly used solvents for the reduction of 1-phenyl-2-nitropropene include lower alcohols like ethanol (B145695), methanol, and isopropanol, as well as ethers like tetrahydrofuran (B95107) (THF).[2][3]
-
Alcohols (Ethanol, Methanol, Isopropanol): These are polar protic solvents that are effective for many reduction methods, including those using sodium borohydride (B1222165) or catalytic hydrogenation. They can help to dissolve the reactants and reagents and can also participate in the reaction mechanism, for example, by protonating intermediates.
-
Tetrahydrofuran (THF): As a polar aprotic solvent, THF is particularly suitable for reductions using powerful reducing agents like lithium aluminum hydride (LAH), as it is inert to the reagent and effectively solvates it.[2]
The choice of solvent is often dictated by the specific reducing agent being used and the desired reaction pathway.
Q3: My 1-phenyl-2-nitropropene reduction is proceeding very slowly. Could the solvent be the issue?
Yes, an inappropriate solvent is a common reason for slow reaction rates. Several factors related to the solvent could be at play:
-
Poor Solubility: If your 1-phenyl-2-nitropropene or the reducing agent has low solubility in the chosen solvent at the reaction temperature, the reaction will be slow due to the limited interaction between reactants.
-
Solvent-Reagent Incompatibility: Some solvents can react with or deactivate the reducing agent. For example, using a protic solvent like an alcohol with a highly reactive hydride reagent like LAH would lead to the rapid quenching of the reagent.
-
Stabilization of Reactants over Transition State: A solvent might stabilize the starting materials more than the transition state, thereby increasing the activation energy and slowing down the reaction.
Consider switching to a solvent with better solubility for all reactants or one that is known to be more compatible with your chosen reduction method.
Troubleshooting Guide
| Issue | Possible Solvent-Related Cause | Recommended Action |
| Low Reaction Yield | - Side Reactions: The solvent may promote undesired side reactions. For instance, some solvents can lead to the formation of byproducts. - Product Solubility: The product might be partially soluble in the aqueous phase during workup, leading to losses. | - Switch to a less reactive or aprotic solvent. - Before discarding the aqueous layer during workup, perform a test extraction to check for the presence of the product.[4] |
| Incomplete Reaction | - Poor Reagent Dispersal: In heterogeneous catalysis (e.g., using Raney Nickel), the solvent must allow for good suspension of the catalyst. - Insufficient Polarity: The solvent may not be polar enough to facilitate the necessary charge separation in the transition state. | - Choose a solvent that ensures good stirring and suspension of all components. - Experiment with a more polar solvent if the reaction mechanism is thought to involve polar intermediates. |
| Formation of Impurities | - Solvent Degradation: The solvent itself might be unstable under the reaction conditions, leading to the introduction of impurities. - Reaction with Solvent: The product or intermediates could be reacting with the solvent. | - Ensure the solvent is pure and dry. - Select a more inert solvent. |
| Difficulty with Product Isolation/Crystallization | - High Product Solubility: The desired product may be too soluble in the chosen solvent to crystallize effectively upon cooling.[5] - Solvent Trapped in Product: High-boiling point solvents can be difficult to remove completely from the final product. | - Try adding a non-solvent to induce precipitation. - Use a lower-boiling point solvent if possible, or employ high-vacuum techniques for solvent removal. |
Data Presentation
The following table summarizes the qualitative effects of different solvent classes on the reduction of 1-phenyl-2-nitropropene, based on general principles of organic chemistry and observations from related reactions.
| Solvent Class | Examples | General Effect on Reaction Rate | Considerations |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Can accelerate reactions with ionic intermediates. May act as a proton source. | Can react with strong reducing agents (e.g., LAH). Can influence selectivity. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF) | Good for dissolving polar reactants without interfering with proton transfer. Often used with strong, non-protic reducing agents. | Must be anhydrous when used with water-sensitive reagents. |
| Nonpolar | Toluene, Hexane, Cyclohexane | Generally slower rates for reactions involving polar intermediates. | Useful when trying to minimize side reactions that are promoted by polarity. Solubility of polar reagents can be an issue. |
Experimental Protocols
Synthesis of 1-Phenyl-2-nitropropene (Henry Reaction)
This protocol is an example of the synthesis of the starting material, where solvent choice is also important.
-
Reactants:
-
Nitroethane
-
n-Butylamine (catalyst)
-
Ethanol (solvent)
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5 mL of ethanol.[6]
-
With stirring, add 2.02 mL of nitroethane, followed by 0.3 mL of n-butylamine.[6]
-
Slowly add 2.88 mL of benzaldehyde to the mixture.[6]
-
Heat the mixture to reflux and maintain for 8 hours. The color of the solution will typically change from yellow to reddish-orange.[6]
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After cooling to room temperature, the solvent can be removed under reduced pressure to yield the crude product, which can then be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[6]
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the reduction of 1-phenyl-2-nitropropene.
Caption: Logical relationship between solvent properties and reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 3. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 4. problems and solution reducing nitropropene , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Phenyl-2-nitropropene crystallization , Hive Methods Discourse [chemistry.mdma.ch]
- 6. youtube.com [youtube.com]
Phenyl-2-Nitropropene Crystallization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystallization of phenyl-2-nitropropene (P2NP).
Troubleshooting Guide
Issue 1: Crude P2NP product is an oil and fails to solidify.
This phenomenon, often referred to as "oiling out," is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or when substantial impurities are present.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent | The solvent may be too polar or the compound may be too soluble. Try switching to a less polar solvent system. For example, if using pure methanol (B129727), attempt a mixture of methanol and water, or use isopropanol (B130326) or ethanol. |
| Presence of Impurities | Impurities can lower the melting point of the mixture. Consider a preliminary purification step like column chromatography before recrystallization if the product is highly impure. |
| Supersaturation Not Reached | The solution may not be concentrated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
Inducing Crystallization:
If the product remains an oil after addressing the above, the following techniques can be employed to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. This creates nucleation sites for crystal growth.
-
Seeding: Introduce a very small crystal of pure P2NP to the cooled solution. This "seed crystal" will act as a template for further crystal formation.
-
Pouring on Ice: Pouring the post-reaction mixture over crushed ice can sometimes induce crystallization due to the sudden cooling and the provision of a solid surface for nucleation. |
Issue 2: No crystals form upon cooling a hot, saturated solution.
This is a frequent problem that can often be resolved with the following methods:
Troubleshooting Steps:
| Step | Action |
| 1. Ensure Supersaturation | The solution might not be sufficiently saturated. Reheat the solution and reduce the solvent volume by boiling off some of the solvent. Then, allow it to cool slowly. |
| 2. Control Cooling Rate | Very rapid cooling can inhibit crystal formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath or freezer.[1] |
| 3. Initiate Nucleation | As mentioned previously, try scratching the flask with a glass rod or adding a seed crystal to initiate crystallization.[2] |
| 4. Re-evaluate Solvent Choice | The chosen solvent may not be optimal. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. |
Issue 3: The recrystallization process results in a very low yield.
Several factors can contribute to a poor recovery of the purified product.
Potential Causes and Improvement Strategies:
| Cause | How to Improve |
| Excessive Solvent Use | Using too much solvent will leave a significant portion of the product dissolved in the mother liquor even after cooling. To verify this, try evaporating some of the mother liquor to see if more product crystallizes. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product may crystallize along with the impurities. Ensure the filtration apparatus (funnel and flask) is pre-heated. |
| Inappropriate Solvent | If the compound has moderate solubility in the cold solvent, product will be lost. Consider a solvent in which the compound is less soluble at lower temperatures. |
| Washing with Warm Solvent | Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude phenyl-2-nitropropene?
A1: The synthesis of P2NP, typically via a Henry reaction, can result in several impurities, including:
-
Unreacted starting materials: Benzaldehyde and nitroethane.
-
β-Nitro alcohol intermediate: The initial product of the Henry reaction is a β-nitro alcohol, which is then dehydrated to the nitropropene. Incomplete dehydration can leave this intermediate as an impurity.
-
Side-products: Condensation or polymerization reactions can lead to various side-products.
Q2: What are suitable solvents for the recrystallization of phenyl-2-nitropropene?
A2: Several solvents and solvent systems can be effective. The ideal choice often needs to be determined experimentally. Common options include:
-
Alcohols: Methanol, ethanol, and isopropanol are frequently used.[1][2]
-
Non-polar Solvents: Hexane can be used for recrystallization.[3]
-
Mixed Solvent Systems: A mixture of solvents, such as ethanol/water or acetone/hexane, can also be effective.
Q3: What is the expected melting point of pure phenyl-2-nitropropene?
A3: The literature value for the melting point of P2NP is in the range of 64–66 °C.[2] A sharp melting point within this range is a good indicator of purity.
Q4: How should I store purified phenyl-2-nitropropene?
A4: P2NP is not very stable at higher temperatures and can decompose over time. The optimal storage temperature is 2-8°C. It is also recommended to keep the container tightly sealed and away from ignition sources.
Experimental Protocols
General Recrystallization Protocol for Phenyl-2-Nitropropene
-
Solvent Selection: Choose a suitable solvent based on preliminary tests. A good solvent will dissolve the crude P2NP when hot but not when cold.
-
Dissolution: Place the crude P2NP in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid has just dissolved. Add more solvent in small portions if necessary.[2]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[2]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath or freezer to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Experimental workflow for the recrystallization of P2NP.
Caption: Troubleshooting logic for common P2NP crystallization problems.
References
Validation & Comparative
Comparative Analysis of P2NP Reduction Methods: Lithium Aluminum Hydride vs. Catalytic Hydrogenation
A comprehensive guide for researchers, scientists, and drug development professionals on the reduction of phenyl-2-nitropropene (P2NP) to amphetamine, comparing the efficacy, safety, and scalability of Lithium Aluminum Hydride (LAH) and catalytic hydrogenation methods.
The reduction of phenyl-2-nitropropene (P2NP) is a critical step in the synthesis of amphetamine, a key compound in the pharmaceutical industry.[1] Two of the most prominent methods for this transformation are reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation. This guide provides a detailed comparative analysis of these two methods, presenting quantitative data, experimental protocols, and safety considerations to assist researchers in selecting the most suitable approach for their specific needs.
At a Glance: LAH vs. Catalytic Hydrogenation
| Feature | Lithium Aluminum Hydride (LAH) Reduction | Catalytic Hydrogenation |
| Primary Reagents | Lithium aluminum hydride (LiAlH₄) | Hydrogen gas (H₂), catalyst (e.g., Pd/C, PtO₂, Raney Ni) |
| Solvents | Anhydrous ethers (e.g., THF, diethyl ether) | Alcohols (e.g., ethanol (B145695), methanol), acetic acid |
| Reaction Conditions | Typically requires an initial cooling phase followed by reflux.[2] | Varying temperature and pressure depending on the catalyst.[2][3] |
| Reported Yield | Can be high, with amphetamine as the major product when LAH is in large excess.[2] | Moderate to high, with reported yields around 64% (as sulfate (B86663) salt). |
| Key Byproducts | 1-Phenyl-2-propanoxime (especially with insufficient LAH).[2] | 1-Phenyl-2-propanoxime (with incomplete reduction), 1-phenyl-2-propanol (B48451). |
| Safety Concerns | Highly reactive and pyrophoric, especially with water and protic solvents. | Flammable hydrogen gas, pyrophoric catalysts (e.g., Raney Nickel). |
| Scalability | Generally less favored for large-scale industrial synthesis due to safety and cost. | More amenable to industrial scale-up.[4] |
| Cost | Generally more expensive. | Catalysts can be costly, but overall process can be more economical on a large scale.[5] |
Reaction Pathways
The reduction of P2NP to amphetamine involves the reduction of both the nitro group and the carbon-carbon double bond.
Experimental Protocols
Lithium Aluminum Hydride (LAH) Reduction
This protocol is based on a documented laboratory procedure.[2]
Materials:
-
1-Phenyl-2-nitropropene (P2NP)
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
2N Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
A suspension of LAH (e.g., 1.4 g, 37 mmol) in dry THF (30 mL) is prepared in a round-bottom flask under an inert atmosphere and cooled in an ice bath.
-
A solution of P2NP (e.g., 1.2 g, 7.4 mmol) in dry THF (15 mL) is added dropwise to the stirred LAH suspension over 15 minutes.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes and then refluxed for 1 hour.
-
The reaction mixture is cooled in an ice bath, and the excess LAH is cautiously quenched by the slow, successive addition of water (1.4 mL), 2N NaOH solution (1.25 mL), and finally water (4 mL).
-
The resulting white precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product as a yellow oil.
Catalytic Hydrogenation (using Palladium on Carbon)
This protocol is derived from a patented method.
Materials:
-
1-Phenyl-2-nitropropene (P2NP)
-
5% Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Glacial acetic acid
-
Hydrogen gas (H₂)
Procedure:
-
P2NP (e.g., 12.5 parts) is dissolved in absolute ethanol (53 parts) and glacial acetic acid (1 part).
-
The 5% Pd/C catalyst (2.5 parts) is added to the solution.
-
The mixture is transferred to a hydrogenation apparatus (e.g., a Parr shaker).
-
The reactor is pressurized with hydrogen gas (e.g., 60-500 psig) and agitated at a controlled temperature (e.g., 25-100 °C) until the theoretical amount of hydrogen is consumed.
-
Upon completion, the catalyst is removed by filtration.
-
The resulting amphetamine can be isolated from the filtrate, for example, by precipitation as a salt (e.g., sulfate).
Performance Comparison
| Parameter | LAH Reduction | Catalytic Hydrogenation |
| Yield | Amphetamine is the major product with a large excess of LAH.[2] Quantitative yields from literature are scarce. | A 64% overall yield of amphetamine sulfate has been reported. |
| Reaction Time | Approximately 1.5 hours (excluding work-up).[2] | Can range from a few hours to over 16 hours depending on catalyst and conditions.[2][3] |
| Purity & Byproducts | Incomplete reduction with insufficient LAH leads to 1-phenyl-2-propanoxime as the major byproduct.[2] | Incomplete reduction can also yield 1-phenyl-2-propanoxime. Other byproducts such as 1-phenyl-2-propanol can also form. |
| Selectivity | Highly effective for reducing both the nitro group and the double bond. | The choice of catalyst and reaction conditions can influence selectivity. Some catalysts may also reduce the phenyl ring under harsh conditions. |
Logical Workflow for Method Selection
Discussion
Lithium Aluminum Hydride (LAH) is a potent and versatile reducing agent that can efficiently reduce P2NP to amphetamine.[1] Its primary advantage lies in its high reactivity, which can lead to shorter reaction times. However, this reactivity also poses significant safety risks. LAH reacts violently with water and protic solvents, and its handling requires stringent anhydrous conditions and careful quenching procedures. The cost of LAH and the need for anhydrous solvents can also be prohibitive, especially for larger-scale syntheses. The formation of the oxime byproduct is a significant issue if the stoichiometry is not carefully controlled, necessitating a large excess of the expensive reagent to drive the reaction to completion.[2]
Catalytic Hydrogenation represents a more classical and often more practical approach for the reduction of P2NP, particularly in an industrial setting.[4] A variety of catalysts, including palladium, platinum, and Raney nickel, can be employed, offering flexibility in process optimization.[1] This method is generally considered safer than using LAH, as it avoids highly reactive metal hydrides. The primary safety concern is the handling of flammable hydrogen gas and potentially pyrophoric catalysts like Raney nickel. While the initial investment in precious metal catalysts can be high, they can often be recovered and reused, making the process more economical on a larger scale.[5] The reaction conditions for catalytic hydrogenation can be tuned to improve selectivity and yield. However, reactions can sometimes be slower, and catalysts can be sensitive to impurities in the starting material.
Conclusion
The choice between LAH reduction and catalytic hydrogenation for the synthesis of amphetamine from P2NP depends on a careful evaluation of the specific requirements of the project. For small-scale laboratory syntheses where cost and the handling of highly reactive reagents are manageable, LAH can be an effective method. However, for larger-scale production, catalytic hydrogenation is generally the preferred method due to its enhanced safety profile, scalability, and potentially lower overall cost. Researchers must weigh the trade-offs between reaction efficiency, safety, cost, and scalability to select the optimal reduction method for their application.
References
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. EP1442006B1 - Preparation of amphetamines from phenylpropanolamines - Google Patents [patents.google.com]
- 4. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
Impurity Profiling of Clandestinely Synthesized Amphetamine from Phenyl-2-Propanone (P2NP): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impurity profiles of clandestinely synthesized amphetamine originating from the precursor phenyl-2-propanone (P2NP). Understanding the characteristic impurities associated with different synthesis routes is crucial for law enforcement, forensic analysis, and toxicology. This document outlines the major synthetic pathways, their corresponding impurity fingerprints, and the analytical methodologies used for their identification and quantification.
Comparison of Synthesis Routes and Characteristic Impurities
The clandestine synthesis of amphetamine from P2NP primarily follows two main pathways: the Leuckart reaction and reductive amination. A significant recent trend also involves the synthesis of the P2NP precursor itself via the nitrostyrene (B7858105) route, which introduces its own set of characteristic impurities into the final amphetamine product. The table below summarizes the key impurities associated with each of these routes.
| Synthesis Route | Key Reactants/Conditions | Characteristic Impurities | Notes |
| Leuckart Reaction | P2NP, Formamide or Ammonium Formate, Formic Acid, followed by hydrolysis | N-formylamphetamine, 4-methyl-5-phenylpyrimidine, Di-(1-phenylisopropyl)amine (DPIA), N-formyl DPIA, Phenyl-2-propanone (P2P) | This is a widely used method in clandestine laboratories due to its simplicity and high yield. The presence of N-formylamphetamine is a strong indicator of this route.[1][2] |
| Reductive Amination | P2NP, Ammonia, Reducing agent (e.g., Al/Hg amalgam, Raney Nickel, NaBH4) | Phenyl-2-propanone (P2P), Phenyl-2-propanol, Schiff bases (e.g., from condensation of P2P and amphetamine) | This method is generally considered to produce a "cleaner" product with fewer byproducts compared to the Leuckart reaction.[1][3] The presence of P2P is a key indicator, though it is not exclusive to this route.[1] |
| P2NP from Nitrostyrene | Benzaldehyde, Nitroethane, followed by reduction to P2P and subsequent amination | N-butylamphetamine, N-cyclohexylamphetamine, Nitrostyrene | The use of the nitrostyrene route to produce P2P has become more prevalent. The identification of N-butylamphetamine and N-cyclohexylamphetamine can indicate this specific precursor synthesis method.[4][5] |
Experimental Protocols
The primary analytical technique for amphetamine impurity profiling is Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography, particularly with high-resolution mass spectrometry (LC-HRMS), is also utilized as a complementary method.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Impurity Profiling
This protocol provides a general framework for the analysis of amphetamine and its impurities. Optimization may be required based on the specific instrumentation and sample characteristics.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Weigh approximately 200 mg of the homogenized amphetamine sample.
-
Dissolve the sample in 4 mL of a buffer solution with a pH of 8.1 and sonicate for 10 minutes.
-
Add 200 µL of toluene (B28343) containing an internal standard (e.g., eicosane) and sonicate for another 10 minutes.
-
Centrifuge the mixture at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (toluene) layer to a GC vial for analysis.[1]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973N MSD or equivalent.
-
Column: HP-1MS fused silica (B1680970) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[8]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.[1]
-
-
Carrier Gas: Helium at a constant flow rate.
-
MSD Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
3. Data Analysis
-
Identify compounds by comparing their mass spectra with reference spectra from libraries (e.g., NIST, SWGDRUG) and by matching retention times with known standards.
-
Quantification can be performed using the internal standard method, constructing a calibration curve with certified reference materials.
Visualizing Synthesis Pathways and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the clandestine synthesis routes of amphetamine from P2NP and a typical analytical workflow for impurity profiling.
References
- 1. ukm.my [ukm.my]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of the newly identified impurity profiles in methamphetamine seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nontarget screening of production waste samples from Leuckart amphetamine synthesis using liquid chromatography - high-resolution mass spectrometry as a complementary method to GC-MS impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
Spectroscopic Validation of 2-Nitropropene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel molecules is a cornerstone of chemical research. This guide provides a comparative analysis of key spectroscopic techniques for validating the structure of 2-nitropropene derivatives, a class of compounds with significant applications in organic synthesis.
This document outlines the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for a representative this compound derivative, 1-phenyl-2-nitropropene. Detailed experimental protocols are provided to ensure reproducibility and aid in method development.
Comparing Spectroscopic Techniques for Structural Elucidation
Each spectroscopic technique offers a unique piece of the structural puzzle. While a single technique can provide significant information, a combination of these methods is essential for comprehensive and unambiguous structure validation.
-
Infrared (IR) Spectroscopy is an invaluable tool for the rapid identification of key functional groups. For this compound derivatives, IR spectroscopy provides definitive evidence for the presence of the nitro group (NO₂) through its characteristic strong absorption bands. However, it provides limited information about the overall molecular framework.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and stereochemistry of a molecule.
-
¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. For this compound derivatives, it is crucial for identifying the vinylic and methyl protons and their relationship to the phenyl group.
-
¹³C NMR reveals the chemical environment of each carbon atom in the molecule, confirming the carbon skeleton and the presence of key functional groups.
-
-
Mass Spectrometry (MS) determines the molecular weight of the compound and provides information about its fragmentation pattern. This technique is essential for confirming the elemental composition (via high-resolution mass spectrometry) and for corroborating the proposed structure by analyzing the resulting fragments.
Data Presentation: Spectroscopic Data for 1-Phenyl-2-nitropropene
To illustrate the application of these techniques, the following tables summarize the expected spectroscopic data for 1-phenyl-2-nitropropene.
Table 1: ¹H NMR Data for 1-Phenyl-2-nitropropene in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | ~7.3 - 7.6 | Multiplet |
| Vinylic-H | ~8.0 | Singlet |
| Methyl-H | ~2.5 | Singlet |
Table 2: ¹³C NMR Data for 1-Phenyl-2-nitropropene in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Methyl Carbon | ~14 |
| Aromatic Carbons | ~128 - 132 |
| Vinylic Carbon (C-H) | ~135 |
| Vinylic Carbon (C-NO₂) | ~148 |
Table 3: IR Spectroscopic Data for 1-Phenyl-2-nitropropene
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | ~1520 | Strong |
| Symmetric NO₂ Stretch | ~1340 | Strong |
| C=C Stretch | ~1640 | Medium |
| C-H (aromatic) | ~3030 | Medium |
| C-H (aliphatic) | ~2920 | Medium |
Table 4: Mass Spectrometry Data for 1-Phenyl-2-nitropropene
| m/z | Proposed Fragment | Relative Abundance |
| 163 | [M]⁺ (Molecular Ion) | High |
| 117 | [M - NO₂]⁺ | High |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Medium |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Medium |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication of these validation studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the this compound derivative.
Materials:
-
5-10 mg of the purified this compound derivative
-
~0.6 mL of deuterated solvent (e.g., CDCl₃)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds, 8-16 scans.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans (due to the low natural abundance of ¹³C).
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups, particularly the nitro group, in the this compound derivative.
Materials:
-
A small amount (1-2 mg) of the solid this compound derivative
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the this compound derivative.
Materials:
-
A small amount of the purified this compound derivative
-
A suitable volatile solvent (e.g., methanol, dichloromethane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure (using GC-MS with Electron Ionization):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile solvent.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will acquire the mass spectrum of the compound as it elutes from the GC column.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the fragmentation pattern.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized this compound derivative.
Caption: Workflow for the structural validation of this compound derivatives.
Comparison of different catalysts for the synthesis of 1-phenyl-2-nitropropene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-phenyl-2-nitropropene (B101151), a key intermediate in the production of various pharmaceuticals, is predominantly achieved through the Henry condensation reaction between benzaldehyde (B42025) and nitroethane. The choice of catalyst for this reaction is critical, directly influencing reaction efficiency, yield, and purity of the final product. This guide provides a comparative analysis of different catalysts employed in this synthesis, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The efficacy of various basic catalysts in promoting the synthesis of 1-phenyl-2-nitropropene is summarized below. The data highlights the reaction conditions, yields, and reaction times associated with each catalyst.
| Catalyst | Reactants & Solvents | Reaction Conditions | Yield (%) | Reference |
| n-Butylamine | Benzaldehyde, Nitroethane, Ethanol (B145695) | Reflux for 8 hours | 64 | [1][2] |
| Benzaldehyde, Nitroethane, Toluene | Reflux with Dean-Stark apparatus | ~65 | [1][2] | |
| Benzaldehyde, Nitroethane, Glacial Acetic Acid | Microwave irradiation | Not specified | ||
| Methylamine | Benzaldehyde, Nitroethane, Isopropyl Alcohol | Slight heating for ~4 hours, then cooling | 79-81 | [1][3] |
| Benzaldehyde, Nitroethane, Ethanol | Slight heating for ~4 hours, then cooling | 71-75 | [1][3] | |
| Cyclohexylamine (B46788) | Benzaldehyde, Nitroethane | Reflux for 6 hours | 78 | [1][3][4] |
| Benzaldehyde, Nitroethane, Glacial Acetic Acid | 100°C for 6 hours | 62 | [1][2] | |
| Ammonium (B1175870) Acetate (B1210297) | Benzaldehyde, Nitroethane | Reflux for 5 hours | 63 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of 1-phenyl-2-nitropropene using different catalysts are provided below.
Method 1: n-Butylamine Catalysis in Ethanol [1][2]
-
To a 1000 mL round-bottomed flask, add 1 mole of benzaldehyde, 1 mole of nitroethane, and 100 mL of anhydrous ethanol.
-
Add 5 mL of n-butylamine to the mixture.
-
Attach a reflux condenser and heat the mixture at reflux for 8 hours.
-
After cooling, a yellow crystalline mass of 1-phenyl-2-nitropropene will form.
-
The crude product can be purified by recrystallization from anhydrous ethanol.
Method 2: Methylamine Catalysis [1][3]
-
In a suitable flask, combine 1 mole of benzaldehyde, 1.2 moles of nitroethane, and 150 mL of alcohol (isopropyl alcohol or ethanol).
-
Add 15 mL of diluted aqueous methylamine.
-
Stir the mixture and heat it gently for approximately 4 hours.
-
Transfer the reaction mixture to a beaker and cool it in a refrigerator at 4°C to induce crystallization.
-
If crystallization does not occur, add water to the mixture and return it to the refrigerator.
-
Collect the crystalline product by filtration.
Method 3: Cyclohexylamine Catalysis [1][3]
-
In a 500 mL flask, combine 0.5 moles (55 g) of benzaldehyde and 0.5 moles (40 g) of nitroethane.
-
Add 10 mL of cyclohexylamine to the mixture.
-
Reflux the mixture for 6 hours using a water bath.
-
After reflux, two layers will form. Add 50 mL of water and then remove the aqueous layer.
-
Crystallization of the product can be induced by contact with air in the presence of a small amount of water.
-
Add 200 mL of 95% ethanol to the orange crystals, which will change their color to white-yellow.
-
Filter the crystals to obtain the purified product.
Method 4: Ammonium Acetate Catalysis [5]
-
In a flask equipped with a reflux condenser, dissolve 6.4 g of benzaldehyde and 1.0 g of ammonium acetate in 20 mL of nitroethane.
-
Heat the solution to reflux and maintain for 5 hours.
-
Upon cooling, the product will crystallize from the reaction mixture.
Reaction Mechanism and Experimental Workflow
The synthesis of 1-phenyl-2-nitropropene proceeds via a Henry condensation, a base-catalyzed carbon-carbon bond-forming reaction. The general mechanism involves the deprotonation of nitroethane by the base to form a resonance-stabilized anion, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting β-nitro alcohol intermediate readily dehydrates to form the final product, 1-phenyl-2-nitropropene.[6][7]
Caption: General mechanism of the base-catalyzed Henry condensation.
The general experimental workflow for comparing different catalysts in the synthesis of 1-phenyl-2-nitropropene is illustrated below.
Caption: Experimental workflow for catalyst comparison.
References
- 1. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]
- 2. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 6. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Kinetic Studies of 2-Nitropropene Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The formation of 2-nitropropene and its analogues, such as phenyl-2-nitropropene, is typically achieved through a Henry reaction (also known as a nitroaldol condensation) followed by dehydration. The overall reaction rate and yield are highly dependent on the choice of catalyst, solvent, and temperature. Basic catalysts are essential for the initial carbon-carbon bond formation. The subsequent dehydration step can be acid-catalyzed or occur under the reaction conditions for the Henry condensation. This guide presents a compilation of data from various synthetic procedures to facilitate a comparative understanding of these factors.
Data Presentation: Comparison of Synthesis Conditions
The following tables summarize the experimental conditions and outcomes for the synthesis of this compound and the closely related, extensively studied phenyl-2-nitropropene. The data highlights the influence of different catalysts and solvents on reaction time and yield.
Table 1: Synthesis of this compound via Dehydration of 2-Nitro-1-propanol (B1209518)
| Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Phthalic Anhydride (B1165640) | None | 180-185 | 1 | 57-72 |
| Sodium Carbonate (from 2-nitropropyl acetate) | Benzene | Reflux | 6 | Not specified |
Table 2: Comparative Synthesis of Phenyl-2-nitropropene Under Various Conditions
| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| n-Butylamine | Ethanol (B145695) | Reflux | 8 | 64 |
| n-Butylamine | Toluene (B28343) | Reflux | 6 | 64 |
| n-Butylamine | Methanol | Not specified | Not specified | Implied faster reaction than in toluene |
| Methylamine (B109427) (aqueous) | Isopropanol (B130326) | Slight heating | 4 | 79-81 |
| Methylamine (aqueous) | Ethanol | Slight heating | 4 | 71-75 |
| Cyclohexylamine (B46788) | Excess Nitroethane | Reflux | 6 | 78 |
| Cyclohexylamine | Glacial Acetic Acid | 100 | 6 | 62 |
| Ammonium Acetate | Glacial Acetic Acid | Reflux | 1-6 | Not specified |
Note: The yields reported are often for the isolated, and sometimes recrystallized, product. Reaction times can be influenced by the efficiency of water removal.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further study.
Protocol 1: Synthesis of this compound via Dehydration of 2-Nitro-1-propanol with Phthalic Anhydride
This protocol involves the dehydration of the precursor 2-nitro-1-propanol.
Materials:
-
2-Nitro-1-propanol
-
Phthalic anhydride
Procedure:
-
In a round-bottom flask equipped for distillation, combine 2-nitro-1-propanol (0.50 mol) and phthalic anhydride (0.65 mol).
-
Heat the mixture in an oil bath to 150°C under vacuum (approx. 110 mm Hg) for 30 minutes until a homogeneous solution is formed.
-
Increase the bath temperature to 180-185°C to initiate the distillation of this compound and water.
-
Continue the distillation for approximately 1 hour until no more product distills over.
-
Separate the lower organic layer (this compound) from the aqueous layer in the distillate.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and redistill under reduced pressure to obtain pure this compound.
Protocol 2: Synthesis of Phenyl-2-nitropropene using n-Butylamine Catalyst in Ethanol
This protocol is a common example of a Henry reaction for a this compound derivative.
Materials:
-
Nitroethane
-
n-Butylamine
-
Anhydrous Ethanol
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.0 mol), nitroethane (1.0 mol), and anhydrous ethanol (100 mL).
-
Add n-butylamine (5 mL) as the catalyst.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and stir to induce crystallization.
-
Collect the yellow crystalline product by filtration.
-
Recrystallize the crude product from anhydrous ethanol to obtain pure phenyl-2-nitropropene.[1]
Reaction Pathway and Workflow
The formation of this compound proceeds through a well-established two-step mechanism: a base-catalyzed nitroaldol (Henry) reaction followed by dehydration.
Signaling Pathway: Base-Catalyzed Formation of this compound
Caption: General mechanism for the formation of this compound.
Experimental Workflow: Synthesis and Purification
Caption: A typical experimental workflow for the synthesis of this compound.
Discussion and Conclusion
-
Catalyst Choice is Crucial: The type of base used as a catalyst significantly impacts the reaction. Primary amines like n-butylamine, methylamine, and cyclohexylamine are effective catalysts.[2] The data for phenyl-2-nitropropene synthesis suggests that methylamine in isopropanol may lead to higher yields in a shorter reaction time compared to n-butylamine in ethanol.[3]
-
Solvent Effects: The choice of solvent influences reaction rates and product yields. For the methylamine-catalyzed synthesis of phenyl-2-nitropropene, isopropanol appears to be a slightly better solvent than ethanol in terms of yield.[3] In the n-butylamine catalyzed reaction, the use of toluene with a Dean-Stark trap to remove water can drive the reaction to completion.[1]
-
Temperature and Reaction Time: The reactions are typically conducted at elevated temperatures (refluxing conditions) to ensure a reasonable reaction rate. Reaction times vary from a few hours to overnight, depending on the specific substrates, catalyst, and temperature. Lower temperatures generally result in slower reactions.[1]
While this guide provides a comparative overview based on available synthetic protocols, it is important to note the absence of detailed kinetic studies in the public domain. For a thorough understanding of the reaction kinetics, further research involving systematic variation of reactant and catalyst concentrations, as well as temperature, would be necessary to determine rate laws, rate constants, and activation energies. Such studies would be invaluable for the optimization of this compound synthesis on an industrial scale and for the development of novel therapeutic agents.
References
Assessing the Purity of Synthesized 1-Phenyl-2-Nitropropene via Melting Point Determination
For researchers and professionals in drug development and chemical synthesis, verifying the purity of synthesized compounds is a critical step. This guide provides a comparative analysis for assessing the purity of 1-phenyl-2-nitropropene (B101151) using its melting point, a fundamental and accessible analytical technique. The sharpness and proximity of the experimental melting point range to the literature value serve as reliable indicators of sample purity.
Reference Standard: Melting Point of Pure 1-Phenyl-2-Nitropropene
Pure 1-phenyl-2-nitropropene is a light-yellow crystalline solid. The established melting point for pure 1-phenyl-2-nitropropene is in the range of 63-66 °C .[1][2][3][4] This range serves as the benchmark against which synthesized products are compared. A sharp melting point range (typically ≤ 2 °C) that falls within this reference window is indicative of high purity. Conversely, a depressed and broad melting point range suggests the presence of impurities.
Comparison of Melting Point Ranges for Purity Assessment
The presence of impurities disrupts the crystal lattice of a solid, leading to a depression and broadening of its melting point range. The extent of this deviation from the reference value can provide a qualitative assessment of purity.
| Purity Level | Expected Melting Point Range (°C) | Observations |
| High Purity (≥98%) | 63 - 66 | The sample melts sharply within the literature range. |
| Moderate Purity | 60 - 64 | The melting point is depressed and the range is broader. |
| Low Purity | < 60 | A significantly depressed and very broad melting point range. |
Experimental Protocols
1. Synthesis of 1-Phenyl-2-Nitropropene via Henry Reaction
1-phenyl-2-nitropropene is commonly synthesized through a Henry (nitroaldol) reaction, which involves the condensation of benzaldehyde (B42025) and nitroethane in the presence of a basic catalyst.[3][5][6]
-
Reactants: Benzaldehyde, nitroethane, and a basic catalyst (e.g., n-butylamine, ammonium (B1175870) acetate).
-
Procedure:
2. Purification by Recrystallization
Recrystallization is a common and effective method for purifying the crude 1-phenyl-2-nitropropene.[3]
-
Solvents: Suitable solvents for recrystallization include hexane, methanol, ethanol, or isopropanol.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to induce crystallization of the purified 1-phenyl-2-nitropropene.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly before determining the melting point.
-
3. Melting Point Determination
-
Apparatus: A standard melting point apparatus with a calibrated thermometer or a digital melting point device.
-
Procedure:
-
Finely powder a small sample of the dried, synthesized 1-phenyl-2-nitropropene.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
Potential Impurities and Their Effect
Impurities in synthesized 1-phenyl-2-nitropropene can include:
-
Unreacted Starting Materials: Benzaldehyde and nitroethane.
-
Intermediate Products: The beta-nitro alcohol formed during the Henry reaction that has not fully dehydrated.[5][6]
-
Side-Reaction Byproducts: Depending on the reaction conditions, various byproducts may form.[8][9]
The presence of these impurities will typically result in a lower and broader melting point range for the synthesized product.
Workflow for Purity Assessment
Caption: Workflow for the synthesis, purification, and purity assessment of 1-phenyl-2-nitropropene by melting point.
References
- 1. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 2. 1-Phenyl-2-nitropropene CAS#: 705-60-2 [m.chemicalbook.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. CAS No.705-60-2,1-Phenyl-2-nitropropene Suppliers [lookchem.com]
- 5. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 6. 1-Phenyl-2-nitropropene CAS 705-60-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
A Comparative Study of 2-Nitropropene Reactivity with other Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-nitropropene with other nitroalkenes, supported by experimental data. The information is intended to assist researchers in understanding the chemical behavior of these compounds, which are valuable intermediates in organic synthesis and possess significant biological activities.
Nitroalkenes are a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. The strong electron-withdrawing nature of the nitro group renders the double bond electron-deficient, making it susceptible to nucleophilic attack. This reactivity is the basis for their utility in a variety of chemical transformations, including Michael additions, cycloadditions, and reductions.[1][2] The specific structure of the nitroalkene, including the substitution pattern on the double bond, significantly influences its reactivity.[3]
Comparative Reactivity: An Overview
The reactivity of nitroalkenes as Michael acceptors is a key aspect of their chemical behavior. This reactivity is influenced by both electronic and steric factors.[3][4] Electron-withdrawing groups on the nitroalkene enhance its electrophilicity and thus its reactivity towards nucleophiles, while bulky substituents can hinder the approach of the nucleophile, reducing the reaction rate.[4]
Fatty acid nitroalkenes are another important class of these compounds, and their relative electrophilicities have been studied. Experimental and computational approaches have shown the following trend in electrophilicity: NO₂-cLA >> NO₂-LA > NO₂-OA, where NO₂-cLA is nitro-conjugated linoleic acid, NO₂-LA is nitro-linoleic acid, and NO₂-OA is nitro-oleic acid.[1][5]
Data Presentation: Reactivity of Nitroalkenes
The following table summarizes the available quantitative data on the reactivity of various nitroalkenes.
| Nitroalkene | Nucleophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Temperature (°C) | Reference |
| Nitro-oleic acid (OA-NO₂) | Glutathione (GSH) | Phosphate (B84403) Buffer (pH 7.4) | 183 | 37 | [6] |
| Nitro-linoleic acid (LNO₂) | Glutathione (GSH) | Phosphate Buffer (pH 7.4) | 355 | 37 | [6] |
Experimental Protocols
General Procedure for Kinetic Analysis of Michael Addition of Thiols to Nitroalkenes via UV-Vis Spectroscopy
This protocol describes a method to determine the second-order rate constant for the reaction of a nitroalkene with a thiol nucleophile by monitoring the change in absorbance over time.
Materials:
-
Nitroalkene of interest (e.g., this compound, β-nitrostyrene)
-
Thiol nucleophile (e.g., glutathione, cysteine, thiophenol)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer capable of kinetic measurements
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the nitroalkene and the thiol in a suitable solvent (e.g., ethanol, DMSO). The final concentration of the organic solvent in the reaction mixture should be kept low to minimize its effect on the reaction rate.
-
Reaction Setup: In a quartz cuvette, add the buffer solution and the nitroalkene stock solution to achieve the desired final concentration (e.g., 50 µM).
-
Initiation of Reaction: Start the kinetic measurement by adding a large excess (at least 10-fold) of the thiol stock solution to the cuvette. This ensures pseudo-first-order kinetics with respect to the nitroalkene.
-
Data Acquisition: Monitor the decrease in absorbance of the nitroalkene at its λmax or the increase in absorbance of the product at a suitable wavelength over time. The reaction of nitroalkenes with thiols can often be followed spectrophotometrically due to changes in the chromophore.[7]
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the thiol: k₂ = k_obs / [Thiol]
-
Synthesis of this compound
This compound can be synthesized via a two-step procedure involving a Knoevenagel condensation followed by dehydration.[8]
Step 1: Knoevenagel Condensation to form 2-nitro-1-propanol (B1209518)
-
Nitroethane is reacted with formaldehyde (B43269) in the presence of a base catalyst (e.g., calcium hydroxide) in ethanol.
-
The reaction mixture is allowed to stand at room temperature for an extended period (e.g., 48 hours).
-
The resulting 2-nitro-1-propanol is then isolated by distillation.
Step 2: Dehydration of 2-nitro-1-propanol to this compound
-
The 2-nitro-1-propanol is heated with a dehydrating agent such as phthalic anhydride.
-
Alternatively, the alcohol can be esterified with acetic anhydride, and the resulting acetate (B1210297) is heated with a base (e.g., sodium carbonate) to induce elimination.
-
The final product, this compound, is purified by fractional distillation.[8]
Signaling Pathways and Biological Relevance
Nitroalkenes, including fatty acid derivatives and β-nitrostyrene, are known to modulate various signaling pathways, primarily through their ability to react with nucleophilic residues (e.g., cysteine) on proteins.[1][9] This covalent modification can alter protein function and trigger downstream cellular responses.
Nitro-fatty acids have been shown to exert anti-inflammatory effects by targeting key signaling proteins.[10][11] For example, they can inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[10] Chemoproteomic studies have identified numerous cellular targets of nitro-fatty acids, providing insights into their pleiotropic biological activities.[12]
Similarly, β-nitrostyrene derivatives have been investigated for their potential as therapeutic agents. They have been shown to induce apoptosis in cancer cells and possess antimicrobial properties.[13][14] Recent research has also identified β-nitrostyrene as a cysteine-targeting reversible covalent warhead for target discovery in drug development.[9]
The differential reactivity of various nitroalkenes likely translates to different potencies and selectivities in modulating these biological pathways. A deeper understanding of the structure-reactivity relationships is therefore crucial for the design of novel therapeutic agents.
Visualizations
Caption: General mechanism of the Michael addition of a nucleophile to a nitroalkene.
Caption: Experimental workflow for the kinetic analysis of a Michael addition reaction.
References
- 1. Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroalkene - Wikipedia [en.wikipedia.org]
- 3. Electrophilic fatty acid nitroalkenes are systemically transported and distributed upon esterification to complex lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Proteome-Wide Ligand and Target Discovery by Using β-Nitrostyrene Electrophiles: Supporting Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Nitroalkene inhibition of pro-inflammatory macrophage effector function via modulation of signaling metabolite levels [frontiersin.org]
- 11. Nitroalkene inhibition of pro-inflammatory macrophage effector function via modulation of signaling metabolite levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating 1-phenyl-2-nitropropene from 1-phenyl-2-propanone (P2P): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of amphetamine-type stimulants and their precursors, the accurate differentiation of 1-phenyl-2-nitropropene (B101151) and its corresponding ketone, 1-phenyl-2-propanone (P2P), is of paramount importance. This guide provides a comprehensive comparison of these two compounds, detailing their distinct physical and chemical properties and outlining key analytical techniques for their unambiguous identification. Experimental data is presented in a clear, comparative format, and detailed protocols for the primary analytical methods are provided.
Introduction
1-phenyl-2-nitropropene is a yellow crystalline solid often utilized as a precursor in the synthesis of amphetamines.[1][2][3] Its reduction can yield 1-phenyl-2-propanone (P2P), a colorless to pale yellow oil, which is a direct precursor to amphetamine and methamphetamine.[4][5][6] The distinct functional groups of these two molecules—a nitroalkene in 1-phenyl-2-nitropropene and a ketone in P2P—give rise to unique spectroscopic signatures that allow for their effective differentiation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-phenyl-2-nitropropene and P2P is provided in the table below, highlighting their fundamental differences in appearance, melting point, and boiling point.
| Property | 1-phenyl-2-nitropropene | 1-phenyl-2-propanone (P2P) |
| Molecular Formula | C₉H₉NO₂[1][3] | C₉H₁₀O[5][6] |
| Molecular Weight | 163.17 g/mol [1][3] | 134.18 g/mol [5][6] |
| Appearance | Light-yellow crystalline solid[1][2] | Colorless to pale yellow oil[5][7] |
| Melting Point | 64-66 °C[1][2] | -15 °C[5][8] |
| Boiling Point | 263.0 ± 9.0 °C[1] | 214-216 °C[5] |
| Solubility | Soluble in organic solvents like DMF, DMSO, ethanol, acetone, chloroform (B151607), and dichloromethane (B109758).[1] Insoluble in water.[9] | Soluble in organic solvents.[5] Insoluble in water.[8] |
| CAS Number | 705-60-2[1][2] | 103-79-7[5] |
Spectroscopic Data Comparison
The most definitive method for differentiating 1-phenyl-2-nitropropene from P2P is through spectroscopic analysis. The following table summarizes the characteristic data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
| Spectroscopic Technique | 1-phenyl-2-nitropropene | 1-phenyl-2-propanone (P2P) |
| ¹H NMR (CDCl₃, δ in ppm) | ~7.3-7.5 (m, 5H, Ar-H), ~8.1 (s, 1H, =CH), ~2.5 (s, 3H, -CH₃)[10] | ~7.1-7.4 (m, 5H, Ar-H), ~3.7 (s, 2H, -CH₂-), ~2.1 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃, δ in ppm) | Aromatic carbons in the range of ~128-135 ppm. The presence of a nitro group and a double bond will result in characteristic shifts for the alkene and methyl carbons. | Aromatic carbons in the range of ~126-134 ppm. Carbonyl carbon (~206 ppm), methylene (B1212753) carbon (~50 ppm), and methyl carbon (~29 ppm). |
| FTIR (cm⁻¹) | ~1640 (C=C stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~3100-3000 (aromatic C-H stretch), ~1600, ~1495, ~1450 (aromatic C=C stretch). | ~1715 (C=O stretch), ~3100-3000 (aromatic C-H stretch), ~2925 (aliphatic C-H stretch), ~1600, ~1495, ~1450 (aromatic C=C stretch). |
| Mass Spectrometry (EI-MS, m/z) | Molecular ion [M]⁺ at 163. Key fragments at 115 ([M-NO₂]⁺), 91, and 77 (phenyl group).[1][11] | Molecular ion [M]⁺ at 134. Key fragments at 91 ([C₇H₇]⁺, tropylium (B1234903) ion - base peak), 43 ([CH₃CO]⁺).[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Analysis: Process the spectra and identify the chemical shifts, multiplicities, and integration values for ¹H NMR, and the chemical shifts for ¹³C NMR. Compare the obtained data with the reference values in the table above.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For solid samples (1-phenyl-2-nitropropene): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
For liquid samples (P2P): Place a drop of the liquid between two NaCl or KBr plates to create a thin film.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups (nitroalkene for 1-phenyl-2-nitropropene and carbonyl for P2P).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation.[12]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Analyze the resulting total ion chromatogram to determine the retention time of the compound. Identify the compound by comparing its mass spectrum with reference spectra, paying close attention to the molecular ion and key fragment ions.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the compounds have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: The retention time will be the primary differentiating factor under a given set of conditions.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for differentiating 1-phenyl-2-nitropropene from P2P using the described analytical techniques.
Conclusion
The differentiation between 1-phenyl-2-nitropropene and 1-phenyl-2-propanone can be reliably achieved through a combination of physical characterization and, more definitively, spectroscopic analysis. The presence of the nitroalkene functionality in 1-phenyl-2-nitropropene and the ketone group in P2P provides distinct and easily identifiable markers in IR, NMR, and mass spectra. The provided protocols and comparative data serve as a valuable resource for researchers in ensuring the accurate identification and characterization of these compounds in a laboratory setting.
References
- 1. 1-Phenyl-2-nitropropene | C9H9NO2 | CID 1549520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. Phenylacetone | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Propanedione, 1-phenyl- [webbook.nist.gov]
- 8. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. 1-Phenyl-2-nitropropene | 18315-84-9 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. air.unimi.it [air.unimi.it]
Cross-Validation of Analytical Methods for 2-Nitropropene Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable detection of 2-nitropropene, a potentially critical intermediate or impurity in various chemical processes, necessitates robust and validated analytical methods. Cross-validation of different analytical techniques is essential to ensure data integrity, consistency across platforms, and confidence in analytical results. This guide provides a comparative overview of common analytical methods that can be adapted for the detection and quantification of this compound, supported by experimental data from a closely related compound, 2-nitropropane (B154153).
Executive Summary
Data Presentation: Comparison of Analytical Techniques for 2-Nitropropane
The following table summarizes the performance characteristics of GC-MS and GC-FID for the analysis of 2-nitropropane. These values are representative and can serve as a benchmark for methods developed for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio. | Separation based on volatility and polarity, followed by detection of ions produced during combustion in a hydrogen-air flame. |
| Selectivity | High | Moderate to Low |
| Sensitivity | High | Moderate |
| Limit of Detection (LOD) | 19 ng/cigarette (in mainstream smoke)[1][2] | 2 ng/injection[3] |
| Precision (%RSD) | 5.4% to 15.7% (product variability); 9.49% to 14.9% (quality control)[1][2] | 5.5% (at detection limit)[3] |
| Typical Sample Matrix | Mainstream cigarette smoke[1][2] | Air[3][4] |
| Notes | Isotope dilution methods can enhance accuracy. Tandem MS (MS/MS) can reduce interferences.[1][5] | Prone to interferences from compounds with similar retention times.[3] |
Mandatory Visualization: Experimental Workflows
A critical step in analytical science is the cross-validation of different methods to ensure that they provide comparable and reliable results for the same analyte in a given sample. The following diagram illustrates a general workflow for the cross-validation of two analytical methods, such as GC-MS and HPLC-UV.
Workflow for cross-validation of two analytical methods.
The logical progression for selecting and validating an analytical method for a specific purpose is outlined in the following diagram.
Logical flow for analytical method selection.
Experimental Protocols
The following are detailed experimental protocols for the analysis of 2-nitropropane, which can be adapted for this compound.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for 2-Nitropropane in Mainstream Cigarette Smoke[1][2][5]
This method is highly sensitive and selective, making it suitable for trace-level analysis in complex matrices.
-
Instrumentation : An Agilent 7890B gas chromatography system coupled with an Agilent 7000C tandem mass spectrometer (GC-MS/MS) is utilized.[5]
-
Chromatographic Column : A 40 m Agilent J&W DB-VRX capillary column with a 180 µm internal diameter and a 1.0 µm film thickness is employed.[5]
-
Sample Preparation :
-
The vapor phase of mainstream cigarette smoke is collected in inert polyvinyl fluoride (B91410) gas sampling bags.[1][2]
-
The collected vapor is extracted with hexanes containing an isotopically labeled internal standard (e.g., 2-nitropropane-d6).[1][5]
-
The extract is then purified and concentrated using solid-phase extraction (SPE) with a normal phase silica (B1680970) adsorbent and eluted with 100% dichloromethane.[1][2]
-
-
GC-MS/MS Conditions :
-
Injector : Split/splitless injector.
-
Carrier Gas : Helium.
-
Oven Temperature Program : Initial temperature of 30°C, ramped to 61°C at 5°C/min, held for 7 minutes, then ramped to 230°C at 100°C/min and held for 3 minutes.[5]
-
Ionization Mode : Electron Ionization (EI).[5]
-
MS Mode : Multiple Reaction Monitoring (MRM).[5]
-
Source Temperature : 230°C.[5]
-
Quadrupole Temperatures : 150°C for both mass analyzers.[5]
-
-
Standard Preparation : Standards are prepared by diluting a certified reference material of 2-nitropropane in acetone (B3395972) and then further with hexanes containing the internal standard to create a calibration curve.[5]
Gas Chromatography-Flame Ionization Detection (GC-FID) for 2-Nitropropane in Air[3][4]
This method is suitable for monitoring airborne concentrations of volatile organic compounds.
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID).
-
Chromatographic Column : A suitable capillary column for the separation of volatile organic compounds.
-
Sample Collection :
-
Air samples are collected using Chromosorb 106 adsorbent tubes at a flow rate of 0.2 L/min for a total volume of 2 L.[3]
-
-
Sample Preparation :
-
The adsorbent from the collection tube is transferred to a vial.
-
The analyte is desorbed with ethyl acetate (B1210297).[3]
-
-
GC-FID Conditions :
-
Injector : Split/splitless injector.
-
Carrier Gas : Helium.
-
Detector Gases : Hydrogen and Air.
-
Oven Temperature Program : To be optimized for the separation of this compound from other volatile components.
-
-
Standard Preparation : Standards are prepared by diluting pure 2-nitropropane in ethyl acetate to create a calibration curve.[3]
Conclusion
While specific analytical methods for this compound are not extensively documented, the established and validated methods for the analogous compound, 2-nitropropane, offer a clear and reliable starting point for method development and validation. Both GC-MS and GC-FID are viable techniques, with the choice depending on the required sensitivity, selectivity, and the nature of the sample matrix. For trace-level analysis in complex matrices, GC-MS/MS is the recommended approach due to its superior selectivity and sensitivity. For less complex matrices where lower sensitivity is acceptable, GC-FID provides a cost-effective alternative. It is imperative that any adapted method undergoes rigorous validation according to ICH or other relevant guidelines to ensure its suitability for the intended purpose of detecting and quantifying this compound.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke * - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity Analysis of trans-β-Methyl-β-Nitrostyrene
For researchers, scientists, and drug development professionals, the stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Geometric isomers, such as the cis and trans forms of β-methyl-β-nitrostyrene, can exhibit different pharmacological and toxicological profiles. Therefore, robust analytical methods for determining isomeric purity are crucial. This guide provides a comparative analysis of three common analytical techniques for the isomeric purity assessment of trans-β-Methyl-β-Nitrostyrene: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Methodology Comparison
The selection of an analytical method for isomeric purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of the potential impurities, and the specific requirements of the analysis, such as sensitivity, accuracy, and throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of isomers between a liquid mobile phase and a solid stationary phase. | Separation of volatile and thermally stable isomers in a gaseous mobile phase followed by mass-based detection. | Quantification based on the direct proportionality between the integrated signal area of a specific nucleus and the number of nuclei. |
| Selectivity | Good to excellent for geometric isomers, highly dependent on column chemistry and mobile phase composition. | Excellent, provides both chromatographic separation and mass spectrometric identification of isomers. | Excellent for distinguishing isomers with distinct NMR signals. Provides structural information. |
| Quantitation | Relative quantification against a reference standard. | Relative quantification against a reference standard or by area percent normalization. | Absolute or relative quantification without the need for a specific isomer reference standard. |
| Sensitivity | High (ppm levels). | Very high (ppb to ppm levels). | Moderate (requires mg of sample). |
| Precision (RSD) | Typically < 2%. | Typically < 5%. | Typically < 1%. |
| Accuracy | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard. | Very high, as it is a primary ratio method. |
| Sample Throughput | Moderate to high. | Moderate. | Low to moderate. |
| Instrumentation Cost | Moderate. | High. | Very high. |
| Sample Preparation | Simple dissolution. | May require derivatization to increase volatility. | Simple dissolution in a deuterated solvent. |
Experimental Protocols
Below are representative experimental protocols for the analysis of trans-β-Methyl-β-Nitrostyrene isomeric purity. These protocols are based on established methods for similar compounds and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of trans-β-Methyl-β-Nitrostyrene, offering a good balance of performance and accessibility.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The percentage of the cis-isomer is calculated from the peak areas of the cis and trans isomers.
Hypothetical Performance Data:
| Parameter | Value |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Linearity (R²) | > 0.999 |
| Precision (RSD) | < 1.5% |
| Accuracy | 98-102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it ideal for the identification and quantification of trace isomeric impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column with a polar stationary phase (e.g., cyanopropylphenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-200 m/z.
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
Hypothetical Performance Data:
| Parameter | Value |
| LOD | 0.005% |
| LOQ | 0.015% |
| Linearity (R²) | > 0.998 |
| Precision (RSD) | < 3% |
| Accuracy | 97-103% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the absolute purity and isomeric ratio without the need for a specific reference standard for the impurity.[1][2]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity that has a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,2,4,5-tetrachlorobenzene).
-
Pulse Program: A single 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Acquisition Parameters:
-
Number of scans: 16 or more for good signal-to-noise.
-
Spectral width: Sufficient to cover all signals of interest.
-
Acquisition time: At least 3 seconds.
-
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial, dissolve in the deuterated solvent, and transfer to an NMR tube.
-
Data Analysis: The isomeric ratio is determined by comparing the integrals of well-resolved signals corresponding to the cis and trans isomers. The absolute purity can be calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.[1]
Hypothetical Performance Data:
| Parameter | Value |
| LOD | 0.1% |
| LOQ | 0.3% |
| Linearity (R²) | > 0.999 |
| Precision (RSD) | < 1% |
| Accuracy | 99-101% |
Visualization of Experimental Workflow and Biological Context
To provide a comprehensive understanding, the following diagrams illustrate a typical analytical workflow for isomeric purity analysis and a relevant biological signaling pathway where β-nitrostyrene derivatives have shown activity.
Analytical Workflow for Isomeric Purity
Caption: A generalized workflow for the isomeric purity analysis of β-Methyl-β-Nitrostyrene.
Inhibition of Protein Tyrosine Phosphatase (PTP) Signaling Pathway
β-Nitrostyrene derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B.[3] This inhibition is a key mechanism for their potential therapeutic effects in diseases like diabetes and cancer.[3][4]
Caption: Mechanism of PTP1B inhibition by β-Methyl-β-Nitrostyrene, leading to prolonged signaling.
References
A Comparative Guide to the Synthesis of 2-Nitropropene: Established Methods vs. Novel Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-nitropropene, a valuable building block in organic chemistry, has traditionally been approached through established methods. However, the pursuit of greater efficiency, safety, and sustainability has driven the development of novel synthetic routes. This guide provides a comprehensive benchmark of these new methods against their conventional counterparts, supported by experimental data and detailed protocols to inform methodological choices in research and development.
Executive Summary
This guide compares two established methods for the synthesis of this compound and its widely used analogue phenyl-2-nitropropene—dehydration of 2-nitro-1-propanol (B1209518) and the Henry condensation reaction—with three emerging techniques: microwave-assisted synthesis, gold nanoparticle catalysis, and flow chemistry. The newer methods demonstrate significant advantages in terms of reaction time and potential for greener processes, although yields can be variable and require optimization.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for each synthetic route, providing a clear comparison of their performance based on reported experimental results.
| Method | Reactants | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |
| Established Methods | |||||
| Dehydration | 2-Nitro-1-propanol | Phthalic Anhydride (B1165640) | ~1 hour | 180-185°C | 57-72% |
| Henry Condensation | Benzaldehyde, Nitroethane | n-Butylamine | 8 hours | Reflux | ~64% |
| New/Alternative Methods | |||||
| Microwave-Assisted | Benzaldehyde, Nitroethane, Glacial Acetic Acid | n-Butylamine | ~6 cycles | Boiling | 65-75% |
| Gold Nanoparticle Catalysis | 4-Nitrophenol (B140041) (model for nitro compound reduction) | AuNPs (tea extract) | < 10 mins | Room Temp. | High |
| Flow Chemistry | Formaldehyde (B43269), Nitromethane | KOH | ~2 minutes | 20°C | ~93% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Established Method 1: Dehydration of 2-Nitro-1-propanol
This procedure is a well-established method for the synthesis of this compound.
Materials:
-
2-Nitro-1-propanol (0.50 mol)
-
Phthalic anhydride (0.65 mol)
-
Anhydrous magnesium sulfate
-
Round-bottomed flask (250 mL)
-
Distillation apparatus with a Vigreux column
-
Oil bath
-
Ice bath
-
Separatory funnel
Procedure:
-
A 250 mL round-bottomed flask is charged with 96.5 g (0.65 mol) of phthalic anhydride and 52.5 g (0.50 mol) of 2-nitro-1-propanol.
-
The flask is fitted with a distillation apparatus and placed in an oil bath. The system is evacuated to 110 mm Hg.
-
The oil bath temperature is raised to 150°C and maintained for 30 minutes until the phthalic anhydride melts, forming a homogeneous solution.
-
The receiving flask is immersed in an ice bath, and the oil bath temperature is increased to 180-185°C.
-
This compound distills with water over approximately 1 hour.
-
The distillate is collected and transferred to a separatory funnel. The lower organic layer is separated and dried over anhydrous magnesium sulfate.
-
Redistillation under reduced pressure yields pure this compound (boiling point 56-57°C at 86 mm Hg).[1]
Established Method 2: Henry Condensation for Phenyl-2-nitropropene
This is a classic method for preparing phenyl-2-nitropropene, a common analogue of this compound.
Materials:
-
Benzaldehyde (1.0 mol)
-
Nitroethane (1.0 mol)
-
n-Butylamine (5 mL)
-
Anhydrous ethanol (B145695) (100 mL)
-
Round-bottomed flask (1000 mL) with reflux condenser
Procedure:
-
A 1000 mL round-bottomed flask is charged with 1 mole of benzaldehyde, 1 mole of nitroethane, 5 mL of n-butylamine, and 100 mL of anhydrous ethanol.
-
The mixture is refluxed for 8 hours.
-
Upon cooling and stirring, a yellow crystalline mass of 1-phenyl-2-nitropropene (B101151) forms.
-
The product is collected and can be recrystallized from anhydrous ethanol.[2]
New Method 1: Microwave-Assisted Synthesis of Phenyl-2-nitropropene
This method offers a significant reduction in reaction time compared to conventional heating.
Materials:
-
Benzaldehyde (100 ml)
-
Nitroethane (100 ml)
-
Glacial acetic acid (25 ml)
-
n-Butylamine (20 ml)
-
Isopropyl alcohol (IPA)
-
500 ml beaker
-
Microwave oven (750 W)
Procedure:
-
In a 500 ml beaker, combine 100 ml of benzaldehyde, 100 ml of nitroethane, 25 ml of glacial acetic acid, and 20 ml of n-butylamine.
-
Cover the beaker (e.g., with a rubber glove to contain vapors).
-
Place the beaker in a microwave oven set to 750 W and heat until the mixture boils.
-
Remove the beaker and allow the mixture to cool to room temperature.
-
Repeat the heating and cooling cycle for a minimum of 6 times.
-
After the final cycle, add 100 ml of IPA, stir the mixture, and place it in a freezer for 12 hours to crystallize the 1-phenyl-2-nitropropene.
New Method 2: Gold Nanoparticle-Catalyzed Reduction of a Nitro Compound (as a model)
This protocol describes the green synthesis of gold nanoparticles (AuNPs) and their application in the reduction of 4-nitrophenol, demonstrating their catalytic potential for reactions involving nitro groups.
Materials:
-
Tetrachloroauric acid (HAuCl₄·3H₂O) solution (0.1 M)
-
Tea extract (acting as reducing and capping agent)
-
4-Nitrophenol solution (0.012 M)
-
Sodium borohydride (B1222165) (NaBH₄) solution (0.1 M)
-
Quartz cuvette
Procedure for AuNP Synthesis:
-
To 6 mL of tea solution, add 0.1 mL of 0.1 M HAuCl₄·3H₂O solution with stirring at room temperature for 20 minutes.
-
The color change from pale yellow to red indicates the formation of AuNPs.
Procedure for Catalytic Reduction:
-
In a quartz cuvette, place 0.5 mL of the AuNP solution and 2.5 mL of distilled water.
-
Add 100 μL of the 4-nitrophenol solution.
-
Initiate the reaction by adding 50 μL of 0.1 M NaBH₄ solution.
-
The reduction is typically complete in under 10 minutes at room temperature.
New Method 3: Synthesis of 2-Nitroethanol (B1329411) in Flow Chemistry (as a model)
This method illustrates the principles of flow chemistry for a Henry reaction, offering rapid and controlled synthesis. This can be adapted for this compound synthesis.
Materials:
-
Formaldehyde solution
-
Nitromethane
-
Potassium hydroxide (B78521) (KOH) solution (catalyst)
-
Flow reactor system with pumps and a microreactor
Procedure:
-
Two feed solutions are prepared. Feed 1 contains formaldehyde and KOH in a suitable solvent. Feed 2 is pure nitromethane.
-
The two feeds are pumped into a microreactor at controlled flow rates.
-
The reaction occurs within the microreactor at a controlled temperature (e.g., 20°C).
-
With a residence time of approximately 2 minutes, a high conversion to 2-nitroethanol is achieved.
-
The product stream is collected from the reactor outlet. A yield of approximately 93% can be obtained.[3][4]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow and relationships of the described synthetic routes.
Caption: A comparison of established and new synthetic routes for this compound.
Caption: Decision workflow for selecting a synthetic route for this compound.
Conclusion
The choice of a synthetic route for this compound and its analogues depends on the specific requirements of the research or development project. Established methods like dehydration and Henry condensation offer reliable, high-yield pathways but often involve long reaction times and harsh conditions. In contrast, newer methods such as microwave-assisted synthesis and flow chemistry provide significant advantages in terms of speed and control, aligning with the principles of green chemistry. While still emerging, gold nanoparticle catalysis also shows promise for developing more sustainable chemical processes. The data and protocols presented in this guide are intended to assist researchers in making informed decisions to optimize their synthetic strategies.
References
Safety Operating Guide
Proper Disposal of 2-Nitropropene: A Guide for Laboratory Professionals
The proper disposal of 2-nitropropene is a critical aspect of laboratory safety and environmental responsibility. As a nitroalkene, this compound is classified as a reactive and potentially hazardous material, necessitating a strict and cautious approach to its waste management. This guide provides essential information on immediate safety measures, spill management, and a step-by-step disposal protocol.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent inhalation, ingestion, and skin or eye contact.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin. |
| Respiratory Protection | Work in a well-ventilated chemical fume hood. | To avoid inhalation of potentially toxic vapors. |
Spill Management and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate : Immediately clear the area of all personnel and ensure the space is well-ventilated, preferably within a chemical fume hood.
-
Containment : Use an inert absorbent material, such as sand, vermiculite, or other non-combustible material, to contain the spill. Do not use combustible materials like paper towels.
-
Collection : Carefully collect the absorbed material using spark-proof tools and place it into a designated, clearly labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Segregation and Collection : Collect all this compound waste, including contaminated items like gloves and absorbent pads, in a dedicated, compatible, and sealable hazardous waste container.[1] Do not mix this waste with other chemical streams to prevent potentially violent reactions.[2]
-
Labeling : Clearly label the hazardous waste container with the full chemical name, "this compound," and prominent hazard warnings (e.g., "Hazardous Waste," "Reactive," "Flammable," "Toxic"). The date of accumulation should also be clearly marked.[2]
-
Storage : Store the sealed hazardous waste container in a designated, cool, and well-ventilated satellite accumulation area (SAA).[3] This area should be away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[4] The container should be placed in secondary containment to mitigate potential leaks.[1]
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3] Provide them with all available information regarding the waste. Unwanted and expired reactive materials should be disposed of as hazardous waste without attempting to quench them, unless it is part of a well-defined and approved laboratory procedure.[5]
Potential Chemical Neutralization (For Consideration by Qualified Personnel Only)
For laboratories equipped to handle chemical transformations of hazardous waste, reducing the nitroalkene functional group can be a strategy to decrease its reactivity and potential hazard. This procedure should only be performed by trained chemists in a controlled laboratory setting. The following is an illustrative protocol based on the reduction of similar nitrostyrene (B7858105) compounds and should be adapted and validated for this compound with extreme caution.[6]
Illustrative Experimental Protocol for Reduction:
-
Dissolution : In a well-ventilated chemical fume hood, dissolve the this compound waste in a suitable solvent such as ethanol (B145695) or methanol.
-
Cooling : Cool the solution in an ice bath to control the reaction temperature.
-
Reduction : Slowly and in portions, add a reducing agent like sodium borohydride (B1222165) (NaBH₄).[6] This reaction is exothermic and may produce gas, so the addition must be carefully controlled.[6]
-
Monitoring : Stir the reaction mixture at a low temperature until the reaction is complete, which can be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of a weak acid (e.g., dilute acetic acid or a saturated ammonium (B1175870) chloride solution).
-
Disposal : The resulting mixture, although potentially less hazardous, must still be collected and disposed of as hazardous waste.[5]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webqc.org [webqc.org]
- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 4. 2-Nitropropane(79-46-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 2-NITROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
